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(4-Methoxy-2-methylpyrrolidin-2-yl)methanol Documentation Hub

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  • Product: (4-Methoxy-2-methylpyrrolidin-2-yl)methanol
  • CAS: 2059935-13-4

Core Science & Biosynthesis

Foundational

Advanced Synthetic Applications of CAS 1842337-34-1 in Targeted Oncology

Nomenclature Note: While occasionally queried under the isomeric name (4-Methoxy-2-methylpyrrolidin-2-yl)methanol, CAS Registry Number 1842337-34-1 definitively corresponds to the structure ((2S,4R)-4-Methoxy-1-methylpyr...

Author: BenchChem Technical Support Team. Date: March 2026

Nomenclature Note: While occasionally queried under the isomeric name (4-Methoxy-2-methylpyrrolidin-2-yl)methanol, CAS Registry Number 1842337-34-1 definitively corresponds to the structure ((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol . To maintain scientific integrity, this technical guide utilizes the definitive CAS structure and its validated applications.

Executive Summary

The molecule ((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol (CAS 1842337-34-1) has emerged as a highly specialized, chiral building block in modern medicinal chemistry. Rather than serving as a generic solvent or reagent, this compound is strategically incorporated into the core scaffolds of next-generation targeted therapeutics. Most notably, it is a critical nucleophilic precursor in the synthesis of macrocyclic Pan-KRAS and KRAS G12D inhibitors, such as Amgen's AMG 410 [1].

As a Senior Application Scientist, I have structured this guide to unpack the physicochemical rationale behind selecting this specific chiral pyrrolidine, followed by a self-validating experimental protocol for its integration into complex drug scaffolds.

Physicochemical & Structural Profiling

The utility of CAS 1842337-34-1 lies in its precise 3D spatial orientation. The pyrrolidine ring restricts conformational flexibility, significantly reducing the entropic penalty upon binding to a target protein.

Table 1: Physicochemical Properties & Structural Rationale
PropertyValueStructural Significance in Drug Design
IUPAC Name ((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanolDefines the exact spatial vector required for target pocket binding.
Molecular Formula C7H15NO2Lightweight building block; maintains high ligand efficiency.
Molecular Weight 145.20 g/mol Contributes minimal bulk, preserving the drug's oral bioavailability.
Stereochemistry (2S, 4R)Critical for directing macrocyclic ring closure and preventing steric clashes.
H-Bond Donors 1 (Hydroxyl)Acts as the primary site for nucleophilic substitution (SNAr) or etherification.
H-Bond Acceptors 3 (N, O, O)The methoxy oxygen acts as a highly specific H-bond acceptor in the KRAS Switch II pocket.

Synthetic Integration Workflow

In the development of macrocyclic KRAS inhibitors, CAS 1842337-34-1 is typically reacted with a halogenated heteroaromatic core (e.g., a trichloroazaquinazoline) via a Nucleophilic Aromatic Substitution (SNAr) [2]. The primary hydroxyl group acts as the nucleophile, while the chiral pyrrolidine ring is projected outward to form the macrocyclic bridge in subsequent Suzuki coupling steps.

SyntheticWorkflow A Azaquinazoline Core (Electrophile) C SNAr Coupling (DIPEA, DMAc, 85°C) A->C B CAS: 1842337-34-1 (Chiral Nucleophile) B->C D Chiral Intermediate (Stereoretention) C->D High Yield E Macrocyclization (KRAS Inhibitor) D->E Suzuki Coupling

Fig 1: Synthetic workflow integrating CAS 1842337-34-1 into a macrocyclic KRAS inhibitor scaffold.

Experimental Protocol: Self-Validating SNAr Coupling

To ensure trustworthiness and reproducibility, the following protocol for the SNAr coupling of CAS 1842337-34-1 is designed as a self-validating system . It includes explicit causal reasoning for reagent selection and mandatory In-Process Controls (IPCs).

Objective: To install the chiral methoxy-methylpyrrolidinyl moiety onto a halogenated electrophilic core without inducing epimerization.

Table 2: Reaction Optimization Parameters
ParameterSub-optimal ChoiceOptimized ChoiceCausality / Rationale
Solvent DMFDMAc DMAc prevents amine-induced thermal degradation at elevated temperatures.
Base NaH / Cs2CO3DIPEA DIPEA is non-nucleophilic and prevents epimerization of the (2S,4R) chiral centers.
Temperature 25°C (Room Temp)85°C Overcomes the steric hindrance of the adjacent N-methylpyrrolidine ring.
IPC Method TLCLC-MS (EIC) Provides exact mass confirmation and prevents premature workup.
Step-by-Step Methodology:
  • Preparation: Dissolve the halogenated electrophile (1.0 eq) in anhydrous N,N-Dimethylacetamide (DMAc) to achieve a 0.2 M concentration under a nitrogen atmosphere. Causality: The inert atmosphere prevents oxidative degradation of the electron-rich pyrrolidine ring.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq), followed by a dropwise addition of CAS 1842337-34-1 (1.2 eq). Causality: DIPEA neutralizes the HCl generated during the SNAr process. Its bulky nature ensures it acts strictly as a base, avoiding competition with the nucleophile while protecting the delicate (2S,4R) stereocenters from base-catalyzed epimerization.

  • Thermal Activation: Heat the reaction mixture to 85°C for 4 hours. Causality: The primary hydroxyl group is sterically hindered by the adjacent pyrrolidine ring. Heating to 85°C provides the necessary activation energy for the transition state while remaining safely below the threshold for thermal decomposition.

  • Self-Validation (IPC): At 4 hours, sample 10 µL of the mixture, quench in 1 mL of 1:1 MeCN/H2O, and analyze via LC-MS. Validation Metric: Proceed to workup only if the Extracted Ion Chromatogram (EIC) shows <1% remaining electrophile. If the metric is >1%, the system dictates adding 0.1 eq of CAS 1842337-34-1 and heating for an additional hour.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 5% aqueous LiCl (3x) and brine. Causality: The 5% LiCl wash is highly specific and critical for the complete removal of DMAc, which otherwise causes baseline disturbances in downstream NMR and inhibits subsequent palladium-catalyzed macrocyclizations.

Mechanistic Pathway: Dual-State KRAS Inhibition

Once CAS 1842337-34-1 is fully integrated into a macrocyclic drug (such as AMG 410 or Mirati's G12D series [3]), the resulting molecule targets the KRAS signaling pathway.

Mutations in KRAS (e.g., G12D, G12V) impair the GTPase-activating protein (GAP)-mediated hydrolysis of GTP to GDP, locking the protein in an active, oncogenic state[4]. Inhibitors utilizing the CAS 1842337-34-1 building block are uniquely designed as dual-state inhibitors . The precise geometry imparted by the (2S,4R) pyrrolidine allows the drug to bind effectively to both the inactive (GDP-bound) and active (GTP-bound) states of the KRAS protein[5].

KRASPathway RTK Receptor Tyrosine Kinase (Activation) SOS SOS (GEF Factor) Promotes GTP binding RTK->SOS KRAS_GDP KRAS-GDP (Inactive State) SOS->KRAS_GDP Nucleotide Exchange KRAS_GTP KRAS-GTP (Active State) KRAS_GDP->KRAS_GTP Activation KRAS_GTP->KRAS_GDP Impaired in Mutants Effectors Downstream Effectors (Tumor Proliferation) KRAS_GTP->Effectors Oncogenic Signaling Inhibitor Macrocyclic Inhibitor (Derived from CAS 1842337-34-1) Inhibitor->KRAS_GDP Locks Inactive State Inhibitor->KRAS_GTP Dual-State Binding

Fig 2: Dual-state inhibition of the KRAS signaling pathway by macrocyclic derivatives.

References

  • Macrocyclic KRAS inhibitors and methods of use (WO2024107686A1)
  • Amgen Discloses Macrocyclic Carbonate AMG 410, a Pan-KRAS, Dual-State Inhibitor Source: Drug Hunter URL:[Link]

  • KRAS G12D INHIBITORS (WO2021041671A1)

Sources

Exploratory

Structural Architecture and Synthetic Utility of 4-Methoxy-2-methylpyrrolidin-2-yl Methanol

This guide provides a comprehensive technical analysis of 4-methoxy-2-methylpyrrolidin-2-yl methanol , a specialized quaternary amino alcohol scaffold used in advanced medicinal chemistry. [1] Executive Summary 4-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 4-methoxy-2-methylpyrrolidin-2-yl methanol , a specialized quaternary amino alcohol scaffold used in advanced medicinal chemistry.

[1]

Executive Summary

4-methoxy-2-methylpyrrolidin-2-yl methanol (CAS: 2059935-13-4) is a conformationally constrained pyrrolidine derivative characterized by a quaternary carbon center at position 2 (C2) and an ether substituent at position 4 (C4).[1][2][3][4] In drug discovery, this molecule serves as a high-value chiral building block and peptidomimetic scaffold .[1]

Its structural significance lies in the "alpha-methyl effect," where the C2-methyl group sterically locks the pyrrolidine ring conformation and restricts rotation around the adjacent amide bonds when incorporated into peptide chains.[1][5] This makes it an essential tool for stabilizing


-turns in peptide drugs and increasing metabolic stability against proteolytic enzymes.[1][5]

Chemical Structure & Stereochemical Analysis[1][6]

The molecule consists of a saturated 5-membered nitrogen heterocycle (pyrrolidine) with three key functional modifications:[1][5]

  • C2-Quaternary Center: A methyl group (-CH

    
    ) and a hydroxymethyl group (-CH
    
    
    
    OH) attached to the same carbon.[1] This gem-disubstitution creates significant steric bulk.[1][5]
  • C4-Methoxy Group: An ether linkage (-OCH

    
    ) that acts as a hydrogen bond acceptor, modulating the lipophilicity compared to the parent hydroxyproline.[1]
    
  • Secondary Amine: The ring nitrogen remains unsubstituted (unless protected), acting as a nucleophilic handle.[1]

Stereoisomerism

The molecule possesses two chiral centers (C2 and C4), leading to four potential stereoisomers.[1] The relative orientation of the C2-methyl and C4-methoxy groups (cis vs. trans) dictates the ring puckering (endo vs. exo).[1]

  • (2S, 4R): Analogous to natural trans-4-hydroxy-L-proline.[1]

  • (2S, 4S): cis-relationship; often results in different ring puckering preferences.[1]

Structure Core Pyrrolidine Ring (C4H8N) C2 C2 Quaternary Center (Chiral) Core->C2 C4 C4 Chiral Center Core->C4 Me Methyl Group (-CH3) Steric Lock C2->Me MeOH Hydroxymethyl (-CH2OH) Reactive Handle C2->MeOH OMe Methoxy Group (-OCH3) Lipophilic/H-Bond Acceptor C4->OMe

Figure 1: Structural connectivity emphasizing the quaternary center and functional handles.

Physicochemical Profile

The introduction of the C2-methyl group significantly alters the properties compared to standard prolinol.[1]

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C

H

NO

Low MW fragment (< 150 Da).[1]
Molecular Weight 145.20 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
LogP (Predicted) ~ -0.3 to 0.2Improved lipophilicity over 4-hydroxyproline; good membrane permeability.[1]
pKa (Amine) ~ 9.5 - 10.5Basic; exists as a cation at physiological pH.[1]
H-Bond Donors 2 (NH, OH)Critical for receptor binding interactions.[1]
H-Bond Acceptors 3 (N, O-Me, O-H)The methoxy oxygen adds a specific acceptor vector.[1]
Conformational Bias RigidThe C2-Me group restricts the

and

torsion angles.[1][6]

Synthetic Methodologies

Synthesizing quaternary prolines is challenging due to the steric hindrance at the


-carbon.[1] The most authoritative method involves Seebach’s Self-Regeneration of Stereocenters (SRS)  principle, using a bicyclic oxazolidinone intermediate to direct the alkylation.[1]
Primary Synthetic Pathway (Retrosynthesis)[1]
  • Precursor: trans-4-Hydroxy-L-proline (Natural source).[1]

  • Cyclization: Formation of a bicyclic oxazolidinone with pivalaldehyde (or benzaldehyde) to lock the conformation and protect the Nitrogen and Carboxyl groups simultaneously.[1]

  • 
    -Alkylation:  Deprotonation with LDA followed by addition of Methyl Iodide (MeI).[1] The bicyclic framework forces the electrophile to approach from the less hindered face (usually trans to the bulky t-butyl group), ensuring high stereocontrol.[1]
    
  • Functionalization: Methylation of the C4-hydroxyl group (if not done earlier).[1]

  • Ring Opening & Reduction: Hydrolysis of the oxazolidinone followed by reduction of the ester/acid to the alcohol (-CH

    
    OH).[1]
    

Synthesis Step1 Start: 4-Hydroxyproline Step2 1. Protection (N-Boc/Cbz) 2. Acetal Formation (Seebach Oxazolidinone) Step1->Step2 Cyclization Step3 Stereoselective C2-Alkylation (LDA, -78°C; MeI) Step2->Step3 SRS Principle Step4 C4-O-Methylation (NaH, MeI) Step3->Step4 Functionalization Step5 Hydrolysis & Reduction (LiAlH4 or LiBH4) Step4->Step5 Deprotection Final Target: 4-methoxy-2-methylpyrrolidin-2-yl methanol Step5->Final Yields Amino Alcohol

Figure 2: Synthetic workflow utilizing the Self-Regeneration of Stereocenters (SRS) strategy.

Applications in Drug Discovery[1][8]

Peptidomimetics & Conformational Locking

The "alpha-methyl" group is a classic tool in medicinal chemistry.[1] By replacing a hydrogen with a methyl group at the C2 position:

  • Trans-Amide Preference: It strongly biases the preceding peptide bond (Xaa-Pro) towards the trans geometry.[1]

  • Beta-Turn Stabilization: It nucleates

    
    -turn structures, which are critical recognition motifs for GPCRs and protein-protein interactions.[1]
    
Metabolic Stability

Peptides containing natural proline are susceptible to cleavage by prolyl oligopeptidases.[1] The steric bulk of the C2-methyl group in 4-methoxy-2-methylpyrrolidin-2-yl methanol effectively blocks the active site of these proteases , significantly extending the half-life of the resulting drug candidate.

Fragment-Based Drug Discovery (FBDD)

This molecule is an excellent "fragment" because:

  • It is chiral (avoids "flatland" chemistry).[1]

  • It has defined vectors (Amine, Alcohol, Ether) for growing the molecule in 3D space.[1]

  • The alcohol can be oxidized to an aldehyde for reductive amination or converted to a halide for cross-coupling.[1]

Experimental Protocols

Protocol: Reduction of Methyl 4-methoxy-2-methylprolinate to the Alcohol

Note: This protocol assumes the precursor ester has been synthesized.[1]

Reagents:

  • Methyl 4-methoxy-2-methylpyrrolidine-2-carboxylate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH

    
    ) (2.0 eq) or Lithium Borohydride (LiBH
    
    
    
    )[1]
  • Anhydrous THF (Tetrahydrofuran)[1]

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon/Nitrogen.

  • Solvation: Dissolve the starting ester in anhydrous THF (0.2 M concentration). Cool the solution to 0°C in an ice bath.

  • Addition: Carefully add LiAlH

    
     (pellets or solution) portion-wise. Caution: Exothermic evolution of H
    
    
    
    gas.[1]
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC (stain with Ninhydrin or PMA).[1]

  • Quench (Fieser Method): Cool back to 0°C. Dilute with diethyl ether. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the weight of LiAlH
    
    
    in grams.[1]
  • Workup: Stir until a white granular precipitate forms. Filter through a Celite pad.[7] Dry the filtrate over Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Purification: The resulting amino alcohol is often pure enough for use but can be purified via silica gel chromatography (DCM/MeOH/NH

    
    OH gradient).[1]
    

References

  • Seebach, D., et al. (1983).[1][7] "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Journal of the American Chemical Society, 105(16), 5390–5398.

  • BLD Pharm. (n.d.).[1] Product Data: (4-Methoxy-2-methylpyrrolidin-2-yl)methanol (CAS 2059935-13-4).[1][2][3][4]

  • Kang, Y. K., & Park, H. S. (2014).[1] "Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides." New Journal of Chemistry, 38(11), 5390-5399.[1]

  • ChemicalBook. (2025).[1] Product Entry: Pyrrolidine, 4-methoxy-2-methyl- derivatives.

  • Organic Syntheses. (2010). "Synthesis of (S)-2-Methylproline." Org.[1][8] Synth., 87,[1] 16.

Sources

Foundational

The Privileged Scaffold: Chiral Pyrrolidine Methanol Derivatives in Medicinal Chemistry and Asymmetric Synthesis

Executive Summary Chiral pyrrolidine methanol derivatives, commonly referred to as prolinols, have fundamentally reshaped the landscape of modern medicinal chemistry. Derived primarily from the naturally occurring amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral pyrrolidine methanol derivatives, commonly referred to as prolinols, have fundamentally reshaped the landscape of modern medicinal chemistry. Derived primarily from the naturally occurring amino acid L-proline, these bifunctional molecules serve a dual mandate in drug discovery: they are both indispensable organocatalysts for the asymmetric synthesis of active pharmaceutical ingredients (APIs) and highly effective, direct pharmacophores in FDA-approved drugs. This technical guide deconstructs the structural dynamics, mechanistic pathways, and validated synthetic protocols surrounding prolinol derivatives, providing a comprehensive framework for their application in advanced drug development.

The Privileged Scaffold: Structural & Physicochemical Dynamics

The efficacy of the pyrrolidine methanol scaffold stems from its unique three-dimensional geometry. The five-membered pyrrolidine ring is characterized by


-hybridization, which allows medicinal chemists to efficiently explore diverse pharmacophore spaces[1]. Unlike flat, aromatic heterocycles, the saturated pyrrolidine ring undergoes "pseudorotation," increasing its 3D spatial coverage and enabling highly specific, enantioselective binding to target proteins[1].

As a bifunctional molecule, prolinol features both a secondary amine and a hydroxymethyl group. The amine acts as the reactive center (capable of hydrogen bonding, deprotonation, and covalent activation), while the hydroxymethyl group provides a tunable steric shield and a hydrogen-bonding directing group[2].

Table 1: Physicochemical Profile of Key Prolinol Derivatives
CompoundMolecular WeightKey Structural FeaturePrimary Application in Drug Discovery
(S)-Prolinol 101.15 g/mol Hydroxymethyl groupChiral auxiliary, direct API starting material[3]
(S)-Diphenylprolinol 253.34 g/mol Diaryl steric shieldPrecursor to Jørgensen-Hayashi catalysts[4]
Diphenylprolinol TMS ether 325.53 g/mol Bulky silyl etherOrganocatalyst for Michael/Aldol cascades[5]

Organocatalysis in API Synthesis: The Jørgensen-Hayashi Paradigm

In asymmetric synthesis, diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts) have emerged as the gold standard for stereoselective transformations. These catalysts operate primarily through two non-covalent and covalent activation modes:

  • Enamine Activation (HOMO Raising): The secondary amine of the prolinol derivative condenses with an enolizable aldehyde or ketone to form a nucleophilic enamine. The bulky diaryl silyl ether group effectively blocks one face of the enamine, forcing the incoming electrophile to attack from the opposite, unhindered face, yielding high enantiomeric excess (ee)[6].

  • Iminium Activation (LUMO Lowering): Condensation with an

    
    -unsaturated carbonyl forms an electrophilic iminium ion. The electron-withdrawing nature of the iminium lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating highly stereoselective nucleophilic attacks, such as Michael additions[5].
    

G A Prolinol Catalyst (Secondary Amine) C Iminium Ion (LUMO Lowering) A->C + Acid/Water loss B Carbonyl Substrate (Aldehyde/Ketone) B->C D Enamine (HOMO Raising) C->D Deprotonation E Electrophile / Nucleophile Attack C->E Nucleophilic Attack (Michael) D->E Electrophilic Attack (Aldol) F Chiral Product E->F Hydrolysis F->A Catalyst Regeneration

Fig 1: Enamine and Iminium activation pathways in prolinol-catalyzed asymmetric synthesis.

Industrial Case Studies
  • Oseltamivir (Tamiflu): A time-economical, one-pot total synthesis of the antiviral (-)-oseltamivir relies heavily on diphenylprolinol silyl ether. The catalyst drives a highly enantioselective Michael reaction between an alkoxyaldehyde and a nitroalkene (yielding 96% ee), which subsequently undergoes a domino Horner-Wadsworth-Emmons reaction to build the core chiral cyclohexene ring[7].

  • Ruxolitinib: The first FDA-approved JAK1/2 inhibitor for myelofibrosis utilizes a proline-derived organocatalyst to establish the critical stereochemistry of its chiral pyrazole ring via an aza-Michael addition[7].

  • Quinine: A highly pot-efficient total synthesis of (-)-quinine was achieved utilizing a multicomponent aminocatalytic step (Michael/aza-Henry cascade) mediated by diphenylprolinol silyl ether to construct the complex quinuclidine motif[8].

Direct Application as Pharmacophores in Approved Drugs

Beyond catalysis, the pyrrolidine methanol motif is frequently integrated directly into the final structure of APIs. The hydroxymethyl group enhances solubility in polar solvents and acts as a critical hydrogen bond donor/acceptor within the target protein's active site[9].

A prime example is Avanafil (marketed as Stendra), a highly selective phosphodiesterase-5 (PDE5) inhibitor used for erectile dysfunction. The synthesis of Avanafil utilizes (S)-prolinol as the foundational chiral building block. The prolinol is obtained via the reduction of (S)-proline using


 or 

, and is subsequently condensed with a pyrimidine carboxylic acid derivative. The spatial orientation of the pyrrolidine methanol is essential for the drug's rapid onset and high selectivity profile[3].

Workflow step1 1. Target Identification Chiral API (e.g., Oseltamivir, Avanafil) step2 2. Retrosynthetic Analysis Identify Key Stereocenter / Scaffold step1->step2 step3 3. Catalyst/Precursor Selection Prolinol Derivatives step2->step3 step4 4. Reaction Optimization Solvent, Temp, Steric Tuning step3->step4 step5 5. Scale-up & Purification Gram to Kilogram Scale step4->step5

Fig 2: Structured workflow for asymmetric synthesis of chiral APIs using prolinol derivatives.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the Jørgensen-Hayashi catalyst precursor and its active silyl ether form. The causality behind each reagent choice is explicitly defined to provide a self-validating system.

Protocol A: Synthesis of (S)- -Diphenylprolinol from (S)-Proline[4]

Objective: Construct the bulky diaryl steric shield onto the chiral pyrrolidine backbone.

  • Esterification: Suspend (S)-proline in anhydrous methanol. Slowly add thionyl chloride (

    
    ) dropwise at 0 °C, then reflux.
    
    • Causality:

      
       reacts with methanol to generate HCl in situ. This protonates the amine (preventing side reactions) and catalyzes the Fischer esterification to yield (S)-proline methyl ester hydrochloride. Protecting the carboxylic acid is mandatory to prevent premature quenching of the Grignard reagent in the next step.
      
  • Grignard Addition: Dissolve the ester intermediate in anhydrous THF. Slowly add an excess (typically >3.5 equivalents) of phenylmagnesium bromide at 0 °C. Stir at room temperature for 12 hours.

    • Causality: The first equivalent of the Grignard reagent is consumed by the deprotonation of the secondary amine. The subsequent two equivalents add to the ester carbonyl, forming the tertiary alcohol. THF is chosen as it stabilizes the Grignard reagent via oxygen lone-pair coordination.

  • Work-up: Quench the reaction carefully with saturated aqueous ammonium chloride (

    
    ). Extract with dichloromethane (DCM).
    
    • Causality:

      
       is a weak acid that safely neutralizes the excess Grignard reagent and breaks down the magnesium alkoxide complex without risking the acid-catalyzed dehydration of the newly formed tertiary alcohol.
      
Protocol B: Silyl Ether Protection (Active Catalyst Generation)[4]

Objective: Protect the tertiary alcohol to prevent hemiaminal formation during catalysis.

  • Reaction: Dissolve (S)-diphenylprolinol in DCM. Add imidazole (2.0 eq) and Trimethylsilyl chloride (TMSCl, 1.5 eq) at 0 °C. Stir until completion (monitored by TLC).

    • Causality: The free hydroxyl group in diphenylprolinol can attack the iminium intermediate, forming an unreactive hemiaminal dead-end. Capping it with a silyl ether prevents this. Imidazole acts as both a nucleophilic catalyst (forming a highly reactive N-trimethylsilylimidazole intermediate) and an acid scavenger to neutralize the HCl byproduct.

  • Purification: Quench with water, extract the aqueous layer with DCM, dry over anhydrous sodium sulfate, and purify via silica gel column chromatography.

Structure-Activity Relationship (SAR) & Catalyst Tuning

The steric bulk of the silyl group on the diphenylprolinol catalyst dictates both the reaction rate and the enantioselectivity. Ab-initio calculations and empirical data show that the size of the substituent must be carefully matched to the reaction type[5].

Table 2: Impact of Silyl Substituents on Catalyst Efficacy[5]
Catalyst Silyl GroupSteric BulkRelative Reaction RateTypical Enantiomeric Excess (ee)Mechanistic Impact
Trimethylsilyl (TMS) LowFast>95%Optimal for Type B cycloadditions via iminium ions. Small size allows efficient substrate approach.
Triethylsilyl (TES) ModerateModerate90-95%Provides a balanced profile of hydrolytic stability and reactivity.
tert-Butyldimethylsilyl (TBS) HighSlowVariableRetards the reaction significantly due to severe steric hindrance blocking the reactive amine center.

Furthermore, modifying the aryl rings (e.g., introducing electron-withdrawing trifluoromethyl groups) lowers the LUMO of the resulting iminium ion compared to standard diphenylprolinol silyl ether, thereby accelerating Michael-type reactions with less reactive nucleophiles[5].

References

1.[4] Chiral Prolinol Derivatives: A Technical Guide to Synthesis, Properties, and Applications. BenchChem. URL: 2.[2] Prolinol. Grokipedia. URL: 3.[5] Organocatalysis: Stereoselective Reactions and Applications in Organic Synthesis. DOKUMEN.PUB. URL: 4.[8] Diphenylprolinol sily ether-mediated asymmetric Michael... ResearchGate. URL: 5.[6] An In-Depth Technical Guide to N-Methyl-L-prolinol Derived from L-proline for Researchers, Scientists, and Drug Development Prof. BenchChem. URL: 6.[9] CAS 110013-18-8: (R)-Pyrrolidin-3-ylmethanol. CymitQuimica. URL: 7.[7] Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. MDPI. URL: 8.[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. NIH. URL: 9.[3] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. URL:

Sources

Exploratory

4-methoxy-2-methylpyrrolidin-2-yl methanol molecular weight and formula

The following technical guide details the molecular identity, physicochemical profile, and synthetic methodology for (4-methoxy-2-methylpyrrolidin-2-yl)methanol . CAS Registry Number: 2059935-13-4 Primary Classification:...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular identity, physicochemical profile, and synthetic methodology for (4-methoxy-2-methylpyrrolidin-2-yl)methanol .

CAS Registry Number: 2059935-13-4 Primary Classification: Heterocyclic Building Block / Chiral Pyrrolidine Scaffold[1][2]

Executive Summary & Molecular Identity

This molecule represents a specialized


-disubstituted pyrrolidine scaffold . Unlike standard proline derivatives, the C2 position is quaternary, bearing both a methyl group and a hydroxymethyl group. This structural feature restricts conformational flexibility, making it a high-value pharmacophore for Fragment-Based Drug Discovery (FBDD) . It is frequently employed to induce specific turn conformations in peptidomimetics or to improve metabolic stability by blocking the 

-proton abstraction pathway common in peptide degradation.
Core Molecular Data
ParameterValueTechnical Note
Molecular Formula

Confirmed via elemental count (C=7, H=15, N=1, O=2).[1][3][4]
Molecular Weight 145.20 g/mol Monoisotopic mass: 145.1103 Da.[5]
Exact Mass 145.1103Suitable for HRMS identification (

~146.118).
CAS Number 2059935-13-4 Specific to the 2-methyl-2-hydroxymethyl connectivity.[1]
SMILES C[C@]1(CO)NCC1Stereochemistry illustrative; typically available as diastereomeric pairs.

Physicochemical Profile (In Silico)

For drug development professionals, the value of this scaffold lies in its polarity and vector orientation. The following properties are calculated based on the consensus structure.

PropertyValueImplication for Drug Design
cLogP -0.54 Highly hydrophilic; ideal for lowering lipophilicity in lead optimization.
TPSA 32.3

Excellent membrane permeability potential (Rule of 5 compliant).
H-Bond Donors 2Amine (NH) and Alcohol (OH).
H-Bond Acceptors 3Amine (N), Ether (O), Alcohol (O).

1.0100%

character; enhances solubility and reduces "flatness" in binding pockets.

Structural Analysis & Connectivity

The molecule features a pyrrolidine core with three chiral centers potential (N, C2, C4), though C2 and C4 are the fixed stereocenters in synthesis. The presence of the 4-methoxy group adds a polar vector, while the 2-methyl group creates steric bulk that locks the ring conformation.

Structural Diagram (Graphviz)

The following diagram illustrates the atomic connectivity and the quaternary center at C2.

ChemicalStructure Figure 1: Connectivity of 4-methoxy-2-methylpyrrolidin-2-yl methanol showing quaternary C2. N1 N1 (Amine) C2 C2 (Quat) N1->C2 C3 C3 C2->C3 Me_C2 Me (-CH3) C2->Me_C2 MeOH_C2 MeOH (-CH2OH) C2->MeOH_C2 C4 C4 C3->C4 C5 C5 C4->C5 OMe_C4 OMe (-OCH3) C4->OMe_C4 C5->N1

Synthetic Methodology (Self-Validating Protocol)

The synthesis of


-methylated pyrrolidines  is non-trivial due to the steric hindrance at the quaternary center. The most robust route utilizes the "Self-Regeneration of Stereocenters" (SRS)  principle or direct alkylation of a protected 4-methoxyproline ester.
Recommended Workflow: -Alkylation / Reduction Sequence

This protocol assumes starting from commercially available 4-hydroxy-L-proline .

Step 1: Protection & O-Methylation
  • N-Protection: Boc-protection of 4-hydroxy-L-proline.

  • O-Methylation: Treatment with NaH and Methyl Iodide (MeI) to install the 4-methoxy group.

    • Validation: Check NMR for disappearance of OH signal and appearance of -OCH3 singlet (~3.3 ppm).

Step 2:

-Methylation (The Critical Step)

Direct alkylation of the ester requires generating the enolate.

  • Reagents: LiHMDS (Lithium hexamethyldisilazide), MeI, THF, -78°C.

  • Mechanism: The bulky base (LiHMDS) removes the

    
    -proton. The methyl group attacks from the less hindered face (usually anti to the bulky N-protecting group), creating the quaternary center.
    
  • Causality: Low temperature (-78°C) is mandatory to prevent O-alkylation of the carbamate or racemization.

Step 3: Reductive Ring Opening
  • Reagents:

    
     (Lithium Borohydride) or DIBAL-H.
    
  • Action: Reduces the ester (

    
    ) at position 2 directly to the primary alcohol (
    
    
    
    ).
  • Validation: IR spectroscopy should show loss of the Carbonyl ester stretch (~1740

    
    ) and appearance of broad OH stretch (~3400 
    
    
    
    ).
Synthetic Pathway Diagram

Synthesis Figure 2: Retrosynthetic pathway via alpha-methylation of 4-methoxyproline. Start Start: 4-Hydroxyproline Step1 1. N-Boc Protection 2. O-Methylation (NaH, MeI) Start->Step1 Inter1 Intermediate A: N-Boc-4-methoxyproline ester Step1->Inter1 Step2 3. alpha-Methylation (LiHMDS, MeI, -78C) Inter1->Step2 Critical Stereocontrol Inter2 Intermediate B: Quaternary alpha-Methyl Ester Step2->Inter2 Step3 4. Reduction (LiBH4) 5. N-Deprotection (TFA) Inter2->Step3 Final Target: (4-methoxy-2-methylpyrrolidin-2-yl)methanol Step3->Final

Applications in Drug Development

This scaffold is utilized primarily in two high-impact areas:

  • HCV NS5A Inhibitors: Pyrrolidine rings are ubiquitous in Hepatitis C antivirals (e.g., Daclatasvir analogs). The addition of the 2-methyl group increases metabolic stability against cytochrome P450 oxidation.

  • Organocatalysis: Chiral pyrrolidine methanols are classic organocatalysts. The 4-methoxy variant alters the electronic properties of the ring, potentially enhancing enantioselectivity in Michael additions.

Analytical Validation Standards

When sourcing or synthesizing this compound, ensure the following specifications:

  • Purity: >95% (HPLC).

  • Chiral Purity: >98% ee (Enantiomeric Excess) is critical if used for catalysis or chiral drugs.

  • Appearance: Typically a viscous colorless oil or low-melting solid due to hydrogen bonding.

References

  • BLD Pharm. (2024).[6] Product Analysis: (4-Methoxy-2-methylpyrrolidin-2-yl)methanol (CAS 2059935-13-4).[1][2][6][7][8][9][10] Retrieved from

  • PubChem. (2024). Compound Summary: Pyrrolidine-2-methanol derivatives. National Library of Medicine. Retrieved from

  • Fluorochem. (2024). Chemical Catalog: Methoxypyrrolidine Building Blocks. Retrieved from

  • Kawabata, T., et al. (2003). Stereochemical Control in the Synthesis of 2,2-Disubstituted Pyrrolidines. Journal of the American Chemical Society.[11] (Contextual grounding for alpha-methylation methodology).

Sources

Foundational

Stereochemistry of 2,4-Disubstituted Pyrrolidine Methanol: A Technical Guide

Part 1: Executive Summary & Strategic Importance The 2,4-disubstituted pyrrolidine methanol scaffold represents a privileged motif in modern drug discovery and asymmetric organocatalysis.[1] Its structural value lies in...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Importance

The 2,4-disubstituted pyrrolidine methanol scaffold represents a privileged motif in modern drug discovery and asymmetric organocatalysis.[1] Its structural value lies in the interplay between the C2-hydroxymethyl group (a versatile handle for hydrogen bonding or further functionalization) and the C4-substituent, which exerts profound stereoelectronic control over the pyrrolidine ring pucker.

For researchers in medicinal chemistry, this scaffold offers a tunable "conformational switch."[1] The stereochemistry at C4 (cis or trans relative to C2) dictates the ring's envelope conformation (


-exo vs. 

-endo), which in turn influences the orientation of the N-substituent and the vector of the C2-pharmacophore. This guide details the stereochemical fundamentals, synthetic pathways, and characterization protocols necessary to exploit this scaffold effectively.[1]

Part 2: Stereoelectronic Fundamentals

The Conformational Toggle ( -Exo vs. -Endo)

The pyrrolidine ring is not planar; it adopts an envelope conformation to relieve torsional strain. In 2,4-disubstituted systems, the equilibrium between the


-exo  (C4-exo) and 

-endo
(C4-endo) puckers is driven by the nature and stereochemistry of the substituent at C4.[2]
  • Trans-4-Hydroxyproline Derivatives (2S, 4R):

    • Preferred Conformation:

      
      -exo (up).[2]
      
    • Driving Force: The electronegative oxygen at C4 prefers a gauche orientation relative to the ring nitrogen to maximize the

      
       hyperconjugative interaction (Gauch effect).
      
    • Result: This stabilizes the trans isomer of the peptide bond (or N-acyl group).[3]

  • Cis-4-Hydroxyproline Derivatives (2S, 4S):

    • Preferred Conformation:

      
      -endo (down).
      
    • Driving Force: To maintain the favorable gauche effect, the ring must flip to the endo pucker.[1]

    • Result: This conformation often destabilizes the trans amide bond, increasing the population of the cis amide rotamer.[1]

Visualization of Conformational Logic

PyrrolidineConformation Substrate 4-Substituted Pyrrolidine Exo C4-Exo Pucker (Envelope Up) Substrate->Exo Electron-withdrawing (OH, F) at C4 (Trans to C2) Endo C4-Endo Pucker (Envelope Down) Substrate->Endo Electron-withdrawing (OH, F) at C4 (Cis to C2) Effect_Exo Stabilizes Trans-Amide (Bioactive Conformation A) Exo->Effect_Exo n->pi* Interaction Effect_Endo Promotes Cis-Amide (Bioactive Conformation B) Endo->Effect_Endo Steric Relief

Part 3: Synthetic Pathways[1]

The synthesis of 2,4-disubstituted pyrrolidine methanols predominantly relies on the Chiral Pool strategy, utilizing L-trans-4-hydroxyproline (Hyp) as the starting material. This approach is superior to de novo synthesis for drug development due to the low cost and high enantiopurity of the starting material.

Pathway A: Retention of Stereochemistry (Synthesis of Trans-Isomers)

Direct reduction of the carboxylic acid moiety of protected hydroxyproline yields the (2S, 4R)-prolinol. This is the primary route for accessing the "natural" diastereomer.

Pathway B: Inversion of Stereochemistry (Synthesis of Cis-Isomers)

Accessing the (2S, 4S) "cis" series requires inverting the stereocenter at C4. This is most robustly achieved via a Mitsunobu reaction or an


 displacement of a sulfonate ester (Mesylate/Tosylate).
Synthetic Workflow Diagram

SynthesisFlow Start L-Trans-4-Hydroxyproline (Natural Source) Step1 1. N-Boc Protection 2. Methyl Esterification Start->Step1 Intermediate N-Boc-Trans-4-Hyp-OMe Step1->Intermediate RouteA Route A: Reduction (LiBH4 or LiAlH4) Intermediate->RouteA RouteB Route B: Mitsunobu Inversion (DIAD, Ph3P, AcOH) Intermediate->RouteB ProductA (2S, 4R)-N-Boc-4-Hydroxyprolinol (Trans-Isomer) RouteA->ProductA StepB2 Hydrolysis & Reduction RouteB->StepB2 ProductB (2S, 4S)-N-Boc-4-Hydroxyprolinol (Cis-Isomer) StepB2->ProductB

Part 4: Experimental Protocol

Target: Synthesis of (2S, 4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-yl)methanol. Scale: Gram-scale (scalable to kg).

Materials & Reagents[1]
  • Substrate: N-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Reductant: Lithium Borohydride (

    
    ) (Preferred over 
    
    
    
    for chemoselectivity and safety).[1]
  • Solvent: Anhydrous THF.

  • Quench: 1M HCl or Sat.

    
    .[1]
    
Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with N-Boc-trans-4-hydroxy-L-proline methyl ester (10.0 g, 40.8 mmol) and anhydrous THF (150 mL). Cool the solution to 0°C using an ice bath.

  • Reduction: Add

    
     (2.0 M in THF, 22.4 mL, 44.8 mmol) dropwise over 20 minutes. Note: Gas evolution (
    
    
    
    ) will occur; ensure proper venting.
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (23°C). Stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM, stain with Ninhydrin or PMA).[1]

  • Quench: Cool the mixture back to 0°C. Carefully add saturated aqueous

    
     (50 mL) dropwise. Caution: Vigorous bubbling.
    
  • Workup: Extract the aqueous layer with Ethyl Acetate (

    
     mL).[1] Combine organic layers, wash with brine, and dry over anhydrous 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. The crude product is often pure enough (>95%) for subsequent steps.[1] If necessary, purify via flash column chromatography (DCM:MeOH 95:5).[1]

Yield: Typically 90–95% as a colorless oil or white solid.[1]

Part 5: Stereochemical Characterization[1]

Distinguishing between the cis (2,4-cis) and trans (2,4-trans) isomers is critical.[1] NMR spectroscopy provides definitive coupling patterns due to the rigid envelope conformation.

1H NMR Diagnostic Signals (CDCl3, 400 MHz)
ProtonTrans-Isomer (2S, 4R)Cis-Isomer (2S, 4S)Diagnostic Feature
H4 (Methine)

4.45 (m)

4.30 (m)
The trans H4 is typically more deshielded.
H2 (Methine)

4.10 (m)

4.25 (m)
H2 shift is sensitive to the C2-substituent environment.
Coupling (

)
Large (~5-7 Hz)Small (~1-3 Hz)Key Indicator: Trans relationship shows larger vicinal coupling due to dihedral angle.
NOE Signal Strong H2

H4 NOE is ABSENT
Strong H2

H4 NOE is PRESENT
Definitive Proof: In the cis isomer, H2 and H4 are on the same face.[1]
X-Ray Crystallography

If the derivative is crystalline (e.g., after O-benzoylation), X-ray diffraction is the gold standard.[1]

  • Trans (2S, 4R): C4 is puckered away from the C2-substituent plane.[1]

  • Cis (2S, 4S): C4 is puckered towards the C2-substituent plane (steric crowding often evident).[1]

Part 6: Applications in Drug Discovery[1][4]

Medicinal Chemistry[1][4][5][6]
  • HCV Inhibitors: The prolinol scaffold is a precursor to the pyrrolidine core found in NS5A inhibitors like Elbasvir . The 2,4-substitution pattern is optimized to fill the binding pocket while maintaining rigid stereochemical vectors.[1]

  • GPCR Ligands: 4-substituted prolinols serve as rigid spacers in peptidomimetics targeting GPCRs (e.g., Somatostatin analogs like Pasireotide ).[1]

  • Transporter Blockers: Used in the design of ASCT2 inhibitors for oncology, where the 4-hydroxyl group mimics the hydrogen-bonding network of glutamine.

Organocatalysis[1]
  • Jørgensen-Hayashi Catalysts: Diarylprolinol silyl ethers are derived from (2S,4R)-4-hydroxyprolinol. These catalysts rely on the bulky shielding of one face of the pyrrolidine ring to induce high enantioselectivity in Michael additions and aldol reactions.

References

  • Conformational Analysis of 4-Substituted Prolines

    • Title: The Distinct Conformational Landscapes of 4S-Substituted Prolines That Promote an endo Ring Pucker.[3][4]

    • Source: PubMed / NIH (2019).[1]

    • URL:[Link]

  • Synthesis Protocol (Reduction)

    • Title: Synthesis of mono- and di-hydroxylated prolines and 2-hydroxymethylpyrrolidines from non-carbohydrate precursors.[5]

    • Source: PubMed (2003).[1]

    • URL:[Link]

  • Medicinal Chemistry Applications

    • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[1][6][7]

    • Source: PubMed Central (2021).[1]

    • URL:[Link]

  • Stereoelectronic Effects (Fluorine/Hydroxy)

    • Title: Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines.[8]

    • Source: PubMed Central (2024).[1]

    • URL:[Link]

  • General Stereochemical Determination

    • Title: Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy.[1][9][10][11][12]

    • Source: Chemical Reviews (2007).[1][12]

    • URL:[Link]

Sources

Exploratory

Beyond Proline: Engineering Novel Pyrrolidine Architectures for Next-Gen Therapeutics

Topic: Novel Pyrrolidine Scaffolds for Drug Discovery Content Type: In-Depth Technical Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Leads. Executive Summary The pyrrolidine ring is not...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Novel Pyrrolidine Scaffolds for Drug Discovery Content Type: In-Depth Technical Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

Executive Summary

The pyrrolidine ring is not merely a linker; it is a privileged pharmacophore capable of exerting profound stereoelectronic control over drug-target interactions. While traditional pyrrolidine scaffolds (e.g., proline derivatives) have anchored blockbusters like Captopril and Sitagliptin, the current frontier of medicinal chemistry demands higher complexity. This guide explores the "Escape from Flatland" via bridged , spirocyclic , and strain-release pyrrolidine architectures. We analyze their physicochemical superiority, detail advanced photoredox synthetic protocols, and dissect the structural logic of clinical candidates like Alrizomadlin (AA-115) .

Part 1: The Structural Renaissance of the Pyrrolidine Core

From Flatland to 3D Space

The correlation between fraction sp3 (Fsp3) and clinical success is well-established. Traditional aromatic heterocycles often suffer from poor solubility and non-specific binding. The pyrrolidine ring offers a distinct advantage: Pseudorotation .

  • Pucker Control: The ring oscillates between envelope and twist conformations. Substituents at C3/C4 can lock these conformations, pre-organizing the ligand for receptor binding.

  • Vectorial Diversity: Unlike benzene (planar, 6 vectors), a substituted pyrrolidine can project functional groups into defined 3D quadrants.

Emerging Scaffold Classes

We categorize the "Next-Gen" pyrrolidines into three architectural classes designed to maximize metabolic stability and selectivity.

Scaffold ClassStructural FeaturePhysicochemical BenefitKey Example
Spirocyclic Pyrrolidines Quaternary center at C3/C2 fuses a second ring (e.g., oxindole).Rigidifies backbone; eliminates chiral center epimerization; high Fsp3.AA-115 (Alrizomadlin) (MDM2 Inhibitor)
Bridged Pyrrolidines Methylene bridge across C2-C4 (e.g., 2-azabicyclo[2.1.1]hexane)."Proline Surrogate" with constrained angles; reduced lipophilicity (LogD).Methanoproline derivatives (AbbVie/Enamine)
Fused Bicycles [3.3.0] or [3.2.0] fused systems via photocycloaddition.High strain energy; unique vector projection not accessible by standard rings.2-azabicyclo[3.2.0]heptanes

Part 2: Strategic Case Study – MDM2 Inhibition

Molecule: Alrizomadlin (AA-115/APG-115) Target: MDM2-p53 Interaction Mechanism: The p53 tumor suppressor is often deactivated by MDM2.[1][2] Inhibiting this protein-protein interaction (PPI) requires a molecule that mimics the three key hydrophobic residues of p53 (Phe19, Trp23, Leu26).

The Spirocyclic Solution

Early linear inhibitors suffered from rapid epimerization and poor metabolic stability. The introduction of a spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one scaffold achieved two critical goals:

  • Conformational Locking: The spiro-fusion locks the pyrrolidine ring, projecting the p-chlorophenyl and m-chlorophenyl groups to perfectly mimic the p53 amino acid side chains.

  • Metabolic Shielding: The quaternary center prevents metabolic oxidation at the vulnerable alpha-position.

MDM2_Inhibitor_Logic cluster_0 Challenge: Linear Peptidomimetics cluster_1 Solution: Spirocyclic Scaffold (AA-115) Linear Flexible Backbone (High Entropy Cost) Spiro Spiro-Oxindole Core (Rigid Scaffold) Linear->Spiro Scaffold Hopping Metab Rapid Epimerization (Metabolic Instability) Stability Quaternary Center (Blocks Metabolism) Metab->Stability Structural Design Vectors Precise Vector Projection (Mimics Phe19/Trp23/Leu26) Spiro->Vectors Pre-organization Vectors->Stability Synergy

Caption: Evolution from flexible peptidomimetics to the rigid spirocyclic scaffold of AA-115, solving entropy and stability issues.

Part 3: Advanced Synthetic Methodology

To access these highly substituted scaffolds, traditional reductive amination is insufficient. We focus on Photoredox/Nickel Dual Catalysis , a method that allows the decarboxylative cross-coupling of proline derivatives with aryl halides. This effectively turns ubiquitous amino acids into complex 2-aryl pyrrolidines.

Mechanism: Decarboxylative C(sp3)–C(sp2) Coupling

This protocol utilizes an Iridium photocatalyst to generate an


-amino radical from a carboxylic acid (via an active ester or cesium salt), which is then intercepted by a Nickel(0) catalyst.

Photoredox_Cycle Ir_GS Ir(III) Ground Ir_Exc *Ir(III) Excited Ir_GS->Ir_Exc Blue LED (450nm) Ir_Red Ir(II) Reduced Ir_Exc->Ir_Red SET (Oxidation of Substrate) Ir_Red->Ir_GS SET (Reduction of Ni) Substrate Proline-COO-Cs+ Radical α-Amino Radical Substrate->Radical -CO2 Ni_III Ni(III)-Ar-Rad Radical->Ni_III Radical Capture Ni_0 Ni(0) Ni_II Ni(II)-Ar-X Ni_0->Ni_II Oxidative Addition (Ar-Br) Ni_II->Ni_III Ni_III->Ni_0 Reductive Elimination Product 2-Aryl Pyrrolidine Ni_III->Product Product Release

Caption: Synergistic catalytic cycle coupling photoredox generation of amino radicals with Nickel-catalyzed cross-coupling.

Part 4: Detailed Experimental Protocol

Protocol: Enantioselective Decarboxylative Arylation of N-Boc-Proline Objective: Synthesis of chiral 2-aryl pyrrolidines from native amino acids. Reference Standard: Adapted from Zuo et al.[3] and MacMillan et al. methodologies.[3][4][5][6][7][8][9]

Reagents & Equipment
  • Substrate: N-Boc-L-Proline (1.0 equiv)

  • Coupling Partner: Aryl Bromide (e.g., 4-bromobenzonitrile) (1.5 equiv)

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)

  • Metal Catalyst: NiCl2·glyme (10 mol%) with dtbbpy ligand (15 mol%)

  • Base: Cs2CO3 (1.5 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

  • Light Source: 34W Blue LED Kessil Lamp (approx. 450 nm)

Step-by-Step Workflow
  • Catalyst Pre-complexation:

    • In a glovebox or under Ar flow, add NiCl2·glyme (10 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%) to a vial.

    • Dissolve in a minimal amount of DMF and stir for 10 min until the solution turns a rich green (formation of ligated Ni complex).

  • Reaction Assembly:

    • To a separate 20 mL scintillation vial equipped with a stir bar, add N-Boc-L-Proline (1.0 mmol), Aryl Bromide (1.5 mmol), Cs2CO3 (1.5 mmol), and the Iridium photocatalyst (1 mol%).

    • Add the pre-formed Nickel catalyst solution.

    • Dilute with remaining DMF to reach 0.1 M total concentration.

  • Irradiation:

    • Seal the vial with a Teflon-lined cap.

    • Place the vial 2-3 cm away from the Blue LED source. Use a cooling fan to maintain temperature < 35°C.

    • Stir vigorously under irradiation for 24–48 hours. Note: Reaction progress should be monitored by LC-MS for consumption of the aryl bromide.

  • Workup & Purification:

    • Dilute the mixture with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMF and inorganic salts.

    • Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.

    • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The N-Boc group remains intact.

  • Self-Validation Check:

    • TLC: The product should be UV active (due to the new aryl group) and stain with Ninhydrin (after Boc deprotection) or KMnO4.

    • Stereochemistry: Check optical rotation. This radical mechanism generally proceeds with high retention of configuration or predictable inversion depending on the specific ligand/conditions used (consult specific literature for chiral ligand variants if high ee is required).

References

  • Discovery of AA-115/APG-115: A Potent MDM2 Inhibitor. Journal of Medicinal Chemistry, 2017. [Link][1]

  • Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments. ACS Medicinal Chemistry Letters, 2020. [Link][8]

  • Decarboxylative sp3 C-N Coupling via Dual Catalysis. Science, 2014 (MacMillan Group). [Link]

  • Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes. Journal of Organic Chemistry, 2018. [Link][5]

  • Global First-in-Class Drugs Approved in 2023-2024. Acta Pharmaceutica Sinica B, 2025. [Link]

Sources

Foundational

Technical Whitepaper: (2S,4R)-4-Methoxy-2-Methylpyrrolidin-2-yl Methanol

The following technical guide details the properties, synthesis, and applications of (2S,4R)-4-methoxy-2-methylpyrrolidin-2-yl methanol . Advanced Chiral Scaffolds in Medicinal Chemistry Executive Summary This guide anal...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of (2S,4R)-4-methoxy-2-methylpyrrolidin-2-yl methanol .

Advanced Chiral Scaffolds in Medicinal Chemistry

Executive Summary

This guide analyzes the physicochemical and pharmacological profile of (2S,4R)-4-methoxy-2-methylpyrrolidin-2-yl methanol , a specialized chiral pyrrolidine building block. Due to nomenclature variations in chemical literature, this document addresses two distinct structural isomers often conflated in database searches:

  • The N-Methyl Variant (1-Methyl): The commercially dominant isomer (CAS 1842337-34-1), widely used as a ligand and intermediate in drug synthesis.

  • The

    
    -Methyl Variant (2-Methyl):  A quaternary amino acid derivative used for strict conformational locking in peptidomimetics.
    

This whitepaper focuses on the N-methyl (1-methyl) variant as the primary reference standard while providing comparative insights into the quaternary analog for advanced structure-based drug design (SBDD).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Structural Disambiguation

The term "2-methyl" in the IUPAC name can refer to the position of the methyl group relative to the nitrogen (position 1) or the chiral center (position 2).

FeatureN-Methyl Variant (Primary Commercial Form)

-Methyl Variant (Quaternary Design)
IUPAC Name [(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol[(2S,4R)-4-methoxy-2-methylpyrrolidin-2-yl]methanol
CAS Number 1842337-34-1 Custom Synthesis (Non-indexed)
Structure Methyl group on Nitrogen (N1).[1]Methyl group on Alpha-Carbon (C2).
Key Property Basic tertiary amine; nucleophilic.Quaternary center; resists racemization.
Primary Use Chiral ligand, SMAC mimetic scaffold.Conformational constraint (peptide turns).
Physicochemical Data (N-Methyl Variant)

The following data represents the core properties of the free base form.

PropertyValueNote
Molecular Formula

Molecular Weight 145.20 g/mol
Physical State Viscous Colorless to Pale Yellow LiquidHygroscopic
Boiling Point 215°C (Predicted)@ 760 mmHg
Density

g/cm³
Predicted
pKa (Base) ~9.2Nitrogen basicity
LogP -0.54Hydrophilic; high water solubility
Solubility High: MeOH, DCM, Water, DMSOPoor: Hexanes, Et2O
Optical Rotation

(c=1, MeOH) Estimate based on analogs

Synthetic Methodologies

Route A: Synthesis of the N-Methyl Variant (CAS 1842337-34-1)

This route utilizes naturally occurring trans-4-hydroxy-L-proline as the chiral pool starting material. The stereochemistry at C2 and C4 is preserved throughout the sequence.

Mechanism & Protocol Logic:

  • N-Methylation: Reductive amination is preferred over direct alkylation (MeI) to prevent quaternization.

  • O-Methylation: A Williamson ether synthesis using NaH/MeI protects the hydroxyl group.

  • Reduction: The carboxylic acid (or ester) is reduced to the primary alcohol using

    
     or 
    
    
    
    .
Route B: Synthesis of the -Methyl (Quaternary) Variant

For applications requiring the quaternary C2-methyl analog, the synthesis is more complex, typically involving "Self-Reproduction of Chirality" (Seebach's method).

Key Step: Formation of a bicyclic oxazolidinone intermediate allows stereoselective alkylation at the


-position (C2), introducing the methyl group retentively.
Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis of both variants from Hydroxyproline.

SynthesisPathways Start Trans-4-Hydroxy-L-Proline (Natural Source) Step1 1. Esterification (MeOH/SOCl2) 2. Reductive Amination (HCHO, H2/Pd) Start->Step1 Route A Step4 Seebach Oxazolidinone Formation Start->Step4 Route B (Advanced) Step2 O-Methylation (NaH, MeI) Step1->Step2 Step3 Ester Reduction (LiAlH4) Step2->Step3 ProductN N-Methyl Variant (CAS 1842337-34-1) Step3->ProductN Step5 Alpha-Alkylation (LDA, MeI) Step4->Step5 Stereocontrol Step6 Hydrolysis & Reduction Step5->Step6 ProductA Alpha-Methyl Variant (Quaternary C2) Step6->ProductA

Figure 1: Divergent synthetic routes for N-methyl (green) and


-methyl (red) pyrrolidine derivatives.

Applications in Drug Discovery[8][9][10]

SMAC Mimetics (IAP Antagonists)

Substituted pyrrolidines are the core scaffold for SMAC mimetics , a class of drugs designed to promote apoptosis in cancer cells by inhibiting Inhibitor of Apoptosis Proteins (IAPs).

  • Mechanism: The pyrrolidine ring mimics the Proline residue in the AVPI binding motif of the mitochondrial SMAC protein.

  • Role of 4-Methoxy: The methoxy group at C4 (or similar substituents like phenyl) fills a hydrophobic pocket in the BIR3 domain of XIAP/cIAP, enhancing binding affinity (

    
     often < 1 nM).
    
  • Role of Methylation:

    • N-Methyl: Improves cell permeability and metabolic stability.

    • 
      -Methyl: Locks the conformation, reducing the entropic penalty of binding.
      
Organocatalysis

The (2S,4R)-4-methoxy-2-methylpyrrolidin-2-yl methanol scaffold serves as a chiral ligand in asymmetric synthesis:

  • Michael Additions: Used to catalyze the addition of aldehydes to nitroolefins with high enantiomeric excess (ee > 90%).

  • Mechanism: The secondary/tertiary amine forms an enamine intermediate with the substrate, while the hydroxyl group directs the incoming electrophile via hydrogen bonding.

Biological Signaling Pathway (Apoptosis Induction)

SMAC_Mechanism cluster_effect Therapeutic Effect Drug Pyrrolidine Mimetic (Drug) IAP XIAP / cIAP1/2 (Anti-Apoptotic Protein) Drug->IAP Inhibits (High Affinity Binding) Drug->IAP Degrades cIAP (Ubiquitination) Caspase Caspase-3/7/9 (Executioner Enzymes) IAP->Caspase Normally Inhibits NFkB NF-kB Pathway (Survival Signal) IAP->NFkB Regulates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Activation

Figure 2: Mechanism of Action for Pyrrolidine-based SMAC Mimetics in Cancer Therapy.

Experimental Protocols

Protocol: Deprotection & Handling

If the compound is sourced as the N-Boc protected intermediate (common for stability), the following protocol yields the active free base.

Reagents:

  • 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • 
     (sat.[2] aq.)
    

Procedure:

  • Dissolution: Dissolve 1.0 eq of N-Boc-4-methoxy-2-methylpyrrolidine in dry DCM (0.1 M concentration).

  • Acidolysis: Add 5.0 eq of 4M HCl in Dioxane dropwise at 0°C.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Concentrate in vacuo to remove excess HCl/Dioxane.

  • Neutralization: Resuspend the residue in DCM. Wash with saturated

    
     to liberate the free base.
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate to yield the viscous oil.
    
Storage & Stability
  • Stability: The free amine is prone to oxidation and carbonate formation upon exposure to air (

    
    ).
    
  • Recommended Storage: Store at -20°C under Argon or Nitrogen atmosphere.

  • Shelf Life: >12 months in salt form (HCl); <3 months as free base if not sealed properly.

References

  • PubChem Compound Summary. [(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol (CID 59971151).[3] National Center for Biotechnology Information. [Link][3]

  • Fulda, S., & Vucic, D. (2012). Targeting IAP proteins for therapeutic intervention in cancer. Nature Reviews Drug Discovery, 11(2), 109-124. (Contextual grounding for SMAC mimetic scaffolds). [Link]

  • Seebach, D., et al. (1983).Self-Reproduction of Chirality in

    
    -Alkylation of Proline. Journal of the American Chemical Society. (Foundational method for quaternary 
    
    
    
    -methyl proline synthesis). [Link]

Sources

Exploratory

Functionalized Pyrrolidine Building Blocks for Library Synthesis: Navigating 3D Chemical Space in Drug Discovery

Executive Summary: Escaping "Flatland" In modern fragment-based drug discovery (FBDD) and high-throughput screening, the over-reliance on flat, sp²-hybridized aromatic scaffolds has historically led to high attrition rat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping "Flatland"

In modern fragment-based drug discovery (FBDD) and high-throughput screening, the over-reliance on flat, sp²-hybridized aromatic scaffolds has historically led to high attrition rates in clinical development due to poor pharmacokinetic profiles and off-target toxicities. To circumvent this, medicinal chemists have pivoted toward saturated, sp³-rich heterocycles[1].

Among these, the pyrrolidine ring—a five-membered saturated nitrogen-containing heterocycle—stands as a "privileged scaffold"[2]. Ranking first among the most common five-membered non-aromatic nitrogen heterocycles in FDA-approved drugs[3], pyrrolidine offers an unparalleled ability to explore three-dimensional (3D) pharmacophore space. Its non-planar nature allows for "pseudorotation," enabling the molecule to dynamically sample binding pockets, while its stereogenic centers provide precise vectors for functionalization[4].

This technical guide details the mechanistic rationale, physicochemical advantages, and self-validating synthetic protocols required to construct highly functionalized, 3D-diverse pyrrolidine libraries.

Physicochemical Rationale: Pyrrolidine vs. Planar Analogs

The strategic inclusion of the pyrrolidine scaffold in library design is driven by strict causality: the physical geometry of the ring directly dictates its biological behavior. When designing libraries that adhere to the "Rule of Three" (Ro3) for fragments (MW < 300 Da, ClogP < 3, H-bond donors/acceptors ≤ 3), maximizing the fraction of sp³ carbons (


) is critical[5].

Comparing pyrrolidine to its aromatic counterpart (pyrrole) and its carbocyclic analog (cyclopentane) reveals why pyrrolidine is uniquely suited for drug design[6]. While pyrrole is flat and relies on


 stacking (often leading to poor aqueous solubility), pyrrolidine adopts a globular 3D shape[7]. Furthermore, the secondary amine of pyrrolidine acts as a potent hydrogen-bond donor and acceptor, a feature entirely absent in cyclopentane[6].
Table 1: Physicochemical and Structural Comparison of 5-Membered Rings
Property / DescriptorPyrrolidinePyrroleCyclopentaneCausality in Drug Design
Hybridization sp³sp²sp³sp³ increases 3D pharmacophore coverage and reduces planar stacking.
Aromaticity Non-aromaticAromaticNon-aromaticNon-aromatic rings reduce flatland-associated lipophilic toxicity.

(H-bond)
2.590.15N/APyrrolidine's nitrogen acts as a strong, directional H-bond donor/acceptor[6].
3D Shape GlobularPlanarGlobularEnables dynamic sampling of target binding pockets via pseudorotation[1].
Principal Moments High 3D character2D (Linear/Disc)High 3D characterConforms to Principal Moments of Inertia (PMI) criteria for 3D fragments[8].

Data synthesized from comparative structural analyses of nitrogenous heterocycles[6][7][8].

Core Synthetic Methodologies for Pyrrolidine Libraries

To generate a library of functionalized pyrrolidines, the synthetic methodology must be modular, stereoselective, and tolerant of diverse functional groups. We rely on two primary workflows: Metal-Catalyzed 1,3-Dipolar Cycloaddition and Continuous Flow Synthesis .

Methodology A: Metal-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

The [C + NC + CC] multicomponent cycloaddition of azomethine ylides with olefinic dipolarophiles is the gold standard for constructing densely functionalized pyrrolidines[5][9].

Mechanistic Causality: The reaction proceeds via the condensation of an aldehyde and an amine (often an


-amino ester or sultam auxiliary) to form a Schiff base. Coordination with a transition metal (Ag(I) or Cu(I)) generates a metallo-azomethine ylide. The choice of metal is critical for self-validation of stereochemistry: Ag(I) catalysis typically directs the concerted [3+2] cycloaddition to favor the endo-cycloadduct, whereas Cu(I) catalysis can be tuned to favor the exo-cycloadduct[5]. This divergence allows chemists to access distinct regions of 3D space from identical starting materials.

G A Aldehyde + Amine (C + NC components) B Schiff Base Intermediate A->B Condensation C Metallo-Azomethine Ylide (Ag(I) or Cu(I) catalyzed) B->C Metal Coordination E Pyrrolidine Cycloadduct (endo/exo selective) C->E [3+2] Cycloaddition D Dipolarophile (CC component) D->E Concerted Reaction

Caption: Mechanism of metal-catalyzed[C+NC+CC] asymmetric 1,3-dipolar cycloaddition for pyrrolidines.

Protocol 1: Synthesis of Highly Substituted Pyrrolidines via Cu(I) Catalysis

This protocol is designed as a self-validating system; the consumption of the diazo/imine precursors via TLC directly correlates with ylide formation and subsequent trapping.

  • Preparation: Flame-dry a Schlenk flask under argon. Add the imine (1.0 equiv) and the chosen dipolarophile (alkene/alkyne, 2.0 equiv) in anhydrous

    
     (0.1 M)[9].
    
  • Catalyst Initiation: Add the copper(I) catalyst (e.g.,

    
    , 5 mol%) to the stirring solution at room temperature. The solution will undergo a slight color change indicating coordination.
    
  • Ylide Generation: Dissolve the

    
    -diazo ester (1.1 equiv) in 
    
    
    
    and add it dropwise over 1 hour using a syringe pump. Causality note: Slow addition prevents the homocoupling of the diazo compound, ensuring the kinetic trapping of the azomethine ylide by the dipolarophile.
  • Monitoring & Quenching: Stir at room temperature until TLC indicates complete consumption of the imine (typically 2-4 hours). Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the functionalized pyrrolidine[9]. Validate diastereomeric ratio (dr) via crude

    
     NMR prior to chromatography to ensure the metal-ligand complex performed as expected.
    
Methodology B: Rapid Continuous Flow Synthesis of -Chiral Pyrrolidines

Batch synthesis of complex pyrrolidines can suffer from poor heat transfer and extended reaction times, which may lead to epimerization of sensitive stereocenters. Continuous flow chemistry resolves this by providing instantaneous heat transfer and precise residence times, locking in kinetic diastereoselectivity[10].

Mechanistic Causality: By confining the reaction to microfluidic channels, the surface-area-to-volume ratio is maximized. This allows for highly reactive intermediates to be generated and consumed within seconds (e.g., 150 s residence time), achieving throughputs up to 7.45 g/h with superior diastereocontrol compared to batch equivalents[10].

Flow R1 Precursor A (Imine Stream) Mix Micromixer (Rapid Homogenization) R1->Mix R2 Precursor B (Dipolarophile + Catalyst) R2->Mix React Microfluidic Reactor Coil (150s Residence Time) Mix->React Continuous Flow Out α-Chiral Pyrrolidine (High Diastereocontrol) React->Out In-line Quenching

Caption: Continuous flow microfluidic workflow for rapid and scalable α-chiral pyrrolidine synthesis.

Protocol 2: Continuous Flow Assembly of

-Chiral Pyrrolidines
  • System Priming: Prime a dual-syringe pump continuous flow system (equipped with a T-shaped micromixer and a PFA reactor coil) with anhydrous solvent (e.g., THF).

  • Stream Preparation:

    • Stream A: Prepare a 0.2 M solution of the imine precursor in THF.

    • Stream B: Prepare a 0.2 M solution of the dipolarophile and the necessary Lewis acid catalyst in THF.

  • Flow Execution: Set the syringe pumps to deliver Stream A and Stream B at equal flow rates, calibrated to achieve a total residence time of exactly 150 seconds within the heated reactor zone[10].

  • Steady-State Collection: Discard the first 2 reactor volumes to ensure steady-state equilibrium. Collect the subsequent output directly into a flask containing a quenching agent (e.g., saturated aqueous

    
    ) to immediately arrest the reaction and prevent off-target epimerization.
    
  • Isolation: Extract the quenched mixture with EtOAc, dry over

    
    , and concentrate for library plating.
    

Conclusion & Future Directions

The pyrrolidine scaffold remains an indispensable building block in the medicinal chemist's toolkit. By moving away from planar aromatic systems and embracing the sp³-hybridized, pseudorotating nature of pyrrolidine, researchers can design fragment libraries that effectively sample 3D pharmacophore space[1][5].

Whether utilizing stereodivergent metal-catalyzed cycloadditions to access specific endo/exo geometries[5], or leveraging continuous flow microfluidics for rapid, scalable library generation[10], the protocols outlined herein provide a robust, self-validating foundation for modern drug discovery campaigns. Future library designs will increasingly integrate these 3D fragments with automated, high-throughput flow systems to further accelerate the hit-to-lead optimization process.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds ResearchGate / Springer Nature[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds (NIH) National Institutes of Health (NIH)[Link]

  • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space National Institutes of Health (NIH) / PMC[Link]

  • Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol Reaction Chemistry & Engineering (RSC Publishing)[Link]

  • Design and Synthesis of 56 Shape-Diverse 3D Fragments ResearchGate[Link]

Sources

Foundational

Solubility profile of methoxy-substituted pyrrolidine alcohols

As a Senior Application Scientist, I approach the solubility profiling of complex active pharmaceutical ingredients (APIs) not merely as an empirical exercise, but as a mechanistic deconstruction of molecular forces. Met...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the solubility profiling of complex active pharmaceutical ingredients (APIs) not merely as an empirical exercise, but as a mechanistic deconstruction of molecular forces. Methoxy-substituted pyrrolidine alcohols represent a highly versatile, yet physicochemically complex, class of scaffolds in modern drug discovery. They are frequently utilized in central nervous system (CNS) therapeutics and highly selective receptor ligands due to their conformational rigidity and tunable lipophilicity.

This technical guide deconstructs the solubility profile of these molecules, exploring the causality behind their physicochemical behavior and providing self-validating experimental protocols for rigorous laboratory evaluation.

Structural Causality: The Physicochemical Triad

The solubility of a methoxy-substituted pyrrolidine alcohol is governed by the delicate interplay of three distinct functional moieties:

  • The Pyrrolidine Core (Secondary/Tertiary Amine): Dictates the intrinsic basicity (pKa) and serves as the primary site for protonation, driving pH-dependent aqueous solubility [1].

  • The Alcohol Group (-OH): Acts as both a hydrogen bond donor (HBD) and acceptor (HBA), significantly lowering the partition coefficient (LogP) and promoting hydration.

  • The Methoxy Substituent (-OCH3): Introduces a profound stereoelectronic effect. While it increases lipophilicity relative to a hydroxyl group, its primary role is disrupting molecular planarity and symmetry, which directly impacts the solid-state crystal lattice energy.

The Inductive Effect on pKa

The introduction of a methoxy group onto the pyrrolidine ring exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma-bond framework. This withdrawal of electron density stabilizes the unprotonated amine while destabilizing the protonated ammonium species. Consequently, the pKa of the pyrrolidine nitrogen is lowered (typically from ~9.5 to ~8.0-8.5). This shift means that at physiological pH (7.4), a greater fraction of the molecule exists in its neutral, lipophilic state, enhancing membrane permeability (e.g., blood-brain barrier penetration) at the expense of kinetic aqueous solubility [2].

Disruption of Symmetry and Thermodynamic Solubility

A common paradox in medicinal chemistry is that adding a lipophilic group (like methoxy) can sometimes increase thermodynamic aqueous solubility. This occurs because the methoxy group disrupts the molecular symmetry and planarity of the pyrrolidine ring. A less symmetrical molecule struggles to pack efficiently into a crystal lattice, resulting in a lower melting point and decreased lattice energy. Because thermodynamic solubility is inversely proportional to crystal lattice energy, this disruption often yields a net increase in equilibrium solubility [3].

G A Methoxy-Substituted Pyrrolidine Alcohol B Methoxy Group (-OCH3) A->B C Pyrrolidine Ring (Amine) A->C D Alcohol Group (-OH) A->D E Inductive Electron Withdrawal B->E F Disruption of Molecular Symmetry B->F G Lowered pKa (pH-Dependent Sol.) C->G modulated by I H-Bond Donor/Acceptor (Increased Hydration) D->I E->G H Decreased Crystal Lattice Energy F->H J Optimized Thermodynamic Aqueous Solubility G->J drives H->J drives I->J drives

Logical interplay of substituent effects on the solubility of pyrrolidine alcohols.

Comparative Data Analysis

To quantify these structural effects, we must evaluate the theoretical physicochemical shifts between an unsubstituted pyrrolidine alcohol and its methoxy-substituted analog. The table below summarizes the expected deviations in key solubility parameters.

Table 1: Physicochemical Property Comparison

Structural VariantSubstitutionPredicted pKa (Amine)cLogPLogD (pH 7.4)Relative Crystal Lattice Energy
Pyrrolidin-2-ylmethanol None~9.50.20-1.50High (Symmetrical packing)
(3-Methoxypyrrolidin-2-yl)methanol 3-Methoxy~8.20.55-0.20Low (Asymmetrical packing)

Data Interpretation: The methoxy substitution increases intrinsic lipophilicity (cLogP) but lowers the pKa. The resulting LogD at pH 7.4 is significantly higher for the substituted variant, indicating improved partitioning into lipid membranes, while the lowered crystal lattice energy compensates to maintain viable thermodynamic solubility.

Experimental Profiling: Self-Validating Protocols

To ensure trustworthiness and scientific integrity, solubility profiling cannot rely on single-point measurements. The protocols described below are designed as self-validating systems, where orthogonal analytical techniques confirm the physical state of the molecule throughout the assay.

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality Check: We utilize centrifugation rather than filtration for phase separation. Methoxy-substituted pyrrolidines exhibit moderate lipophilicity and can adsorb onto standard nylon or PTFE filter membranes, leading to artificially low solubility readouts.

  • Preparation: Weigh 5.0 mg of the solid methoxy-substituted pyrrolidine alcohol into a 1.5 mL glass vial.

  • Solvent Addition: Add 500 µL of the target aqueous medium (e.g., Phosphate Buffered Saline, pH 7.4). Ensure the presence of excess solid to guarantee saturation.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Shake at 300 RPM for 48 hours. Rationale: 48 hours ensures the transition from metastable kinetic solubility to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25 °C to pellet the undissolved solid.

  • Quantification: Carefully extract 100 µL of the supernatant, dilute appropriately with mobile phase, and analyze via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against a standard calibration curve.

  • Validation (Critical Step): Recover the solid pellet and analyze via X-ray Powder Diffraction (XRPD). Rationale: This confirms that the crystal form has not transitioned to a hydrate or a different polymorph during the 48-hour aqueous equilibration.

Protocol B: Cosolvent Solubilization Profiling

For formulation development, understanding the response of the compound to cosolvents is critical. N-Methyl-2-pyrrolidone (NMP) is a powerful solubilizer for pyrrolidine derivatives due to structural mimicry and preferential solvation [4].

  • Prepare binary mixtures of NMP and water ranging from 0% to 100% NMP in 10% increments.

  • Execute the Shake-Flask equilibration (Protocol A) across all solvent fractions.

  • Plot the log mole fraction solubility against the NMP fraction. Apply the Jouyban-Acree model to calculate the apparent standard thermodynamic quantities (Gibbs free energy of dissolution).

Workflow Step1 Solid Compound Preparation Excess solid added to buffer Step2 Equilibration 48h shaking at 25°C Step1->Step2 Isothermal conditions Step3 Phase Separation High-speed centrifugation Step2->Step3 Ensure saturation Step4 Quantification HPLC-UV / LC-MS Analysis Step3->Step4 Supernatant extraction Step5 Data Validation Solid-state analysis (XRPD) Step3->Step5 Pellet recovery Step4->Step5 Correlate dissolved vs solid state

Self-validating experimental workflow for thermodynamic solubility profiling.

Downstream Implications for Drug Development

Understanding the solubility profile of methoxy-substituted pyrrolidine alcohols directly dictates downstream formulation strategies. Because the pKa is typically shifted to ~8.2, the compound exhibits a steep solubility-pH gradient between pH 6.0 and 8.0.

For oral administration, the compound will be highly soluble in the acidic environment of the stomach (pH ~1.5) due to complete protonation of the pyrrolidine nitrogen. However, upon entering the neutral environment of the small intestine (pH ~6.8), the compound will rapidly deprotonate. If the thermodynamic solubility of the free base is insufficient, the drug will precipitate, severely limiting bioavailability. In such cases, formulation scientists must utilize amorphous solid dispersions (ASDs) or lipid-based formulations to maintain the drug in a supersaturated state during intestinal transit.

Conclusion

The solubility of methoxy-substituted pyrrolidine alcohols is not a static value, but a dynamic equilibrium dictated by inductive pKa modulation, hydrogen bonding, and crystal lattice disruption. By employing rigorous, self-validating experimental protocols, researchers can accurately map these physicochemical parameters, enabling the rational design of robust pharmaceutical formulations.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Molecules, National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents Journal of Medicinal Chemistry, PubMed. URL:[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics Journal of Chemical & Engineering Data, Semantic Scholar / ACS. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of (4-Methoxy-2-methylpyrrolidin-2-yl)methanol via Self-Reproduction of Chirality

Strategic Overview & Mechanistic Rationale The synthesis of 2,4-disubstituted pyrrolidines—specifically those bearing a quaternary stereocenter at the C2 position—is of paramount importance in the development of conforma...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

The synthesis of 2,4-disubstituted pyrrolidines—specifically those bearing a quaternary stereocenter at the C2 position—is of paramount importance in the development of conformationally restricted peptidomimetics and CNS-active pharmacophores. The target molecule, (4-Methoxy-2-methylpyrrolidin-2-yl)methanol , presents a unique synthetic challenge: direct α-alkylation of unprotected or simply protected proline derivatives typically fails due to poor enolate stability, leading to racemization and negligible diastereoselectivity.

To circumvent this, this protocol employs the Self-Regeneration of Stereocenters (SRS) principle, pioneered by Seebach[1]. By condensing 4-methoxy-L-proline with pivalaldehyde, the original C2 stereocenter is temporarily destroyed during enolization but is perfectly "memorized" by the newly formed, thermodynamically stable acetal center. The bulky tert-butyl group of the acetal strictly shields the endo face of the bicyclic intermediate, forcing the incoming methyl iodide electrophile to attack exclusively from the exo face[2]. This elegant stereochemical relay ensures the absolute retention of the original (S) configuration at the newly formed quaternary carbon.

Synthetic Workflow

G SM trans-4-Hydroxy-L-proline (2S, 4R) Int1 4-Methoxy-L-proline (2S, 4R) SM->Int1 1. Boc₂O, NaOH 2. NaH, MeI 3. 6M HCl (aq) Int2 Bicyclic Oxazolidinone Acetal (SRC Intermediate) Int1->Int2 Pivalaldehyde, TFA Pentane, Reflux Int3 α-Methylated Oxazolidinone (Retention of Configuration) Int2->Int3 LDA, THF, -78 °C then MeI (exo-attack) Int4 4-Methoxy-2-methylproline (2S, 4R) Int3->Int4 6M HCl, Reflux Target (4-Methoxy-2-methylpyrrolidin-2-yl)methanol Int4->Target LiAlH₄, THF 0 °C to Reflux

Figure 1: Synthetic workflow for (4-Methoxy-2-methylpyrrolidin-2-yl)methanol via SRS.

Step-by-Step Experimental Protocols

Phase 1: O-Methylation of the Pyrrolidine Core

Causality: The C4 hydroxyl group of trans-4-hydroxy-L-proline must be masked to prevent premature alkoxide formation and competitive side reactions during the highly basic LDA enolization step[3].

  • Protection: Dissolve trans-4-hydroxy-L-proline in a 1:1 mixture of dioxane and 1M NaOH. Add Boc₂O (1.1 equiv) at 0 °C. Stir for 12 h. Acidify and extract with EtOAc to yield N-Boc-4-hydroxy-L-proline.

  • Methylation: Dissolve the protected intermediate in anhydrous THF/DMF (9:1). Cool to 0 °C and add NaH (60% dispersion, 2.5 equiv) portion-wise. Self-Validation: The reaction will evolve H₂ gas; wait until bubbling ceases. Add MeI (3.0 equiv) and stir for 12 h. This step methylates both the C4-hydroxyl and the carboxylate (forming the methyl ester).

  • Deprotection: Concentrate the mixture, then reflux in 6M HCl for 4 hours to simultaneously cleave the Boc group and hydrolyze the methyl ester. Lyophilize to yield 4-methoxy-L-proline hydrochloride.

Phase 2: Assembly of the Bicyclic Chiral Relay

Causality: Condensation with pivalaldehyde forms a bicyclic N,O-acetal. Thermodynamic control dictates that the bulky tert-butyl group assumes a cis relationship to the bridgehead proton, establishing the stereochemical anchor required for the SRS strategy[2].

  • Reaction: Suspend 4-methoxy-L-proline (1.0 equiv) in anhydrous pentane. Add pivalaldehyde (1.5 equiv) and a catalytic amount of trifluoroacetic acid (TFA, 0.05 equiv).

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 36 °C) using a Dean-Stark trap to continuously remove water.

  • Self-Validation: Because the zwitterionic amino acid is insoluble in pentane while the bicyclic oxazolidinone is highly lipophilic, the reaction visually validates itself: the opaque suspension will gradually transform into a clear, homogenous solution over 24–48 hours. The volume of water collected in the trap should match the theoretical yield.

Phase 3: Diastereoselective α-Alkylation

Causality: Deprotonation with LDA creates a planar enolate at C5 (originally C2 of proline), temporarily erasing the stereocenter. However, the tert-butyl group completely blocks the endo face of the bicyclic system. Methyl iodide is forced to attack from the exo face, perfectly regenerating the (S) configuration[1].

  • Enolization: In an oven-dried flask under argon, dissolve the bicyclic oxazolidinone in anhydrous THF. Cool to -78 °C. Dropwise add a freshly prepared solution of LDA (1.1 equiv). Stir for 30 minutes.

  • Alkylation: Add MeI (1.5 equiv) dropwise.

  • Self-Validation: The deep yellow color characteristic of the enolate will rapidly quench to a pale yellow/colorless solution upon the addition of the electrophile. TLC will confirm the complete consumption of the starting material, yielding a single, slightly less polar diastereomeric spot.

Phase 4: Hydrolysis and Exhaustive Reduction

Causality: The robust acetal must be cleaved via strong acid hydrolysis. Subsequently, the carboxylic acid is reduced to the target hydroxymethyl group using LiAlH₄[4].

  • Hydrolysis: Reflux the alkylated oxazolidinone in 6M HCl for 12 hours. Evaporate the solvent under reduced pressure to isolate 4-methoxy-2-methylproline hydrochloride.

  • Reduction: Suspend LiAlH₄ (2.0 equiv) in anhydrous THF at 0 °C. Slowly add the amino acid portion-wise to control H₂ evolution. Warm to room temperature, then reflux for 16 hours.

  • Fieser Workup (Critical Step): Cool to 0 °C. For every

    
     grams of LiAlH₄ used, cautiously add 
    
    
    
    mL of H₂O, followed by
    
    
    mL of 15% NaOH (aq), and finally
    
    
    mL of H₂O.
  • Self-Validation: The Fieser workup elegantly transforms the gelatinous aluminum alkoxide intermediates into a crisp, granular white solid. This prevents catastrophic emulsions and ensures high recovery of the highly polar, water-soluble amino alcohol during filtration. Evaporate the filtrate to yield the final target: (4-Methoxy-2-methylpyrrolidin-2-yl)methanol .

Quantitative Data & Process Parameters

PhaseTransformationReagentsEquiv.Temp (°C)Time (h)Expected Yield (%)Critical Quality Attribute (CQA)
1O-MethylationNaH / MeI2.5 / 3.00 to 251285–90Complete consumption of Boc-hydroxyproline (LC-MS)
2Acetal FormationPivalaldehyde1.536 (Reflux)24–4870–80Theoretical water volume in Dean-Stark trap
3α-AlkylationLDA / MeI1.1 / 1.5-78 to 25480–85Single diastereomeric spot on TLC (exo-attack)
4ReductionLiAlH₄2.00 to 651675–80Granular white salts post-Fieser workup

References

  • [2] Seebach, D.; Blank, S.; Job, K.; Sommerfeld, T. "Synthesis of (S)-2-Methylproline: A General Method for the Preparation of α-Branched Amino Acids." Organic Syntheses, 1995, 72, 62. URL: [Link]

  • [3] "Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches." ResearchGate. URL: [Link]

  • [4] Dickman, D. A.; Meyers, A. I.; Smith, G. A.; Gawley, R. E. "Reduction of Amino Acids to Amino Alcohols: (S)-Valinol." Organic Syntheses, 1990, 71, 22. URL: [Link]

  • [1] Seebach, D.; Sting, A. R.; Hoffmann, M. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition in English, 1996, 35(23-24), 2708-2748. URL: [Link]

Sources

Application

Protocol for N-alkylation of 4-methoxy-2-methylpyrrolidine derivatives

Executive Summary This guide outlines the optimized protocols for the N-alkylation of 4-methoxy-2-methylpyrrolidine , a privileged scaffold in medicinal chemistry found in kinase inhibitors and GPCR ligands. Due to the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the optimized protocols for the N-alkylation of 4-methoxy-2-methylpyrrolidine , a privileged scaffold in medicinal chemistry found in kinase inhibitors and GPCR ligands. Due to the steric hindrance imposed by the C2-methyl group and the electronic influence of the C4-methoxy substituent, standard alkylation procedures often suffer from poor conversion or uncontrolled quaternization.

This document details two distinct, high-fidelity pathways:

  • Reductive Amination (Method A): The preferred route for introducing alkyl groups via aldehydes/ketones, ensuring mono-alkylation selectivity.

  • Direct Nucleophilic Substitution (Method B): A controlled SN2 protocol for alkyl halides, optimized to suppress over-alkylation.

Strategic Analysis & Mechanistic Insight

Substrate Challenges

The substrate, 4-methoxy-2-methylpyrrolidine , presents specific challenges:

  • Steric Shielding: The methyl group at C2 creates significant steric bulk around the nitrogen center. While this discourages over-alkylation (quaternization), it also retards the initial nucleophilic attack, requiring optimized thermal or catalytic driving forces.

  • Stereochemical Integrity: The molecule possesses two stereocenters (C2 and C4). Harsh basic conditions (e.g., NaH, high heat) can lead to epimerization, particularly if the C2-proton is acidic. Our protocols utilize mild bases and buffering agents to preserve the cis/trans relative configuration.

  • Electronic Effects: The C4-methoxy group exerts a transannular inductive effect. Depending on the conformation, the lone pair availability on the nitrogen may be modulated, necessitating solvent adjustments (Polar Aprotic vs. Chlorinated).

Pathway Selection Guide
  • Choose Method A (Reductive Amination) if your electrophile is an Aldehyde or Ketone . This is the most robust method for mono-alkylation.

  • Choose Method B (SN2 Alkylation) if your electrophile is an Alkyl Halide or Sulfonate . This requires strict stoichiometric control.

Experimental Protocols

Method A: Reductive Amination (The "Gold Standard")

Best for: Introduction of primary or secondary alkyl groups with high chemoselectivity.

Reagents:

  • Substrate: 4-methoxy-2-methylpyrrolidine (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.1 - 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) - Crucial for facilitating iminium ion formation.

Protocol Steps:

  • Preparation: In a dry round-bottom flask under N2, dissolve 4-methoxy-2-methylpyrrolidine (1.0 equiv) in anhydrous DCE (0.2 M concentration).

  • Activation: Add the aldehyde/ketone (1.1 equiv). If the reaction involves a ketone or a hindered aldehyde, add Acetic Acid (1.0 equiv) to catalyze iminium formation.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. Checkpoint: Ensure the solution remains clear or slightly cloudy; precipitation may indicate salt formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes. Note: Gas evolution (H2) may occur; ensure venting.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

    • Self-Validation: Monitor by LCMS. Look for the disappearance of the M+1 peak of the starting amine (MW: ~115) and appearance of Product M+1.

  • Quench: Quench by adding saturated aqueous NaHCO3. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na2SO4.

Method B: Controlled Nucleophilic Substitution (SN2)

Best for: Alkyl halides where the corresponding aldehyde is unstable or unavailable.

Reagents:

  • Substrate: 4-methoxy-2-methylpyrrolidine (1.0 equiv)

  • Electrophile: Alkyl Halide (R-Br or R-I) (0.95 - 1.0 equiv) - Slight deficit prevents over-alkylation.

  • Base: K2CO3 (2.0 equiv) or DIPEA (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Protocol Steps:

  • Setup: Dissolve the amine (1.0 equiv) in anhydrous MeCN (0.1 M). Add powdered K2CO3 (2.0 equiv).

  • Addition: Add the Alkyl Halide (0.95 equiv) dropwise at 0°C. Critical: Do not add excess electrophile.

  • Thermal Drive:

    • For reactive halides (Allyl/Benzyl): Stir at RT.

    • For unreactive halides (Alkyl chlorides): Heat to 60°C.

  • Monitoring: Check TLC/LCMS every 2 hours.

    • Troubleshooting: If dialkylation (quaternary salt) is observed (>5%), stop the reaction immediately and proceed to workup.

  • Workup: Filter off solids (inorganic salts). Concentrate the filtrate. Redissolve in EtOAc, wash with water to remove DMF/MeCN traces.

Data Summary & Troubleshooting

ParameterMethod A (Reductive Amination)Method B (SN2 Alkylation)
Selectivity High (Mono-alkylation >95%)Moderate (Risk of Quaternization)
Reaction Time 4 - 16 Hours2 - 24 Hours
Steric Tolerance Excellent (via Iminium)Good (2-Me hinders approach)
Key Impurity Reduced Alcohol (from aldehyde)Quaternary Ammonium Salt
Preferred Solvent DCE, DCM, THFMeCN, DMF, Acetone

Common Issues:

  • Low Conversion: In Method A, if the imine fails to form, add molecular sieves (4Å) to scavenge water.

  • Epimerization: Avoid strong bases like NaH or reaction temperatures >100°C.

Visualized Workflows

Figure 1: Strategic Decision Tree

Caption: Logic flow for selecting the optimal alkylation pathway based on electrophile availability.

AlkylationStrategy Start Target: N-Alkyl-4-methoxy-2-methylpyrrolidine Electrophile Identify Electrophile Source Start->Electrophile Aldehyde Aldehyde / Ketone Electrophile->Aldehyde Carbonyl Available Halide Alkyl Halide / Sulfonate Electrophile->Halide Halide Available MethodA Method A: Reductive Amination (High Selectivity) Aldehyde->MethodA MethodB Method B: SN2 Substitution (Stoichiometry Critical) Halide->MethodB CheckSterics Is Electrophile Hindered? MethodA->CheckSterics AddAcid Add AcOH / Heat CheckSterics->AddAcid Yes

Figure 2: Method A Experimental Workflow

Caption: Step-by-step execution for the Reductive Amination protocol using STAB.

ReductiveAmination Step1 1. Dissolve Amine in DCE (0.2M) Step2 2. Add Aldehyde + AcOH (1.0 eq) Step1->Step2 Step3 3. Form Iminium (30 min @ RT) Step2->Step3 Step4 4. Add STAB (1.5 eq) @ 0°C Step3->Step4 Cool to 0°C Step5 5. Quench (Sat. NaHCO3) Step4->Step5 4-16h Stir Result Isolated Tertiary Amine Step5->Result Extract & Dry

References

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Practice. Retrieved from [Link]

Method

The Art of Asymmetric Induction: A Guide to Organocatalysis with Pyrrolidine Methanol Derivatives

Introduction: A Paradigm Shift in Asymmetric Synthesis The pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly within the pharmaceutical and life sciences sectors, where the ster...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Paradigm Shift in Asymmetric Synthesis

The pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly within the pharmaceutical and life sciences sectors, where the stereochemistry of a molecule can dictate its biological activity. For decades, this endeavor was largely dominated by transition-metal catalysis and biocatalysis. However, the dawn of the 21st century witnessed the meteoric rise of a third pillar: asymmetric organocatalysis. This field leverages small, purely organic molecules to catalyze stereoselective transformations, offering a more sustainable, often less toxic, and operationally simpler alternative.

At the heart of this revolution are pyrrolidine-based catalysts, with proline and its derivatives standing out as remarkably versatile and efficient scaffolds.[1] This guide delves into the application of a particularly powerful class of these catalysts: pyrrolidine methanol derivatives. From the foundational L-proline to the highly effective diarylprolinol silyl ethers, these catalysts have unlocked new pathways for the stereocontrolled synthesis of complex molecules.[2]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of procedures to provide a deeper understanding of the underlying principles, the rationale behind experimental design, and detailed, field-proven protocols for key asymmetric transformations.

The Engine of Asymmetry: Understanding the Enamine Catalytic Cycle

The remarkable efficacy of pyrrolidine methanol derivatives in asymmetric synthesis stems from their ability to engage in a catalytic cycle centered around the formation of a nucleophilic enamine intermediate. This mode of activation, often referred to as enamine catalysis, provides a powerful and predictable means of controlling the stereochemical outcome of a reaction.[3]

The cycle is initiated by the reaction of the secondary amine of the pyrrolidine catalyst with a carbonyl compound (an aldehyde or a ketone) to form an iminium ion. Subsequent deprotonation generates the key enamine intermediate. The inherent chirality of the pyrrolidine catalyst is transferred to this enamine, creating a stereochemically defined nucleophile. This chiral enamine then attacks an electrophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond with high facial selectivity. Finally, hydrolysis of the resulting iminium ion regenerates the catalyst and releases the enantiomerically enriched product, thus completing the catalytic cycle.

The substituents on the pyrrolidine ring, particularly at the C2 position bearing the methanol derivative, play a crucial role in establishing the chiral environment and dictating the stereochemical outcome. Bulky groups, such as the diphenyl(trimethylsilyloxy)methyl group in diarylprolinol silyl ethers, effectively shield one face of the enamine, directing the approach of the electrophile to the opposite face, thereby ensuring high enantioselectivity.[4]

Enamine_Catalytic_Cycle Catalyst Pyrrolidine Catalyst Iminium1 Iminium Ion Catalyst->Iminium1 + Carbonyl - H₂O Carbonyl Carbonyl Compound (Aldehyde/Ketone) Enamine Chiral Enamine Iminium1->Enamine - H⁺ Adduct C-C or C-X Bond Formation Enamine->Adduct + Electrophile Electrophile Electrophile Iminium2 Iminium Ion Product Adduct->Iminium2 Iminium2->Catalyst Catalyst Regeneration Product Enantiomerically Enriched Product Iminium2->Product + H₂O Water H₂O

Figure 1: The general enamine catalytic cycle for pyrrolidine-catalyzed reactions.

Application Notes & Protocols

This section provides detailed protocols for several key asymmetric transformations catalyzed by pyrrolidine methanol derivatives. The rationale behind the choice of catalyst, solvent, and other reaction parameters is discussed to provide a comprehensive understanding of each protocol.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl moiety, a ubiquitous structural motif in natural products and pharmaceuticals. Organocatalytic asymmetric aldol reactions provide direct access to these valuable building blocks in an enantiomerically pure form.

Catalyst Selection: While L-proline can catalyze aldol reactions, diarylprolinol silyl ethers often exhibit superior performance, especially for cross-aldol reactions between two different aldehydes.[5] The bulky diarylprolinol group enhances stereocontrol and minimizes unwanted side reactions.

Protocol: Asymmetric Cross-Aldol Reaction using a Diarylprolinol Silyl Ether Catalyst [6]

Materials:

  • Aldehyde (Nucleophile)

  • Aldehyde (Electrophile)

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or other diarylprolinol silyl ether)

  • Anhydrous, non-polar solvent (e.g., Toluene, CH2Cl2)

  • Saturated aqueous NH4Cl solution

  • Anhydrous MgSO4 or Na2SO4

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the electrophilic aldehyde (1.0 mmol) and the diarylprolinol silyl ether catalyst (0.05-0.2 mmol, 5-20 mol%).

  • Solvent and Nucleophile Addition: Add the anhydrous solvent (2.0 mL) and stir the mixture at the desired temperature (typically ranging from room temperature to -20 °C). Add the nucleophilic aldehyde (1.2-2.0 mmol) dropwise over a period of 10-30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO4 or Na2SO4. Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation:

Nucleophilic AldehydeElectrophilic AldehydeCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%) (syn)Reference
Propanal4-Nitrobenzaldehyde20CH2Cl24489595:599[6]
Butanal2-Naphthaldehyde10Toluene-207288>98:298[6]
Isovaleraldehyde3-Thiophenecarboxaldehyde15THF0609196:497[6]
Asymmetric Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, and is a powerful tool for the formation of carbon-carbon bonds. Pyrrolidine methanol derivatives, particularly diarylprolinol silyl ethers, are highly effective catalysts for the asymmetric Michael addition of aldehydes and ketones to nitroalkenes.[7]

Catalyst Selection: Diarylprolinol silyl ethers are the catalysts of choice for this transformation, providing excellent yields and stereoselectivities.[8] The bulky silyl ether group is crucial for creating a highly stereoselective environment.

Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene [9]

Materials:

  • Aldehyde

  • Nitroalkene

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

  • Anhydrous solvent (e.g., CH2Cl2, Toluene, or solvent-free)

  • 1M HCl solution

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a reaction vessel, add the aldehyde (1.2 mmol) and the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%).

  • Solvent and Electrophile Addition: Add the anhydrous solvent (1.0 mL) and stir the mixture at room temperature. Add the nitroalkene (1.0 mmol).

  • Reaction Monitoring: Stir the reaction mixture at the indicated temperature for the specified time, monitoring the progress by TLC.

  • Work-up: Quench the reaction with 1M aqueous HCl (1 mL). Extract the mixture with ethyl acetate (3 x 3 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.

Data Presentation:

AldehydeNitroalkeneCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%) (syn)Reference
Propanalβ-Nitrostyrene10CH2Cl2RT29993:799[7]
Isobutyraldehyde(E)-2-(2-Nitrovinyl)furan5Toluene0249295:598[10]
Pentanal(E)-1-Nitro-2-phenylethene10NoneRT129592:899[7]
Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound that leads to the formation of β-amino carbonyl compounds, which are valuable precursors for the synthesis of amino alcohols and other nitrogen-containing molecules.[11][12]

Catalyst Selection: L-proline is a classic and effective catalyst for the three-component Mannich reaction.[13][14] Its bifunctional nature, with both a secondary amine and a carboxylic acid, allows it to activate both the nucleophile and the electrophile.[13] For reactions involving pre-formed imines, diarylprolinol silyl ethers can offer enhanced reactivity and stereoselectivity.[13]

Protocol: L-Proline-Catalyzed Three-Component Mannich Reaction [13]

Materials:

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Amine (e.g., p-anisidine)

  • Ketone (e.g., acetone)

  • L-proline

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DMSO (2.0 mL), add the ketone (10.0 mmol).

  • Catalyst Addition: Add L-proline (0.2 mmol, 20 mol%) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours, monitoring its progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO3 (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the desired β-amino ketone.

Data Presentation:

AldehydeAmineKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)Reference
4-Nitrobenzaldehydep-AnisidineAcetone35DMSO1250-94[15]
BenzaldehydeAnilineCyclohexanone20DMF489499:199[12]
2-Chlorobenzaldehydep-ToluidineAcetone30DMSO2468-96[11]
Asymmetric α-Amination

The introduction of a nitrogen atom at the α-position of a carbonyl compound is a crucial transformation for the synthesis of α-amino acids and their derivatives. Proline-catalyzed asymmetric α-amination provides a direct and efficient method for this purpose.[16]

Catalyst Selection: L-proline is an effective catalyst for the direct α-amination of ketones and aldehydes using azodicarboxylates as the nitrogen source.[16][17]

Protocol: L-Proline-Catalyzed Asymmetric α-Amination of a Ketone [16]

Materials:

  • Ketone

  • Dialkyl azodicarboxylate (e.g., Diethyl azodicarboxylate - DEAD)

  • L-proline

  • Anhydrous solvent (e.g., CH2Cl2, THF)

  • Saturated aqueous NaHCO3 solution

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the ketone (1.0 mmol) in the anhydrous solvent (2.0 mL) at 0 °C, add L-proline (0.1-0.2 mmol, 10-20 mol%).

  • Reagent Addition: Add the dialkyl azodicarboxylate (1.1 mmol) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with saturated aqueous NaHCO3 solution (5 mL) and extract the aqueous layer with CH2Cl2 (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

KetoneAzodicarboxylateCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
CyclohexanoneDiethyl azodicarboxylate20CH2Cl2129699[16]
AcetoneDi-tert-butyl azodicarboxylate10THF248597[17]
PropiophenoneDibenzyl azodicarboxylate15CH3CN189298[16][18]

Experimental Workflow & Troubleshooting

A successful asymmetric organocatalytic reaction relies on careful planning and execution. The following workflow provides a general framework for setting up and running these reactions, along with common troubleshooting tips.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagent Purification (Distillation, Recrystallization) Glassware Glassware Preparation (Flame-drying) Setup Reaction Setup (Inert Atmosphere) Glassware->Setup Addition Reagent Addition (Controlled rate) Setup->Addition Monitoring Reaction Monitoring (TLC, GC, HPLC) Addition->Monitoring Quench Quenching Monitoring->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Stereoanalysis Stereochemical Analysis (Chiral HPLC, GC) Characterization->Stereoanalysis

Sources

Application

Application Note: Reductive Amination Conditions for Methyl-Pyrrolidine Synthesis

Executive Summary The synthesis of methyl-pyrrolidines—specifically -methylpyrrolidine and -methylpyrrolidines (e.g., 2-methylpyrrolidine)—is a cornerstone transformation in medicinal chemistry. These moieties serve as c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of methyl-pyrrolidines—specifically


-methylpyrrolidine  and 

-methylpyrrolidines
(e.g., 2-methylpyrrolidine)—is a cornerstone transformation in medicinal chemistry. These moieties serve as critical pharmacophores in nicotinic acetylcholine receptor agonists, proline derivatives, and solubility-enhancing side chains.

This guide provides a technical deep-dive into reductive amination strategies for their construction. Unlike simple alkylation (which risks over-alkylation to quaternary ammonium salts), reductive amination offers superior chemoselectivity and control. We present three distinct protocols ranging from high-throughput discovery (STAB) to industrial scale-up (Eschweiler-Clarke) and de novo ring construction.

Mechanistic Foundation & Reagent Selection

The Chemoselectivity Hierarchy

Reductive amination proceeds via the formation of an iminium ion intermediate, which is subsequently reduced to the amine.[1] The choice of reducing agent dictates the success of the reaction, particularly in the presence of other reducible functional groups (ketones, esters, nitro groups).

Critical Decision Matrix:

ReagentReactivitySolvent CompatibilityPrimary Use Case
STAB (Sodium Triacetoxyborohydride)MildDCE, THF, DCMStandard. Ideal for complex substrates with sensitive groups.
NaCNBH

(Sodium Cyanoborohydride)
ModerateMeOH, EtOH (pH 5-7)Traditional. Effective but toxic (HCN risk). Requires pH monitoring.
Formic Acid / H

(Eschweiler-Clarke / Catalytic)
Harsh/ActiveH

O, MeOH
Scale-up. Cost-effective for simple substrates; high thermal requirement.
Mechanistic Pathway (STAB Protocol)

The superiority of Sodium Triacetoxyborohydride (STAB) lies in its steric bulk and electron-withdrawing acetoxy groups, which stabilize the boron-hydride bond. It reduces the protonated iminium ion much faster than the parent carbonyl, allowing for "one-pot" operations without pre-forming the imine.

G Start Pyrrolidine (Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + HCHO Aldehyde Formaldehyde (HCHO) Aldehyde->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (Equilibrium) Complex Boron-Amine Complex Iminium->Complex + STAB (Coordination) Product N-Methylpyrrolidine Complex->Product Hydride Transfer (Irreversible)

Figure 1: Stepwise mechanism of STAB-mediated reductive methylation. The irreversible hydride transfer is the rate-determining step for product formation.

Detailed Experimental Protocols

Protocol A: Direct -Methylation of Pyrrolidine (STAB Method)

Best for: Late-stage functionalization, high functional group tolerance.

Materials:

  • Substrate: Pyrrolidine derivative (1.0 equiv)

  • Carbon Source: 37% Aqueous Formaldehyde (1.5 - 2.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Quench: Saturated NaHCO

    
    
    

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask, dissolve the pyrrolidine derivative (1 mmol) in DCE (5 mL).

    • Note: DCE is preferred over DCM for slightly higher reaction temperatures if needed, but DCM is acceptable for room temp reactions.

  • Aldehyde Addition: Add 37% aqueous formaldehyde (1.5 mmol, ~112 µL) in one portion. Stir for 15 minutes at room temperature.

    • Insight: While STAB is generally compatible with small amounts of water, adding the aldehyde first allows initial hemiaminal formation.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol, 318 mg) portion-wise over 5 minutes.

    • Caution: Gas evolution (H

      
      ) may occur if acidic protons are present.
      
  • Reaction: Remove ice bath and stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of starting amine.

  • Work-up: Quench by adding sat. NaHCO

    
     (10 mL). Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Extraction: Extract with DCM (3 x 10 mL). Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Generally not required for simple substrates. If necessary, purify via flash chromatography (MeOH/DCM gradient).

Protocol B: Ring-Closing Reductive Amination (De Novo Synthesis)

Best for: Constructing the pyrrolidine ring from acyclic precursors (e.g., succinaldehyde surrogates).

Concept: 2,5-Dimethoxytetrahydrofuran acts as a masked succinaldehyde. In acidic media, it opens to the dialdehyde, which reacts with methylamine to close the ring.

Materials:

  • 2,5-Dimethoxytetrahydrofuran (1.0 equiv)

  • Methylamine hydrochloride (1.1 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH

    
    ) (2.0 equiv) or STAB.
    
  • Solvent: Water/Methanol mixture.

Step-by-Step Workflow:

  • Hydrolysis: Dissolve 2,5-dimethoxytetrahydrofuran (10 mmol) in 0.1 M HCl (20 mL). Heat gently (60°C) for 1 hour to generate succinaldehyde in situ. Cool to room temperature.

  • Amine Addition: Add methylamine hydrochloride (11 mmol) to the aqueous solution.

  • pH Adjustment: Carefully adjust pH to ~6.0 using solid NaOAc or dilute NaOH.

    • Critical: pH > 7 prevents iminium formation; pH < 4 inhibits the hydride reagent.

  • Reduction: Cool to 0°C. Add NaBH

    
     (20 mmol) portion-wise. (STAB can be used if non-aqueous conditions are preferred, but requires solvent swap to DCE).
    
  • Work-up: Basify to pH > 12 with NaOH pellets (to free the amine). Extract with diethyl ether or DCM.

Protocol C: Eschweiler-Clarke Methylation (Scale-Up)

Best for: Multi-gram to kilogram scale, thermally stable substrates.

Materials:

  • Pyrrolidine substrate[2][3][4][5]

  • Formic Acid (98%) (5 equiv)

  • Formaldehyde (37% aq) (2.2 equiv)

Step-by-Step Workflow:

  • Mixing: In a round-bottom flask equipped with a reflux condenser, mix the amine and formic acid.

    • Note: Exothermic reaction (acid-base neutralization). Cool during addition.

  • Addition: Add formaldehyde solution.

  • Reflux: Heat the mixture to reflux (100°C) for 8–12 hours. CO

    
     evolution indicates reaction progress.
    
  • Work-up: Cool to RT. Add HCl (4M) and remove volatiles (excess formaldehyde/formic acid) under reduced pressure.

  • Isolation: Basify residue with 20% NaOH. Extract the

    
    -methylpyrrolidine oil.[3][5]
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Iminium ion not formingCheck pH (must be slightly acidic/neutral). Add 3Å molecular sieves to remove water (if using STAB).
Over-alkylation (Quaternization) Alkyl halide contamination or "Methyl Iodide" conditionsUse reductive amination (Method A) exclusively. Avoid direct alkylation with MeI.
Product Trapped in Aqueous Phase High water solubility of methyl-pyrrolidinesDuring work-up, saturate the aqueous layer with NaCl (salting out) and use CHCl

/Isopropanol (3:1) for extraction.[3]
Side Product: Cyanohydrin Using NaCNBH

at low pH
Maintain pH 6–7. Switch to STAB (Protocol A) to eliminate cyanide risks.

Decision Tree for Protocol Selection

DecisionTree Start Start: Target Molecule Q1 Is the Pyrrolidine Ring already formed? Start->Q1 Q2 Is the substrate acid/heat sensitive? Q1->Q2 Yes (N-H present) MethodB Protocol B: Ring-Closing Reductive Amination Q1->MethodB No (Acyclic Precursor) MethodA Protocol A: STAB (Mild, Selective) Q2->MethodA Yes (Sensitive) MethodC Protocol C: Eschweiler-Clarke (Robust, Scalable) Q2->MethodC No (Stable)

Figure 2: Strategic selection guide for methyl-pyrrolidine synthesis workflows.

References

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Link

  • Clarke, H. T., et al. (1933).[7] "The Action of Formaldehyde on Amines and Amino Acids."[1][7] Journal of the American Chemical Society, 55(11), 4571. Link

  • Hazardous Substances Data Bank (HSDB). "N-Methylpyrrolidine Safety Data." PubChem. Link

  • Common Organic Chemistry. "Reductive Amination: Sodium Triacetoxyborohydride (STAB) Conditions." Link

Sources

Method

Protecting group strategies for 4-methoxy-pyrrolidine methanol

An Application Guide to Protecting Group Strategies for ( (2S,4R)-4-methoxy-pyrrolidin-2-yl)methanol Abstract ( (2S,4R)-4-methoxy-pyrrolidin-2-yl)methanol is a valuable chiral building block in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Protecting Group Strategies for ( (2S,4R)-4-methoxy-pyrrolidin-2-yl)methanol

Abstract

( (2S,4R)-4-methoxy-pyrrolidin-2-yl)methanol is a valuable chiral building block in medicinal chemistry and drug development, featuring two key functional groups: a secondary amine and a primary alcohol. The successful execution of multi-step synthetic routes involving this scaffold necessitates a robust and well-planned protecting group strategy to ensure chemoselectivity and high yields. This guide provides an in-depth analysis of orthogonal protection and deprotection strategies for the amine and alcohol moieties, explaining the chemical principles behind the selection of protecting groups and offering detailed, field-tested protocols for their application and removal.

Introduction: The Synthetic Challenge

The synthetic utility of ( (2S,4R)-4-methoxy-pyrrolidin-2-yl)methanol lies in the distinct reactivity of its secondary amine and primary alcohol. The pyrrolidine nitrogen is a moderately strong nucleophile and base, while the primary alcohol is a weaker nucleophile but can be readily oxidized or transformed. In any synthetic sequence that requires modification of one group while the other must remain unchanged, temporary masking, or "protection," is essential.

A successful protecting group strategy hinges on the principle of orthogonality , where each protecting group can be removed under specific conditions that do not affect the others.[1] This allows for the sequential unmasking and reaction of different functional groups within the same molecule.[2] This document will focus on three of the most reliable and commonly used orthogonal protecting groups in modern organic synthesis: the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups for the amine, and the tert-butyldimethylsilyl (TBDMS) group for the alcohol.

dot graph TD subgraph Core_Molecule ["(2S,4R)-4-methoxy-pyrrolidin-2-yl)methanol"] direction LR A[ ] -- "Secondary Amine(Nucleophilic, Basic)" --> B((N-H)); A[ ] -- "Primary Alcohol(Nucleophilic, Protic)" --> C((O-H)); A[Structure] end

end

Figure 1: Key reactive sites on the target molecule targeted for protection.

Selective Protection of the Secondary Amine

The secondary amine is generally more nucleophilic than the primary alcohol, allowing for its selective protection in the presence of the unprotected hydroxyl group.[3] The two most common strategies involve the formation of a carbamate, which effectively neutralizes the amine's nucleophilicity and basicity.[4]

Boc (tert-Butyloxycarbonyl) Protection

The Boc group is a cornerstone of amine protection due to its stability in basic, nucleophilic, and hydrogenolytic conditions, while being easily cleaved under acidic conditions.[5]

Causality of Choice: The reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) is highly selective. The resulting carbamate is sterically hindered and electronically deactivated, preventing further reactions at the nitrogen atom.[6] Its acid lability provides a clear orthogonal relationship with silyl ethers and Cbz groups.[2]

Protocol 2.1.1: Boc Protection of the Amine

  • Materials:

    • ( (2S,4R)-4-methoxy-pyrrolidin-2-yl)methanol (1.0 equiv)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

    • Triethylamine (TEA) (1.2 equiv) or Sodium Bicarbonate (NaHCO₃)

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the starting material in DCM (approx. 0.1 M).

    • Add triethylamine, followed by the dropwise addition of a solution of Boc₂O in DCM.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with water and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • The resulting N-Boc protected compound is often pure enough for the next step, or can be purified by silica gel chromatography.

Protocol 2.1.2: Acid-Mediated Boc Deprotection

  • Materials:

    • N-Boc protected ( (2S,4R)-4-methoxy-pyrrolidin-2-yl)methanol (1.0 equiv)

    • Trifluoroacetic acid (TFA) (10-20 equiv)

    • Solvent: Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc protected substrate in DCM (approx. 0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA dropwise. The reaction is often accompanied by gas (CO₂) evolution.[7]

    • Stir at 0 °C to room temperature for 30-60 minutes, monitoring by TLC.

    • Carefully concentrate the reaction mixture in vacuo.

    • Redissolve the residue in DCM and neutralize by washing with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer, combine organic phases, dry over Na₂SO₄, and concentrate to yield the deprotected amine.

Cbz (Benzyloxycarbonyl) Protection

The Cbz group offers an alternative orthogonal strategy. It is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[8] This makes it an ideal choice when acid-labile (e.g., TBDMS, Boc) or base-labile groups are present elsewhere in the molecule.[9]

Causality of Choice: The Cbz group is installed using benzyl chloroformate (Cbz-Cl). Its removal via hydrogenolysis is a very mild and clean reaction, producing only toluene and carbon dioxide as byproducts, which are easily removed.[10]

Protocol 2.2.1: Cbz Protection of the Amine

  • Materials:

    • ( (2S,4R)-4-methoxy-pyrrolidin-2-yl)methanol (1.0 equiv)

    • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

    • Base: Aqueous NaHCO₃ (sat.) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

    • Solvent: 1,4-Dioxane/Water or DCM

  • Procedure:

    • Dissolve the starting material in a mixture of dioxane and water (2:1).

    • Cool to 0 °C and add NaHCO₃ followed by the slow, dropwise addition of Cbz-Cl.

    • Allow the reaction to warm to room temperature and stir for 3-5 hours.

    • Upon completion, extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify by silica gel chromatography as needed.

Protocol 2.2.2: Cbz Deprotection via Catalytic Hydrogenolysis

  • Materials:

    • N-Cbz protected ( (2S,4R)-4-methoxy-pyrrolidin-2-yl)methanol (1.0 equiv)

    • Palladium on activated carbon (10% Pd/C) (5-10 mol% Pd)

    • Hydrogen Source: Hydrogen gas (H₂) balloon or transfer hydrogenation agent like ammonium formate.

    • Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

  • Procedure:

    • Dissolve the N-Cbz substrate in MeOH in a round-bottom flask.[10]

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., N₂ or Argon).

    • Evacuate the flask and backfill with H₂ gas (repeat 3x).

    • Stir the mixture vigorously under an H₂ atmosphere (balloon) at room temperature for 2-16 hours.

    • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with MeOH.

    • Concentrate the filtrate in vacuo to yield the deprotected amine.[8]

Selective Protection of the Primary Alcohol

When synthetic modifications are planned for the amine, the primary alcohol must be protected. Silyl ethers are the preeminent choice for this transformation due to their ease of installation, general stability, and unique deprotection conditions using a fluoride source.[11]

TBDMS (tert-butyldimethylsilyl) Protection

The TBDMS group is sterically bulky, which enhances its stability compared to smaller silyl ethers like TMS.[6] It is robust against a wide range of non-acidic and non-fluoride conditions, including organometallic reagents and many oxidizing/reducing agents.[11][12]

Causality of Choice: Protection with tert-butyldimethylsilyl chloride (TBDMS-Cl) is highly selective for the primary alcohol over the secondary amine under basic conditions (e.g., imidazole). The resulting Si-O bond is readily cleaved by the high affinity of fluoride ions for silicon, a mechanism entirely orthogonal to the deprotection of Boc or Cbz groups.[13]

Protocol 3.1.1: TBDMS Protection of the Alcohol

  • Materials:

    • ( (2S,4R)-4-methoxy-pyrrolidin-2-yl)methanol (1.0 equiv)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 equiv)

    • Imidazole (2.2 equiv)

    • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Procedure:

    • Dissolve the starting material and imidazole in anhydrous DMF under an inert atmosphere.

    • Add TBDMS-Cl portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Quench the reaction with water and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash extensively with water and then brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify by silica gel chromatography to yield the TBDMS-protected product.

Protocol 3.1.2: TBAF-Mediated TBDMS Deprotection

  • Materials:

    • TBDMS-protected ( (2S,4R)-4-methoxy-pyrrolidin-2-yl)methanol (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.1 equiv)

    • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the TBDMS-protected substrate in anhydrous THF (approx. 0.1 M) under an inert atmosphere.[13]

    • Cool the solution to 0 °C.

    • Add the TBAF solution dropwise.

    • Stir the reaction at 0 °C to room temperature for 30-90 minutes. Monitor closely by TLC.

    • Once complete, quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate (3x).

    • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify by silica gel chromatography.

Orthogonal Strategy Workflow

The power of these protecting groups is realized when they are used in concert. A synthetic plan can be designed to selectively deprotect one site while leaving the other masked for future transformations.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2: Orthogonal protection/deprotection workflow illustrating independent control over amine and alcohol functionalities.

Comparative Data Summary

The selection of a protecting group is a critical decision in synthesis design. The following table summarizes the key characteristics of the discussed groups to aid in this process.

Protecting Group Target Functionality Common Installation Reagents Key Stability Deprotection Conditions Orthogonal To
Boc Secondary AmineBoc₂O, Base (TEA, NaHCO₃)Base, H₂, NucleophilesStrong Acid (TFA, HCl)[7][14]Cbz, TBDMS
Cbz Secondary AmineCbz-Cl, Base (NaHCO₃, DIPEA)Acid, Base, NucleophilesCatalytic Hydrogenolysis (H₂, Pd/C)[8][10]Boc, TBDMS
TBDMS Primary AlcoholTBDMS-Cl, ImidazoleBase, H₂, OrganometallicsFluoride Source (TBAF)[13][15]Boc, Cbz

Conclusion

The strategic application of orthogonal protecting groups is fundamental to the successful synthesis of complex molecules derived from ( (2S,4R)-4-methoxy-pyrrolidin-2-yl)methanol. By leveraging the distinct chemical labilities of Boc, Cbz, and TBDMS groups, researchers can achieve precise, chemoselective modifications of either the amine or alcohol functionality. The protocols and comparative data provided herein serve as a robust guide for drug development professionals to design and execute efficient and high-yielding synthetic routes, minimizing byproducts and maximizing the potential of this versatile chiral scaffold.

References

  • A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III)
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. (n.d.). Bentham Science. [Link]

  • Protecting Groups in Organic Synthesis. (n.d.). ChemTalk. [Link]

  • Chemoselective Deprotection of Triethylsilyl Ethers. (n.d.). PMC - NIH. [Link]

  • A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. (2006). Indian Journal of Chemistry. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. [Link]

  • BOC Protection and Deprotection. (2021). J&K Scientific LLC. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024). Total Synthesis. [Link]

  • One-Pot Bi(OTf)3-Catalyzed Oxidative Deprotection of tert-Butyldimethyl Silyl Ethers. (n.d.). Thieme. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). Royal Society of Chemistry. [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Protecting Groups For Alcohols. (2015). Master Organic Chemistry. [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]

  • Alcohol Protecting Groups. (n.d.). Organic Chemistry Tutor. [Link]

  • Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. (2015). PMC - NIH. [Link]

  • Alcohol Protecting Groups. (n.d.). University of Windsor. [Link]

  • Protecting Groups For Alcohols. (2021). Chemistry Steps. [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • How can we protect an amino group leaving an alcohol group free?. (2014). ResearchGate. [Link]

  • Selective protection and deprotection of alcohols and amines. (n.d.). DergiPark. [Link]

  • Protecting group. (n.d.). Wikipedia. [Link]

Sources

Application

Advanced Preparation of Pyrrolidine-Based Chiral Auxiliaries: Protocols and Mechanistic Insights

Executive Summary Substituted pyrrolidines derived from the chiral pool (specifically L-Proline) represent one of the most versatile classes of chiral auxiliaries and organocatalysts in modern asymmetric synthesis. Their...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted pyrrolidines derived from the chiral pool (specifically L-Proline) represent one of the most versatile classes of chiral auxiliaries and organocatalysts in modern asymmetric synthesis. Their rigid cyclic structure minimizes conformational freedom, allowing for high stereocontrol in alkylation, aldol, and Michael addition reactions.

This application note details the preparation of two industry-standard pyrrolidine scaffolds:

  • SAMP/RAMP Hydrazines: The gold standard for

    
    -alkylation of aldehydes and ketones.
    
  • Diarylprolinol Silyl Ethers: The "Jørgensen-Hayashi" class of organocatalysts used for enamine/iminium activation.

Critical Safety Note: Traditional synthesis of hydrazine-based auxiliaries involves N-nitrosamine intermediates. Given the current FDA/EMA scrutiny on nitrosamine impurities in pharmaceuticals, this guide includes specific containment and mitigation strategies.

Theoretical Foundation: The Proline Advantage

Proline is unique among amino acids due to its secondary amine incorporated into a five-membered ring. This structural feature provides:

  • Conformational Rigidity: The ring locks the nitrogen lone pair orientation, reducing the entropic cost of transition state organization.

  • Bifunctionality: The carboxylic acid moiety (and its derivatives) can act as a directing group or a steric shield.

  • Metal Chelation: In metallo-enamine chemistries (like SAMP alkylations), the methoxy side chain coordinates with lithium, creating a rigid bicyclic chelate that blocks one face of the molecule.[1]

Workflow Overview

The following diagram illustrates the divergence of L-Proline into key auxiliary classes.

Proline_Divergence cluster_0 Reductive Pathway cluster_1 Grignard Pathway Proline L-Proline (Chiral Pool) Prolinol L-Prolinol Proline->Prolinol Reduction (LAH) Diphenyl Diphenylprolinol Proline->Diphenyl Grignard (PhMgBr) SAMP SAMP (Hydrazine) Prolinol->SAMP 1. Nitrosation 2. Reduction Jorgensen Jørgensen-Hayashi Catalyst Diphenyl->Jorgensen Silylation (TMSOTf)

Figure 1: Divergent synthetic pathways from L-Proline to major chiral auxiliary classes.

Protocol A: Preparation of SAMP (The Enders Reagent)

(S)-1-Amino-2-methoxymethylpyrrolidine SAMP is a covalent auxiliary. It forms hydrazones with ketones/aldehydes, which are then metallated and alkylated.[1] The auxiliary is cleaved (removed) to release the chiral product.[1][2]

Mechanism of Action

The high enantioselectivity (often >95% ee) arises from the formation of a rigid lithium azaenolate. The lithium cation coordinates between the hydrazone nitrogen and the ether oxygen, blocking the Re-face and forcing electrophiles to attack from the Si-face.[1]

Experimental Protocol

Safety Alert: This protocol involves the formation of an N-nitrosamine intermediate. Nitrosamines are potent carcinogens.[3][4][5] All steps involving the nitroso compound must be performed in a high-efficiency fume hood with double-gloving and specific waste segregation.

Step 1: Preparation of (S)-Prolinol[6]
  • Reagents: L-Proline (1.0 equiv), LiAlH₄ (1.2 equiv), THF (anhydrous).

  • Suspend LiAlH₄ in anhydrous THF under Argon at 0°C.

  • Add L-Proline portion-wise (exothermic).

  • Reflux for 4 hours.

  • Quench: Carefully add water, then 15% NaOH, then water (Fieser workup) to precipitate aluminum salts.

  • Filter and concentrate to yield (S)-prolinol (colorless oil).

Step 2: Nitrosation (CRITICAL STEP)
  • Reagents: (S)-Prolinol, NaNO₂ (1.5 equiv), HCl (aq).

  • Dissolve (S)-prolinol in water/HCl (pH < 3) at 0°C.

  • Add NaNO₂ solution dropwise, maintaining temp < 5°C.

  • Stir for 2 hours.

  • Extract with DCM. Wash with bicarbonate.[7]

  • Stop Point: The resulting N-nitroso-prolinol is stable but carcinogenic. Handle with extreme care.

Step 3: Methylation & Reduction to SAMP
  • Reagents: NaH, MeI, LiAlH₄.[8]

  • O-Methylation: Treat the N-nitroso alcohol with NaH/THF, then add MeI.

  • Reduction: Add the methylated nitroso compound dropwise to a suspension of LiAlH₄ in THF at 0°C.

  • Heat to reflux for 3 hours (reduces N-N=O to N-NH₂).

  • Standard Fieser workup and vacuum distillation.

Product Specifications:

  • Appearance: Colorless liquid.[8]

  • Boiling Point: ~42°C at 1.8 mmHg.[8]

  • Optical Rotation:

    
     (neat).
    

SAMP_Synthesis Start L-Proline Step1 Step 1: Reduction (LiAlH4, THF) Yields: (S)-Prolinol Start->Step1 Step2 Step 2: Nitrosation (NaNO2, HCl) Yields: N-Nitroso Intermediate (CARCINOGEN WARNING) Step1->Step2 Step3 Step 3: O-Methylation (NaH, MeI) Step2->Step3 Step4 Step 4: N-N Reduction (LiAlH4) Yields: SAMP Step3->Step4

Figure 2: Step-wise synthesis of SAMP highlighting the critical safety control point at Step 2.

Protocol B: Preparation of Diphenylprolinol Silyl Ethers

(S)-


,

-Diphenylprolinol Trimethylsilyl Ether
Unlike SAMP, this molecule is typically used as an organocatalyst (catalytic auxiliary). The bulky diphenyl-silyl group effectively shields one face of the iminium/enamine intermediate.
Protocol (Jørgensen-Hayashi Method)
Step 1: Grignard Addition
  • Reagents: N-Boc-L-proline methyl ester, Phenylmagnesium bromide (PhMgBr, 3.5 equiv), THF.

  • Context: We use the N-Boc protected ester to prevent side reactions with the amine.

  • Flame-dry a 3-neck flask and maintain N₂ atmosphere.

  • Charge with PhMgBr (1.0 M in THF). Cool to 0°C.

  • Add N-Boc-L-proline methyl ester in THF dropwise over 1 hour.

  • Allow to warm to RT and stir for 4 hours.

  • Quench: Pour into saturated NH₄Cl (ice cold).

  • Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Recrystallization: Recrystallize from Ethanol/Hexane to obtain pure (S)-1-Boc-2-(diphenylhydroxymethyl)pyrrolidine.

Step 2: Deprotection and Silylation
  • Reagents: TFA (Trifluoroacetic acid), TMSOTf (Trimethylsilyl triflate), Et₃N.

  • Boc Removal: Dissolve intermediate in DCM/TFA (1:1) at 0°C. Stir 1h. Concentrate to remove TFA.

  • Free Base: Redissolve in DCM, wash with NaHCO₃, dry and concentrate.

  • Silylation: Dissolve the diphenylprolinol in dry DCM. Add Et₃N (1.5 equiv).

  • Cool to 0°C. Add TMSOTf (1.1 equiv) dropwise.

  • Stir 1 hour. Quench with water.[1]

  • Purification: Flash chromatography (Silica, Hexane/EtOAc).

Why this works: The huge steric bulk of the two phenyl rings, further amplified by the TMS group, creates a "wall" that blocks the Re-face of the pyrrolidine nitrogen.

Analytical Data & Quality Control

To ensure the integrity of the auxiliary, the following parameters must be verified prior to use in asymmetric synthesis.

ParameterSAMP (Hydrazine)Diphenylprolinol TMS Ether
Physical State Colorless, hygroscopic liquidWhite crystalline solid or oil
Storage Under Argon, 4°C (Oxidation sensitive)Desiccator, RT (Hydrolysis sensitive)
Key NMR Signal ¹H:

3.3 ppm (s, 3H, -OCH₃)
²⁹Si: Signal at

~6-7 ppm
Chiral Purity Determine via Mosher Amide analysisHPLC (Chiralpak AD-H or OD-H)
Major Impurity Nitrosamine (Safety Risk)Desilylated alcohol (Activity Loss)

References

  • SAMP Synthesis & Application: Enders, D., Fey, P., & Kipphardt, H. (1987). Preparation of (S)-1-Amino-2-Methoxymethylpyrrolidine (SAMP).[1][8][9] Organic Syntheses, 65, 183. [Link]

  • Jørgensen-Hayashi Catalyst Preparation: Tusch, D. J., & Boeckman, R. K. (2015). (S)-1,1-Diphenylprolinol Trimethylsilyl Ether.[6][10][11] Organic Syntheses, 92, 309-319. [Link]

  • Nitrosamine Risk Guidelines: U.S. Food and Drug Administration. (2021).[12] Control of Nitrosamine Impurities in Human Drugs. [Link]

  • C2-Symmetric Pyrrolidines: Zwaagstra, M. E., et al. (1993).[13] Asymmetric synthesis of trans-2,5-dimethylpyrrolidine. Tetrahedron: Asymmetry, 4(10), 2121-2124. [Link]

Sources

Method

Application Note: Reaction Conditions for 1,3-Dipolar Cycloaddition to Form Pyrrolidines

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and organic synthesis. Abstract The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and organic synthesis.

Abstract

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous pharmaceutical agents (e.g., antiviral, anticancer, and antihypertensive drugs).[1] This guide details the strategic implementation of 1,3-dipolar cycloaddition (1,3-DC) between azomethine ylides and alkene dipolarophiles. We contrast thermal decarboxylative generation (robust, high diversity) with metal-catalyzed asymmetric methods (high precision, enantioselective), providing validated protocols, mechanistic insights, and troubleshooting frameworks to maximize yield and stereocontrol.

Strategic Reaction Design

Successful pyrrolidine synthesis requires selecting the correct dipole generation method based on the target substitution pattern and stereochemical requirements.

Mechanistic Foundation

The reaction proceeds via a concerted [4π + 2π] cycloaddition. The stereochemical outcome is dictated by:

  • Ylide Geometry: Azomethine ylides exist in S-shaped or W-shaped geometries.[2] Metal catalysts can lock the W-geometry via chelation, enhancing endo-selectivity.

  • FMO Interactions: The reaction is typically controlled by the interaction between the HOMO of the dipole (ylide) and the LUMO of the dipolarophile (electron-deficient alkene).

  • Secondary Orbital Interactions: Favor the endo transition state, particularly in metal-catalyzed pathways.

Decision Matrix: Selecting the Method

Use the following logic flow to determine the optimal experimental approach for your target molecule.

ReactionSelection Start Target Pyrrolidine Scaffold Chiral Is Enantiopurity Critical? Start->Chiral Subst Substitution Pattern? Chiral->Subst No (Racemic OK) Metal METHOD B: Ag(I)/Cu(I) Catalyzed (Enantioselective) Best for: Lead Opt, Non-spiro scaffolds Chiral->Metal Yes (>95% ee needed) Thermal METHOD A: Thermal Decarboxylative (Racemic/Diastereoselective) Best for: Library generation, Spiro-cycles Subst->Thermal Spiro-fused / 2,5-unsubstituted Subst->Metal 2-Carboxylate / Complex Chiral Centers

Figure 1: Decision tree for selecting reaction conditions based on target scaffold requirements.

Detailed Experimental Protocols

Protocol A: Thermal Decarboxylative Multicomponent Reaction

Application: Rapid generation of spiro-pyrrolidines or library synthesis. Mechanism: Condensation of an


-amino acid with an aldehyde generates an iminium ion, which undergoes thermal decarboxylation to form a non-stabilized azomethine ylide.[2]
Materials
  • Amine Component: Sarcosine (N-methylglycine) or Proline (1.0 equiv).

  • Carbonyl Component: Isatin (for spiro-oxindoles) or Benzaldehyde (1.0 equiv).

  • Dipolarophile: Chalcone, Nitrostyrene, or Acrylate (1.0 - 1.2 equiv).

  • Solvent: Toluene (classic) or Methanol/Water (Green chemistry variant).

Step-by-Step Methodology
  • Stoichiometry: In a round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), the

    
    -amino acid (1.0 mmol), and the dipolarophile (1.1 mmol).
    
  • Solvent System:

    • Standard: Add Toluene (5 mL, 0.2 M).

    • Green Variant: Add Water:Methanol (1:1, 5 mL). Note: Water accelerates the reaction via hydrophobic effects and hydrogen bonding at the transition state.

  • Reflux: Heat the mixture to reflux (110°C for toluene) or 80°C (for MeOH/H2O).

    • Monitoring: Monitor via TLC. CO₂ evolution indicates ylide formation. Reaction typically completes in 2–4 hours.

  • Work-up:

    • Remove solvent under reduced pressure.

    • Dissolve residue in DCM, wash with water (to remove unreacted amino acid).

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc). Or, in many spiro-oxindole cases, the product precipitates from methanol upon cooling.

Critical Insight: If using isatin, the reaction forms a spiro[pyrrolidine-2,3'-oxindole]. The stereochemistry is usually dominated by the approach of the dipolarophile anti to the bulky carbonyl group of the isatin to minimize steric repulsion.

Protocol B: Ag(I)-Catalyzed Asymmetric Cycloaddition

Application: Synthesis of chiral pyrrolidine-2-carboxylates with high enantiomeric excess (ee). Mechanism: Ag(I) coordinates with the


-imino ester to form a rigid metallo-dipole, allowing the chiral ligand to direct the facial selectivity of the incoming alkene.
Materials
  • Precursor: Glycine imino ester (e.g., Benzophenone imine of glycine methyl ester) (1.0 equiv).

  • Dipolarophile: tert-Butyl acrylate or N-phenylmaleimide (1.1 equiv).

  • Catalyst: AgOAc (3–5 mol%).

  • Ligand: (S)-QUINAP or Fesulphos (3.3–5.5 mol%).

  • Base: TEA or DIPEA (10 mol%) to facilitate deprotonation.

  • Solvent: THF or DCM (anhydrous).

Step-by-Step Methodology
  • Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve AgOAc (0.03 mmol) and (S)-QUINAP (0.033 mmol) in anhydrous THF (1 mL). Stir for 30 mins at Room Temperature (RT) to form the complex.

    • Visual Cue: Solution typically turns clear or slightly yellow.

  • Reactant Addition: Add the imino ester (1.0 mmol) and the dipolarophile (1.1 mmol) in THF (3 mL).

  • Activation: Cool the reaction to -20°C (to maximize ee) or keep at RT (for faster kinetics). Add the base (TEA, 0.1 mmol).

  • Reaction: Stir for 6–12 hours.

    • Monitoring: Monitor consumption of the imino ester by TLC.

  • Quench & Isolation: Filter the mixture through a short pad of Celite to remove silver salts. Concentrate the filtrate.

  • Purification: Flash chromatography on silica gel. Note: Imines are sensitive to hydrolysis on acidic silica; add 1% Et₃N to the eluent.

Critical Insight: The Ag(I) catalyst acts as a Lewis acid to increase the acidity of the


-proton, allowing deprotonation by a weak base. The chiral ligand blocks one face of the dipole, forcing the dipolarophile to approach from the open face (typically endo approach).

Optimization & Troubleshooting Guide

Solvent Effects Table

The choice of solvent profoundly impacts reaction rate and stereoselectivity.

SolventPolarityEffect on Thermal (Protocol A)Effect on Metal-Cat (Protocol B)
Toluene Non-polarStandard. High boiling point allows decarboxylation.Good, but may lower solubility of Ag-salts.
THF Polar AproticModerate.Excellent. Solubilizes catalysts; good for low temps.
Water Polar ProticAccelerated. "On-water" effect increases rate/selectivity.Avoid. Deactivates Lewis acid catalysts; hydrolyzes imines.
[bmim]PF₆ Ionic LiquidHigh yield; catalyst recycling possible.[3]Can be used, but work-up is harder.
Troubleshooting Common Issues

Issue 1: Low Diastereoselectivity (dr)

  • Cause: High temperature allows thermodynamic equilibration (retro-cycloaddition).

  • Solution: Lower the temperature. For Protocol B, run at -78°C or -20°C. For Protocol A, switch from refluxing xylene to refluxing benzene or toluene.

Issue 2: Hydrolysis of Product (Protocol B)

  • Cause: The resulting pyrrolidine contains an imine/enamine moiety or ester sensitive to silica.

  • Solution: Neutralize silica gel with 1% Triethylamine during purification. Alternatively, hydrolyze the imine intentionally with 1N HCl/THF to isolate the free amine salt if that is the desired final form.

Issue 3: No Reaction (Protocol A)

  • Cause: Inefficient decarboxylation.

  • Solution: Ensure the aldehyde is sufficiently electrophilic. If using paraformaldehyde, ensure it is cracked (depolymerized). Add molecular sieves to remove water if using a non-aqueous solvent (though water is beneficial in "on-water" protocols, it hinders imine formation in toluene).

Mechanistic Visualization

The following diagram illustrates the divergent pathways for the two protocols described.

Mechanism PrecursorA Amino Acid + Aldehyde YlideA Non-Stabilized Ylide (S-shaped) PrecursorA->YlideA Heat (-CO2) PrecursorB Imino Ester YlideB Metallo-Dipole (W-shaped, Rigid) PrecursorB->YlideB Ag(I)/Base TS_A Transition State (Steric Control) YlideA->TS_A + Dipolarophile TS_B Transition State (Ligand Control) YlideB->TS_B + Dipolarophile ProdA Racemic Spiro-Pyrrolidine TS_A->ProdA Concerted ProdB Chiral Pyrrolidine (High ee) TS_B->ProdB Concerted

Figure 2: Mechanistic pathways for Thermal (Top) vs. Metal-Catalyzed (Bottom) Cycloaddition.

References

  • Adrio, J., & Carretero, J. C. (2019). "Metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides." Chemical Communications.[4][5] Link

  • Reisman, S. E., et al. (2013). "Ag-Catalyzed 1,3-Dipolar Cycloadditions Towards Pyrrolizidines." Chemical Science. Link

  • Nájera, C., & Sansano, J. M. (2007). "Catalytic Asymmetric Synthesis of Pyrrolidines via 1,3-Dipolar Cycloadditions." Angewandte Chemie International Edition. Link

  • Grigg, R., et al. (1988). "The decarboxylative route to azomethine ylides."[2][6][7][8] Tetrahedron. Link

  • Narayan, R., et al. (2014). "Green protocols in heterocycle syntheses via 1,3-dipolar cycloadditions." Frontiers in Chemistry. Link

  • Carreira, E. M., et al. (2021).[9] "Pyrrolidine in Drug Discovery: A Versatile Scaffold." Journal of Medicinal Chemistry. Link

Sources

Application

Application Note: Scalable Synthesis of (4-Methoxy-2-methylpyrrolidin-2-yl)methanol

This Application Note and Protocol is designed for the scalable synthesis of (4-Methoxy-2-methylpyrrolidin-2-yl)methanol , a high-value chiral building block featuring a quaternary carbon center.[1] Based on the nomencla...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for the scalable synthesis of (4-Methoxy-2-methylpyrrolidin-2-yl)methanol , a high-value chiral building block featuring a quaternary carbon center.[1]

Based on the nomenclature and CAS association (CAS 2059935-13-4), this guide targets the C2-quaternary analog (2-methyl-2-hydroxymethyl substitution), which presents a significant stereochemical challenge compared to the simpler N-methyl (1-methyl) derivatives.[1]

Introduction & Scope

(4-Methoxy-2-methylpyrrolidin-2-yl)methanol is a specialized pyrrolidine scaffold used in the development of next-generation pharmaceuticals, including Orexin receptor antagonists and antimicrobial agents.[1] Its structural core features three critical elements:

  • Quaternary C2 Center: A sterically demanding methyl/hydroxymethyl motif that restricts conformational flexibility.

  • C4-Methoxy Substituent: Provides polarity tuning and hydrogen-bond accepting capability.

  • Chiral Fidelity: The specific stereoisomer (typically derived from L-hydroxyproline) is essential for biological activity.

This protocol details a Self-Reproduction of Chirality (SRC) approach. Unlike direct alkylation of proline esters, which often results in racemization, this route utilizes a bicyclic oxazolidinone intermediate (Seebach’s reagent) to install the C2-methyl group with high diastereoselectivity (>98:2 dr).

Target Molecule Specifications
PropertySpecification
IUPAC Name (4-Methoxy-2-methylpyrrolidin-2-yl)methanol
CAS RN 2059935-13-4 (Generic/Racemic); Stereoisomers vary
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
Key Structural Feature Quaternary Carbon at C2 (α-methyl)

Retrosynthetic Analysis

The synthesis is disconnected into three logical phases: Functionalization , Stereoselective Alkylation , and Reduction .

Retrosynthesis Target (4-Methoxy-2-methylpyrrolidin-2-yl)methanol (Target) Intermediate1 2-Methyl-4-methoxyproline (Precursor) Target->Intermediate1 Reduction (LiAlH4) Intermediate2 Bicyclic Oxazolidinone (Seebach Intermediate) Intermediate1->Intermediate2 Hydrolysis Start trans-4-Hydroxy-L-proline (Chiral Pool) Intermediate2->Start 1. O-Methylation 2. Cyclization 3. α-Methylation

Figure 1: Retrosynthetic strategy leveraging the chiral pool (Hydroxyproline) and Seebach's Self-Reproduction of Chirality principle.[1][2][3][4]

Detailed Experimental Protocols

Phase 1: Preparation of trans-4-Methoxy-L-proline

Objective: Convert commercially available trans-4-hydroxy-L-proline into the O-methylated precursor while protecting the nitrogen and carboxyl groups.[1]

Reagents:

  • trans-4-Hydroxy-L-proline (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[1]

  • Iodomethane (MeI) (3.0 equiv)

  • Silver(I) Oxide (Ag₂O) (1.5 equiv) or NaH (alternative)

  • Solvents: Methanol, DMF, THF.

Step-by-Step Protocol:

  • N-Protection & Esterification:

    • Suspend trans-4-hydroxy-L-proline (100 g, 0.76 mol) in MeOH (1.0 L).

    • Cool to 0°C and add SOCl₂ (1.2 equiv) dropwise (Exothermic!). Reflux for 2 h to form the methyl ester HCl salt.

    • Concentrate to dryness. Resuspend in DCM/Et₃N (2.5 equiv).

    • Add Boc₂O (1.1 equiv) at 0°C. Stir at RT for 12 h.

    • Workup: Wash with 1N HCl, sat. NaHCO₃, brine. Dry (MgSO₄) and concentrate.

    • Yield: ~95% of N-Boc-4-hydroxy-L-proline methyl ester.[1]

  • O-Methylation (Ag₂O Method - Scalable & Mild):

    • Dissolve the N-Boc intermediate (100 g) in dry DMF (500 mL) under N₂.

    • Add Ag₂O (1.5 equiv) followed by MeI (3.0 equiv).

    • Stir vigorously at RT for 24–48 h. (Monitor by TLC; spot disappears).

    • Workup: Filter through a Celite pad to remove silver salts. Dilute filtrate with EtOAc, wash extensively with water/brine to remove DMF.

    • Yield: ~85–90% of N-Boc-4-methoxy-L-proline methyl ester.[1]

  • Global Deprotection (to Free Amino Acid):

    • Reflux the ester in 6N HCl (500 mL) for 4 h. This removes both the Boc group and hydrolyzes the ester.

    • Concentrate to dryness. Treat with propylene oxide in EtOH to precipitate the zwitterionic amino acid or use directly as the HCl salt for the next step.

    • Product: trans-4-Methoxy-L-proline.[1]

Phase 2: Stereoselective α-Methylation (Seebach Protocol)

Objective: Install the quaternary methyl group at C2 with retention of configuration.

Mechanism: Condensation with pivalaldehyde forms a bicyclic oxazolidinone. The bulky tert-butyl group directs the incoming electrophile (MeI) to the face trans to the t-Bu group, effectively retaining the original stereochemistry after hydrolysis.

Reagents:

  • trans-4-Methoxy-L-proline (from Phase 1)[1]

  • Pivalaldehyde (3.0 equiv)[5]

  • LDA (Lithium Diisopropylamide) (1.2 equiv)

  • Iodomethane (MeI) (1.5 equiv)

  • Pentane/Hexane (for Dean-Stark).

Step-by-Step Protocol:

  • Formation of the Oxazolidinone:

    • Suspend trans-4-methoxy-L-proline (50 g) in Pentane (500 mL).

    • Add Pivalaldehyde (3.0 equiv) and catalytic Trifluoroacetic acid (TFA, 0.1 equiv).

    • Reflux with a Dean-Stark trap to remove water continuously for 24–48 h.[1]

    • Purification: Concentrate and distill (Kugelrohr) or crystallize to obtain the pure cis-fused bicyclic oxazolidinone.

    • Note: The 4-methoxy group is stable under these conditions.

  • α-Alkylation:

    • Dissolve the oxazolidinone (20 g) in anhydrous THF (200 mL) under Argon. Cool to -78°C .

    • Add LDA (1.2 equiv) dropwise over 30 min. Stir for 1 h at -78°C to form the enolate.

    • Add MeI (1.5 equiv) dropwise.

    • Allow to warm slowly to -20°C over 4 h, then to RT overnight.

    • Quench: Add sat. NH₄Cl.[6] Extract with Et₂O.

    • Result: Single diastereomer of the α-methylated oxazolidinone.

  • Hydrolysis to 2-Methyl-4-methoxyproline:

    • Dissolve the alkylated intermediate in 6N HCl. Reflux for 4–6 h.

    • Concentrate to remove water and pivalaldehyde.

    • Product: 2-Methyl-4-methoxy-L-proline hydrochloride.[1]

Phase 3: Reduction to the Methanol

Objective: Reduce the carboxylic acid to the primary alcohol.

Reagents:

  • Lithium Aluminum Hydride (LiAlH4) (2.5 equiv)

  • Anhydrous THF.

Step-by-Step Protocol:

  • Reduction:

    • Suspend LiAlH4 (2.5 equiv) in dry THF (300 mL) under N₂ at 0°C.

    • Add 2-Methyl-4-methoxy-L-proline (as the free base or ester) portion-wise (solid addition) or as a THF solution.[1]

    • Caution: Vigorous gas evolution (H₂).

    • Reflux for 4 h to ensure complete reduction of the sterically hindered carboxylate.

  • Fieser Workup:

    • Cool to 0°C. Carefully quench by adding:

      • 
         mL Water (
        
        
        
        = mass of LAH in g)
      • 
         mL 15% NaOH
        
      • 
         mL Water
        
    • Stir until a white granular precipitate forms.

    • Filter through Celite. Wash the cake with warm THF.

  • Final Purification:

    • Concentrate the filtrate.

    • Distill under high vacuum (bulb-to-bulb) or purify via flash chromatography (DCM/MeOH/NH₃ 90:10:1).[1]

Analytical Data & Validation

ParameterExpected Value / Observation
Appearance Colorless to pale yellow viscous oil (hygroscopic).[1]
¹H NMR (400 MHz, CDCl₃) δ 3.8 (s, 3H, OMe), 3.3–3.6 (m, 2H, CH₂OH), 1.1 (s, 3H, C2-Me). Characteristic diastereotopic splitting of C3 protons.
¹³C NMR Quaternary C2 signal (~65-70 ppm), Methoxy (~55 ppm), CH₂OH (~68 ppm).
Mass Spectrometry (ESI) [M+H]⁺ = 146.12
Optical Rotation Specific rotation depends on the exact stereoisomer (2S,4R vs 2R,4R). Compare with standard if available.

Troubleshooting & Critical Control Points

  • Racemization Risk: Low during the Seebach step, but high if attempting direct alkylation of a simple ester. Stick to the oxazolidinone route for >98% ee.

  • O-Methylation Incompleteness: The Ag₂O reaction can stall. Add fresh Ag₂O and MeI if TLC shows starting material after 24h.

  • Reduction Safety: The reduction of amino acids requires excess LAH. Ensure the amino acid is dry (free of water/HCl) to prevent dangerous exotherms. If using the HCl salt, neutralize with base first or use extra LAH to compensate for the acid protons.

References

  • Seebach, D., et al. "Self-Reproduction of Chirality in the Synthesis of Enantiomerically Pure Compounds." Journal of the American Chemical Society, 1983, 105(16), 5390–5398. (Foundational methodology for 2-methylproline synthesis).
  • Beck, A. K., et al. "Synthesis of (S)-2-Methylproline."[7] Organic Syntheses, 1995, 72, 62. Link

  • BLD Pharm. "Product Analysis: (4-Methoxy-2-methylpyrrolidin-2-yl)methanol (CAS 2059935-13-4)."[1][8][9] BLD Pharm Catalog, 2025. Link

  • Karanewsky, D. S., et al. "Synthesis of Phosphonic Acid Analogues of Dipeptides." Journal of Medicinal Chemistry, 1988, 31(1), 204–212.
  • BenchChem. "Application Notes for Substituted Pyrrolidinyl Methanols." BenchChem Protocols, 2025. Link

Sources

Method

Application of Pyrrolidine Scaffolds in Kinase Inhibitor Design

Abstract The pyrrolidine scaffold has emerged as a cornerstone in the design of next-generation kinase inhibitors. Unlike flat aromatic systems that dominate early-generation ATP-mimetics, the saturated pyrrolidine ring...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolidine scaffold has emerged as a cornerstone in the design of next-generation kinase inhibitors. Unlike flat aromatic systems that dominate early-generation ATP-mimetics, the saturated pyrrolidine ring offers a three-dimensional (sp³) architecture that enhances solubility, enables precise stereochemical control, and grants access to novel chemical space.[1] This guide details the structural rationale for deploying pyrrolidine cores, analyzes their role in FDA-approved drugs like Larotrectinib and Upadacitinib , and provides rigorous protocols for the stereoselective synthesis of pyrrolidine intermediates and downstream kinase activity profiling.

Introduction: The Shift from Flat to 3D

Historically, kinase inhibitors were designed as planar, heteroaromatic ATP-mimetics.[1] While effective, these "flat" molecules often suffer from poor physicochemical properties (low solubility) and limited selectivity due to the high conservation of the ATP-binding pocket across the kinome.

The pyrrolidine ring addresses these challenges by serving as a chiral vector hub . Its non-planar, puckered conformation allows medicinal chemists to:

  • Break Planarity: Disrupting molecular stacking to improve aqueous solubility.

  • Freeze Conformation: Reducing the entropic penalty of binding by locking substituents in a bioactive orientation.

  • Exploit Specificity Pockets: Directing substituents into non-conserved hydrophobic regions (e.g., the "selectivity pocket" in JAK1 or TRK) that are inaccessible to planar scaffolds.

Structural Biology & Design Principles

The Pyrrolidine "Hub" Concept

In Structure-Based Drug Design (SBDD), the pyrrolidine ring functions as a central connector. It typically bridges the "Hinge Binder" (which mimics adenine) and the "Solvent Tail" (which modulates PK properties).

Case Study 1: Larotrectinib (TRK Inhibitor)[1]
  • Role: The (R)-2-(2,5-difluorophenyl)pyrrolidine moiety is critical.[1] The chiral center rigidly orients the fluorophenyl group into a hydrophobic pocket adjacent to the ATP site, while the nitrogen atom serves as the attachment point for the pyrazolo[1,5-a]pyrimidine hinge binder.

  • Outcome: High potency (nanomolar) and selectivity for TRK kinases over other tyrosine kinases.

Case Study 2: Upadacitinib (JAK1 Inhibitor)[1][2][3][4][5][6]
  • Role: A complex (3S,4R)-3-ethyl-4-pyrrolidine core.[1] The pyrrolidine ring positions a trifluoroethyl group to occupy a specific van der Waals space in the JAK1 glycine loop.

  • Outcome: This precise 3D positioning confers >40-fold selectivity for JAK1 over JAK2, reducing anemia-related side effects associated with pan-JAK inhibition.[1]

Visualization of Design Logic

SBDD_Pyrrolidine cluster_properties Physicochemical Benefits Pyrrolidine Pyrrolidine Scaffold (The Hub) Hinge Hinge Binder (Heterocycle) Pyrrolidine->Hinge N1 Attachment (e.g., SNAr) Pocket Selectivity Pocket (Hydrophobic) Pyrrolidine->Pocket C2/C3 Chiral Vector (e.g., (R)-Phenyl) Solvent Solvent Front (Solubilizing Group) Pyrrolidine->Solvent C3/C4 Substitution (e.g., Amide/Urea) Solubility Increased sp3 Fraction (Solubility) Pyrrolidine->Solubility Entropy Rigidification (Lower Entropic Cost) Pyrrolidine->Entropy

Figure 1: The "Hub" strategy in kinase inhibitor design. The pyrrolidine scaffold directs functional groups to distinct sub-pockets while improving physicochemical properties.

Protocol A: Stereoselective Synthesis of Chiral Pyrrolidine Cores

Objective: Synthesize a chiral 2-aryl-pyrrolidine intermediate suitable for coupling to a kinase hinge binder (analogous to the Larotrectinib intermediate). Method: Ellman’s Sulfinamide Chiral Auxiliary approach. This method is preferred over resolution for its high diastereoselectivity and scalability.

Materials
  • Reagents: 2,5-Difluorobenzaldehyde, (R)-(+)-2-Methyl-2-propanesulfinamide, Titanium(IV) ethoxide, 3-Butenylmagnesium bromide, Trifluoroacetic acid (TFA), Triethylsilane (Et3SiH).[1]

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), anhydrous.[1]

Step-by-Step Procedure
  • Imine Formation (Condensation):

    • Charge a flame-dried flask with 2,5-difluorobenzaldehyde (1.0 equiv) and (R)-(+)-2-methyl-2-propanesulfinamide (1.05 equiv).

    • Add anhydrous THF (0.5 M concentration) followed by Ti(OEt)4 (2.0 equiv).

    • Stir at room temperature (RT) for 16 h under N2.

    • QC Check: Monitor by TLC (Hexane/EtOAc) for disappearance of aldehyde.

    • Workup: Quench with brine, filter through Celite, and concentrate.

  • Diastereoselective Grignard Addition:

    • Dissolve the crude sulfinyl imine in anhydrous DCM (0.2 M) and cool to -78°C.

    • Add 3-butenylmagnesium bromide (2.0 equiv) dropwise. Crucial: Slow addition maintains diastereocontrol.

    • Stir at -78°C for 4 h, then warm to RT overnight.

    • Validation: This step establishes the C2 chiral center. Expected dr > 95:5.

  • Cyclization & Deprotection (One-Pot):

    • Isolate the homoallylic sulfinamide intermediate.

    • Dissolve in DCM.[7][8] Add TFA (10 equiv) to cleave the sulfinyl group.

    • Ozonolysis/Cyclization: (Alternative to Larotrectinib route for general libraries) Subject the alkene amine to ozonolysis followed by reductive amination (NaBH3CN) to close the ring.

    • Specific Larotrectinib Route: Use hydroboration-oxidation on the alkene followed by activation of the alcohol (Mesylate) and intramolecular displacement by the amine.

  • Final Isolation:

    • Isolate the (R)-2-(2,5-difluorophenyl)pyrrolidine as a salt (e.g., HCl or D-tartrate) to upgrade enantiomeric excess (ee) via crystallization.[1]

Protocol B: Kinase Activity Profiling (ADP-Glo™ Assay)[1]

Objective: Quantify the inhibitory potency (IC50) of pyrrolidine-based compounds against a target kinase (e.g., TRKA or JAK1).[1] Principle: The ADP-Glo™ assay measures kinase activity by quantifying the ADP produced during the reaction.[9][10] It is a coupled luminescent assay:

  • Kinase Rxn: ATP → ADP + Phospho-substrate.

  • Depletion: Remaining ATP is digested.

  • Detection: ADP is converted back to ATP, which drives a Luciferase/Luciferin reaction.[11]

Materials
  • Assay Kit: ADP-Glo™ Kinase Assay (Promega).

  • Enzyme: Recombinant Kinase (e.g., JAK1, TRKA) ~1-5 ng/well.[1]

  • Substrate: Poly(Glu,Tyr) or specific peptide substrate (e.g., IGF1tide).[1]

  • Plates: 384-well white, low-volume solid bottom plates.[1]

Workflow Diagram

ADPGlo_Workflow Step1 1. Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) Incubate 60 min Step2 2. ADP-Glo Reagent Addition (Terminates Rxn & Depletes ATP) Incubate 40 min Step1->Step2 5 µL + 5 µL Step3 3. Kinase Detection Reagent (Converts ADP -> ATP -> Light) Incubate 30 min Step2->Step3 10 µL + 10 µL Read 4. Measure Luminescence (RLU proportional to % Conversion) Step3->Read

Figure 2: ADP-Glo™ Assay Workflow for High-Throughput Screening.

Detailed Procedure
  • Compound Preparation:

    • Prepare 10 mM stocks in 100% DMSO.

    • Perform 3-fold serial dilutions in DMSO (10-point curve).

    • Dilute into 1X Kinase Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA) to 4X final concentration.[1]

  • Kinase Reaction (5 µL total volume):

    • Add 1.25 µL of 4X Compound to 384-well plate.

    • Add 1.25 µL of 4X Enzyme/Substrate mix.

    • Add 2.5 µL of 2X ATP mix (Final ATP concentration should be at Km_app).

    • Control Wells: Min signal (No Enzyme), Max signal (DMSO only).

    • Incubate at RT for 60 minutes.

  • ADP-Glo Reaction:

    • Add 5 µL of ADP-Glo™ Reagent .[9]

    • Incubate for 40 minutes at RT. Critical: This step removes unreacted ATP.[9] Incomplete incubation leads to high background.

  • Detection:

    • Add 10 µL of Kinase Detection Reagent .[9]

    • Incubate for 30 minutes.

    • Read Luminescence (Integration time: 0.5 - 1.0 sec).

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Fit data to sigmoidal dose-response equation (variable slope) to determine IC50.

Expert Tips & Troubleshooting

IssueProbable CauseCorrective Action
High Background (Z' < 0.5) Incomplete ATP depletionEnsure ADP-Glo Reagent is fresh and incubate for full 40 mins.
Low Signal Window Low enzyme activity or ATP degradationUse fresh ATP. Verify enzyme specific activity.[6] Ensure ATP conc is near Km.
Poor Replicability Pipetting error or DMSO toleranceUse automated liquid handling. Ensure final DMSO < 2% (or as tolerated by kinase).
Synthesis: Low Yield Moisture in Grignard/Ti(OEt)4 stepStrictly use flame-dried glassware and anhydrous solvents.
Synthesis: Low ee/dr Fast addition of GrignardAdd Grignard reagent slowly at -78°C to maximize kinetic control.

References

  • Larotrectinib Discovery & Synthesis

    • Drilon, A., et al. "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children."[1] New England Journal of Medicine, 2018.[1] Link[1]

    • Synthetic Route: Patent WO2010048314. Link

  • Upadacitinib Selectivity

    • Parmentier, J. M., et al.[1] "In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494)." BMC Rheumatology, 2018.[1][12] Link

  • ADP-Glo Assay Methodology

    • Zegzouti, H., et al. "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases."[1] Assay and Drug Development Technologies, 2009.[1] Link

  • Pyrrolidine Scaffold Reviews

    • Min, J., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[1] Molecules, 2021.[1][5] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Chiral Integrity Assurance Center: 2-Substituted Pyrrolidines

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Mission: To provide field-proven protocols for maintaining enantiopurity at the labile C2-position of pyrrolidine scaffolds during synthesis, coupling, and functionalization.

⚠️ Core Directive: The C2-Instability Paradox

The 2-substituted pyrrolidine ring (e.g., Proline, 2-alkylpyrrolidine) is deceptively stable. While the ring itself is robust, the C2-stereocenter is prone to racemization via two distinct mechanisms depending on your workflow:

  • Oxazolone Formation: During amide bond formation (Peptide Chemistry).

  • Carbanion Equilibration: During

    
    -lithiation or substitution (Medicinal Chemistry).
    

This guide addresses both.

Module 1: Peptide Coupling & Amide Bond Formation[1][2]

User Query: "I am observing 5–15% D-isomer formation during the coupling of an Fmoc-Pro-OH analog. I thought carbamates prevented racemization?"

The Root Cause: Oxazolone vs. Direct Attack

While


-urethane protecting groups (Boc, Fmoc) generally suppress racemization, 2-substituted pyrrolidines are unique. The secondary amine restricts the formation of the standard oxazolone, but steric bulk at the C2 position can slow down the desired coupling, allowing the undesired base-catalyzed enolization or "pseudo-oxazolone" pathways to compete.

Critical Rule: If you are coupling a segment (e.g., Fmoc-Xaa-Pro-OH + H2N-Peptide), racemization is almost guaranteed without specific suppressors because the


-acyl group facilitates oxazolone formation.
The Solution: The "Low-Racemization" Protocol

Do not use standard HOBt/DIC conditions for sensitive proline analogs.[1][2] Switch to the Oxyma/Collidine system.

Optimized Coupling Protocol
  • Solvent: Use DCM (Dichloromethane) or DMF/DCM (1:1). Pure DMF promotes proton transfer and racemization.

  • Coupling Reagent: Use COMU or HATU .[2]

  • Additive: Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate). It is superior to HOBt/HOAt in suppressing racemization due to its lower acidity (pKa 4.60) and higher nucleophilicity.

  • Base: 2,4,6-Collidine (TMP). Avoid DIEA (Diisopropylethylamine) if racemization is detected; Collidine is a weaker base that is sufficient for activation but poor at deprotonating the C2-center.

Comparative Racemization Rates (Proline Coupling)
Coupling SystemBaseSolvent% D-Isomer Detected
HATU / HOBtDIEADMF8.5%
HBTU / HOBtDIEADMF12.0%
COMU / Oxyma Collidine DMF/DCM < 0.5%
DIC / OxymaNoneDCM< 0.2%
Visualization: The Danger Zone

The following diagram illustrates why segment condensation leads to chirality loss, while stepwise coupling with urethane protection is safer.

Oxazolone_Mechanism Fig 1. Mechanism of Racemization in Proline Coupling. N-Acyl intermediates are high-risk. Start Activated Pyrrolidine Species Urethane N-Urethane Protected (Boc/Fmoc-Pro-X) Start->Urethane Protecting Group Acyl N-Acyl Protected (Peptide-Pro-X) Start->Acyl Protecting Group Safe Direct Amide Formation (Retention of Configuration) Urethane->Safe Fast Coupling No Oxazolone Danger Oxazolone Intermediate (Azlactone) Acyl->Danger Cyclization Danger->Safe Fast Nucleophilic Attack (Oxyma/Collidine) Racemic Racemization via Enolization of Oxazolone Danger->Racemic Base (DIEA)

Module 2: C2-Lithiation & Functionalization (Beak's Method)

User Query: "I am trying to alkylate N-Boc-pyrrolidine at the alpha position using s-BuLi, but I get a racemic product. How do I maintain the stereocenter?"

The Mechanism: Dipole Stabilization

Lithiation of


-Boc-pyrrolidine creates a dipole-stabilized carbanion. This species is configurationally stable  only at low temperatures and in the presence of specific ligands. In the absence of a chiral ligand, the lithium species exists as a fluxional aggregate that racemizes upon warming.
The Solution: (-)-Sparteine Mediated Lithiation

To achieve enantioselective deprotonation (or retention of an existing center), you must use the Beak Protocol utilizing a chiral diamine ligand.

The "Cold-Rigid" Protocol
  • Reagents:

    
    -BuLi (sec-Butyllithium) and (-)-Sparteine  (or the O'Brien (+)-sparteine surrogate if the opposite enantiomer is required).
    
  • Temperature: Strict control at -78°C .

  • Solvent: TBME (tert-Butyl methyl ether) or Et2O. Avoid THF if possible, as it competes with sparteine for lithium coordination.

Step-by-Step Workflow:

  • Dissolve (-)-sparteine (1.2 equiv) in Et2O at -78°C.

  • Add

    
    -BuLi (1.1 equiv) and stir for 15 min to form the chiral base complex.
    
  • Add

    
    -Boc-pyrrolidine dropwise. Stir for 4–5 hours at -78°C.
    
    • Note: This forms the configurationally stable lithio-species.

  • Add the electrophile (e.g., MeI, CO2, R-X) slowly.

  • Crucial: Allow to warm only after quenching.

Visualization: Lithiation Decision Tree

Lithiation_Workflow Fig 2. Critical parameters for maintaining C2-chirality during lithiation. Start N-Boc-Pyrrolidine Functionalization Ligand Is a Chiral Ligand Used? Start->Ligand NoLigand No Ligand / TMEDA Ligand->NoLigand No YesLigand (-)-Sparteine or Surrogate Ligand->YesLigand Yes Racemic Racemic Product (Fluxional Li-Aggregate) NoLigand->Racemic Temp Temperature Control YesLigand->Temp Warm > -40°C Temp->Warm Cold -78°C Constant Temp->Cold Fail Partial Racemization Warm->Fail Success High ee% Product (Dipole Stabilized) Cold->Success

Module 3: Analytical Validation (FAQ)

User Query: "How do I prove I haven't racemized my center? Standard HPLC isn't separating the isomers."

Indirect Method: Marfey's Reagent (FDAA)

If you cannot separate the enantiomers directly, derivatize them into diastereomers.

  • Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA).

  • Protocol:

    • Hydrolyze peptide/protecting groups (6N HCl, 110°C, 24h) to release free Proline.

    • React with FDAA (1% solution in acetone) + NaHCO3 at 40°C for 1h.

    • Quench with 2N HCl.

    • Analyze on a standard C18 Reverse Phase Column .[3] The L-L and L-D diastereomers will have significantly different retention times.

Direct Method: Chiral Stationary Phases

For intact protected pyrrolidines (e.g., N-Boc-2-alkylpyrrolidine):

  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane/IPA (90:10 to 99:1).

  • Note: Pyrrolidines often tail due to the amine; add 0.1% Diethylamine (DEA) or TFA to the mobile phase to sharpen peaks.

References

  • Beak, P., & Lee, W. K. (1993).

    
    -Lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines.[4] The Journal of Organic Chemistry.[4] 
    
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[5] Chemical Reviews. (Discusses Oxyma/COMU superiority).

  • Seebach, D., et al. (1983). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment. Topics in Current Chemistry. (Classic text on proline alkylation).

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[5][1][2][6]

  • O'Brien, P. (1998). Chiral Lithium Reagents for Asymmetric Synthesis.[4] Journal of the Chemical Society, Perkin Transactions 1. (Sparteine surrogates).

Sources

Optimization

Pyrrolidine Synthesis Support Center: Troubleshooting Low Yields &amp; Side Reactions

Welcome to the Technical Support Center for pyrrolidine ring closure reactions. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides an authoritative, mechanistic approach...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrrolidine ring closure reactions. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides an authoritative, mechanistic approach to diagnosing and resolving low yields, poor stereoselectivity, and unexpected side reactions during the synthesis of substituted pyrrolidines.

Core Diagnostic Workflow

Before altering your reagents or catalyst loading, it is critical to systematically identify the root cause of the low yield. The following logical workflow isolates the most common failure points across different cyclization strategies, ensuring you address the mechanistic bottleneck rather than treating the symptoms.

DiagnosticWorkflow Start Low Pyrrolidine Yield CheckRxn Identify Reaction Class Start->CheckRxn RedAm Reductive Amination CheckRxn->RedAm CuCat Cu-Catalyzed C-H Amination CheckRxn->CuCat HLF Hofmann-Löffler-Freytag CheckRxn->HLF Furan Furan Byproducts? Decrease Acid Strength RedAm->Furan NChloro Unreacted N-Cl? Switch to N-F Amide CuCat->NChloro Piperidine Piperidine Impurity? Use Chiral Cu(II) Catalyst HLF->Piperidine

Diagnostic workflow for troubleshooting low yields in pyrrolidine synthesis.

Troubleshooting FAQs by Reaction Class

A. Reductive Amination (Paal-Knorr Variants)

Q: During the reductive amination of a 1,4-dicarbonyl compound, I am isolating furan byproducts and unreacted diols instead of the desired pyrrolidine. How can I fix this? A: Furan formation is a classic competing pathway in the Paal-Knorr synthesis, particularly when the reaction is run under [1]. A low pH prematurely shifts the equilibrium toward oxygen nucleophilic attack and dehydration before the amine can fully condense with the carbonyls. Additionally, if the reducing agent (e.g., sodium cyanoborohydride) is added too early, it can over-reduce the carbonyls to 1,4-butanediol, which fails to cyclize into the pyrrolidine[1]. Causality & Solution: To prevent these side reactions, switch to a weak acid catalyst such as acetic acid to maintain a mildly acidic pH that favors imine formation without triggering furan dehydration[1]. Ensure the imine intermediate is fully formed (monitor via TLC or LC-MS) before introducing the reducing agent.

B. Transition Metal-Catalyzed Intramolecular C–H Amination

Q: My copper-catalyzed C-H amination using an N-chloro amide is stalling, resulting in low yields and recovered starting material. What is the mechanistic cause? A: N-chloro amides often suffer from sluggish kinetics and competitive degradation in Cu-catalyzed systems. Mechanistic studies reveal that the cleavage of the N-Cl bond and subsequent formation of the necessary Cu(II) intermediate is thermodynamically less favorable than alternative pathways, as detailed in [2]. Causality & Solution: Switching from an N-chloro amide to an N-fluoro amide significantly improves the reaction trajectory[3]. The formation of a highly stable Cu-F bond acts as a thermodynamic sink, driving the Cu(I) to Cu(II) oxidation step. By utilizing N-fluoro amides alongside a highly substituted tris(pyrazolyl)borate copper precatalyst (e.g., [TpiPr2Cu(NCMe)]), researchers have achieved near-quantitative yields of pyrrolidines by facilitating a smoother single-electron transfer (SET) and 1,5-hydrogen atom transfer (HAT)[3].

CuCatalysis Nfluoro N-Fluoro Amide CuII Cu(II)-F Intermediate + N-Radical Nfluoro->CuII SET CuI [TpxCu(I)] Catalyst CuI->CuII Oxidation CRadical C-Radical (via 1,5-HAT) CuII->CRadical 1,5-HAT Product Pyrrolidine Product + Cu(I) Regeneration CRadical->Product Ring Closure Product->CuI

Mechanistic pathway of Cu-catalyzed intramolecular C-H amination.

C. Radical-Mediated Cyclization (Hofmann-Löffler-Freytag Reaction)

Q: My Hofmann-Löffler-Freytag (HLF) reaction is yielding a mixture of pyrrolidines and piperidines, and lacks stereocontrol. How can I optimize the regioselectivity and enantioselectivity? A: The classical HLF reaction relies on the generation of an N-centered radical, followed by an intramolecular hydrogen atom transfer (HAT). While 1,5-HAT (forming the 5-membered pyrrolidine) is kinetically favored, competitive 1,6-HAT can occur in flexible aliphatic chains, leading to 6-membered piperidine impurities, as observed in [4]. Furthermore, the traditional thermal or UV-irradiated radical termination step lacks a chiral environment, resulting in racemic mixtures. Causality & Solution: To strictly control both regioselectivity and stereochemistry, implement an enantioselective catalytic HLF variant[5]. Recent methodologies utilize chiral Cu(II) catalysts to intercept the iminyl radical relay. The catalyst stabilizes an elusive organocopper(III) intermediate, which then undergoes a rapid, enantiodetermining reductive elimination exclusively to the chiral pyrroline/pyrrolidine[5].

Quantitative Data: Yields & Competing Pathways

To assist in selecting the optimal cyclization strategy, the following table summarizes typical yield ranges, primary side reactions, and optimization parameters based on recent mechanistic literature.

Cyclization StrategyTypical YieldPrimary Side ReactionsKey Optimization Parameter
Reductive Amination (Paal-Knorr) 60–85%Furan formation, over-reduction to diolsUse weak acid (AcOH); delay reducing agent addition[1].
Cu-Catalyzed C-H Amination 80–99%Unreacted starting material, dimerizationSwitch to N-fluoro amides; use [TpiPr2Cu(NCMe)] catalyst.
Classical HLF Reaction 50–75%Piperidine formation (1,6-HAT), racemizationControl radical concentration; optimize UV irradiation time.
Enantioselective Catalytic HLF 70–96%Incomplete conversionUse chiral Cu(II) catalyst; optimize oxime precursor[5].
Organocatalytic Doubly Annulative 75–90%Diastereomeric mixturesUse dihydroquinine Brønsted base for stereocontrol[6].

Self-Validating Experimental Protocols

The following protocols incorporate self-validating steps to ensure intermediate integrity before proceeding to the final ring closure.

Protocol 1: Copper-Catalyzed Intramolecular C–H Amination

Reference:[3]

Objective: Synthesize substituted pyrrolidines via C(sp3)-H amination using N-fluoro amides.

  • Precursor Validation: Synthesize the N-fluoro amide precursor. Self-Validation: Verify the presence of the N-F bond via 19F NMR (look for a characteristic broad singlet) before proceeding. Do not use N-chloro analogs.

  • Catalyst Preparation: In an inert atmosphere glovebox, dissolve the precatalyst [TpiPr2Cu(NCMe)] (5 mol%) in dry THF.

  • Reaction Initiation: Add the N-fluoro amide (1.0 equiv) to the catalyst solution. Stir at room temperature.

  • Monitoring: Track the reaction via TLC or GC-MS. Self-Validation: The reaction mixture should change color as the Cu(II)-F intermediate forms. Complete consumption of the starting material typically occurs within 2-4 hours.

  • Workup & Isolation: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography to yield the pyrrolidine.

Protocol 2: Enantioselective Hofmann-Löffler-Freytag Reaction

Reference:[5]

HLFWorkflow Step1 1. Oxime Preparation (Ketone + Hydroxylamine) Step2 2. Cu(II) Catalyst Addition (Chiral Ligand, 2 mol%) Step1->Step2 Step3 3. Iminyl Radical Generation (Photochemical/Thermal) Step2->Step3 Step4 4. 1,5-HAT & Cu(III) Capture (Enantiodetermining) Step3->Step4 Step5 5. Reductive Elimination (Chiral Pyrroline) Step4->Step5

Step-by-step workflow for the enantioselective Hofmann-Löffler-Freytag reaction.

Objective: Access highly enantioenriched pyrrolines/pyrrolidines from simple oximes.

  • Oxime Formation: Condense the target ketone with hydroxylamine hydrochloride in ethanol/pyridine. Self-Validation: Confirm complete conversion to the oxime via LC-MS (absence of the ketone carbonyl peak).

  • Catalyst Complexation: In a Schlenk tube under argon, combine Cu(OAc)₂ (1-2 mol%) with the selected chiral ligand (e.g., a chiral bisoxazoline) in a non-coordinating solvent (e.g., dichloroethane). Stir for 30 minutes to pre-form the active chiral Cu(II) complex.

  • Radical Initiation: Add the oxime (1.0 equiv) and a mild oxidant. Initiate the iminyl radical generation via controlled thermal heating (or specific LED irradiation depending on the exact oxidant system).

  • Enantiodetermining Cyclization: Allow the reaction to proceed for 12-24 hours. The chiral Cu catalyst will intercept the C-radical (formed via 1,5-HAT) and facilitate stereoselective reductive elimination.

  • Reduction to Pyrrolidine: If the free pyrrolidine is desired, directly treat the crude pyrroline mixture with NaBH₃CN or another suitable reducing agent.

  • Purification: Perform an acid-base extraction to isolate the basic amine, followed by chiral HPLC to determine the enantiomeric excess (ee).

References

  • Muñoz-Molina, J. M., et al. "Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination." Organometallics 2022, 41(9), 1099-1105.[Link]

  • Laohapaisan, P., et al. "Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction." Chem Catalysis 2024, 4(12), 101149.[Link]

  • Zubčić, G., et al. "Regioselective Rearrangement of Nitrogen- and Carbon-Centered Radical Intermediates in the Hofmann–Löffler–Freytag Reaction." The Journal of Physical Chemistry A 2024, 128(13), 2574-2583.[Link]

  • Kowalczyk, D., & Albrecht, Ł. "Organocatalytic Doubly Annulative Approach to 3,4-Dihydrocoumarins Bearing a Fused Pyrrolidine Scaffold." The Journal of Organic Chemistry 2016, 81(15), 6800-6807.[Link]

Sources

Troubleshooting

Removing furan byproducts in Paal-Knorr pyrrolidine synthesis

Subject: Troubleshooting and Eliminating Furan Byproducts in Paal-Knorr Pyrrolidine Synthesis Welcome to the technical support guide for the Paal-Knorr synthesis. This resource is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting and Eliminating Furan Byproducts in Paal-Knorr Pyrrolidine Synthesis

Welcome to the technical support guide for the Paal-Knorr synthesis. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this powerful reaction to construct pyrrolidine and pyrrole scaffolds but are encountering challenges with the formation of furan byproducts. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot effectively and optimize your synthetic outcomes.

Introduction: The Paal-Knorr Duality

The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, celebrated for its efficiency in converting 1,4-dicarbonyl compounds into furans, thiophenes, and, most relevant to our discussion, pyrroles.[1][2] The reaction's elegance lies in its divergent potential: in the presence of an acid catalyst alone, the dicarbonyl cyclizes to form a furan. When an amine is introduced, it can intercept the intermediate to yield the desired pyrrole.[3] However, this duality is also the root of a common and frustrating problem: the co-production of furan impurities, which can complicate purification and reduce the yield of the target N-heterocycle.

This guide provides a systematic approach to understanding, controlling, and eliminating this competing reaction pathway.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a furan byproduct in my Paal-Knorr pyrrolidine synthesis?

A1: The formation of a furan byproduct is a competing reaction pathway inherent to the Paal-Knorr synthesis. Both the desired pyrrole synthesis and the undesired furan synthesis begin with the same 1,4-dicarbonyl starting material.[4] The outcome is determined by which nucleophile successfully attacks the protonated carbonyl intermediate first.

  • Pyrrolidine/Pyrrole Pathway: The primary amine acts as the key nucleophile, attacking the carbonyl carbons to form a hemiaminal, which then cyclizes and dehydrates to the pyrrole.[1][3]

  • Furan Pathway: In the absence of a sufficiently reactive amine, or under strongly acidic conditions, the enol form of the second carbonyl acts as an internal nucleophile.[3][5] This intramolecular cyclization followed by dehydration leads directly to the furan byproduct.[3][5]

Essentially, you are witnessing a kinetic competition between your added amine and the internal enol. If conditions favor the intramolecular reaction, furan will be a significant byproduct.

Q2: What are the primary factors that favor furan formation over pyrrolidine?

A2: Furan formation is predominantly favored by overly acidic reaction conditions. While the Paal-Knorr pyrrole synthesis can be acid-catalyzed, using strong Brønsted acids (e.g., HCl, H₂SO₄) or maintaining a pH below 3 dramatically accelerates the furan pathway.[6][7] At low pH, the concentration of the protonated carbonyl intermediate required for the furan pathway is high, and the amine nucleophile may itself be protonated, reducing its nucleophilicity. Other factors include high temperatures and prolonged reaction times, which can promote the thermodynamically stable furan ring.[8]

Q3: How can I reliably detect and quantify furan byproducts in my reaction mixture?

A3: A combination of standard analytical techniques is recommended for both detection and characterization.

  • Thin-Layer Chromatography (TLC): This is the first line of analysis. Furans are generally less polar than the corresponding N-substituted pyrrolidines. A furan byproduct will typically appear as a separate spot with a higher Rf value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile byproducts. The mass spectrum will provide the molecular weight of the furan, confirming its identity.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive. Furan and pyrrole rings have distinct chemical shifts for their ring protons and carbons due to the different heteroatoms.[10][11] A comparative table is provided below.

Table 1: Comparative Spectroscopic Signatures (¹H & ¹³C NMR)
FeatureTypical Furan DerivativeTypical Pyrrolidine/Pyrrole DerivativeRationale for Difference
¹H NMR (Ring Protons) δ 6.0 - 7.5 ppmδ 5.5 - 7.0 ppmThe more electronegative oxygen in furan deshields the ring protons more significantly than the nitrogen in pyrrole.[10]
¹³C NMR (Ring Carbons) C-O: δ ~140-150 ppmC-C: δ ~110-120 ppmC-N: δ ~115-125 ppmC-C: δ ~105-115 ppmThe carbon atoms attached to the heteroatom show the most significant difference in chemical shift.
IR Spectroscopy (cm⁻¹) C-O-C stretch: ~1000-1300 cm⁻¹N-H stretch (if unsubstituted): ~3200-3500 cm⁻¹ (broad)The presence of a strong C-O-C stretching band is characteristic of furans, while the N-H stretch is a key indicator for N-unsubstituted pyrroles.[12]

Troubleshooting Guide: From Prevention to Purification

This section provides actionable strategies to address furan byproduct formation at every stage of your experiment.

Issue 1: Significant Furan Byproduct Detected During Reaction Monitoring

If TLC or in-process NMR/GC-MS analysis shows substantial formation of the furan byproduct, the primary cause is almost always suboptimal reaction conditions. The key is to adjust parameters to favor the intermolecular reaction with the amine over the intramolecular cyclization.

G start Furan Byproduct Detected check_acid Analyze Reaction pH / Acidity start->check_acid acid_strong pH < 4 or Strong Acid Used (e.g., HCl, H₂SO₄) check_acid->acid_strong High Acidity acid_ok Mild/No Acid Used (e.g., Acetic Acid, Neutral) check_acid->acid_ok Low/Moderate Acidity solution_acid Action: Change Catalyst System acid_strong->solution_acid check_amine Evaluate Amine Nucleophilicity acid_ok->check_amine solution_amine Action: Modify Amine Component check_amine->solution_amine check_temp Review Reaction Temperature check_amine->check_temp solution_temp Action: Lower Temperature check_temp->solution_temp

Caption: A logical workflow for troubleshooting furan byproduct formation.

The choice of acid catalyst is the most critical factor. Strong mineral acids should be avoided.[6]

  • Recommendation: Switch to a weak organic acid, such as acetic acid.[6][7] Acetic acid is often sufficient to catalyze the reaction without excessively protonating the amine or promoting the furan pathway.

  • Alternative Catalysts: Modern methods have shown excellent results with milder Lewis acids or even under catalyst-free conditions in specific solvents or with microwave assistance.[4][5]

Table 2: Catalyst Systems and Their Impact on Selectivity
Catalyst SystemTypical ConditionsSelectivity for PyrrolidineRationale
Strong Brønsted Acids (HCl, H₂SO₄)Aqueous or alcoholic solvent, RT to refluxPoorStrongly acidic conditions (pH < 3) heavily favor the furan cyclization pathway.[7]
Weak Brønsted Acids (Acetic Acid)Ethanol, refluxGood to ExcellentProvides sufficient catalysis for pyrrolidine formation while minimizing the competing furan synthesis.[6]
Lewis Acids (Sc(OTf)₃, Bi(NO₃)₃)Anhydrous organic solventExcellentMild conditions that can avoid the harshness of strong protic acids, suitable for sensitive substrates.[4]
Microwave Irradiation Ethanol/Water, sealed vessel, 140°CExcellentRapid heating often allows the reaction to complete before significant byproduct formation can occur, sometimes without any added acid.[5][13]
Deep Eutectic Solvents (Choline Chloride/Urea)80-100°CGood to ExcellentThe solvent itself can act as a hydrogen-bond donor, catalyzing the reaction under mild, green conditions.[14]
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq) and ethanol (approx. 0.3 M solution).

  • Reagent Addition: Add the primary amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux (typically ~78 °C for ethanol) and monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure. The crude product can then be taken to the purification step.[6]

Issue 2: Furan Byproduct is Formed Despite Optimized Conditions

If furan is still present after optimizing reaction conditions, the issue may lie with the amine's reactivity or post-reaction workup.

This is a highly effective and logical method that exploits the fundamental chemical difference between the basic pyrrolidine product and the neutral furan byproduct.

G start Crude Product Mixture (Pyrrolidine + Furan) in Organic Solvent (e.g., Ether) add_acid Extract with Aqueous Acid (e.g., 1M HCl) start->add_acid organic_layer Organic Layer (Contains Neutral Furan Byproduct) add_acid->organic_layer Phase 1 aqueous_layer Aqueous Layer (Contains Protonated Pyrrolidine Salt) add_acid->aqueous_layer Phase 2 basify Basify Aqueous Layer (e.g., add 2M NaOH until pH > 10) aqueous_layer->basify extract_again Extract with Fresh Organic Solvent basify->extract_again final_product Organic Layer (Contains Pure Pyrrolidine Product) extract_again->final_product waste Aqueous Layer (Inorganic Salts) extract_again->waste

Caption: Workflow for separating basic pyrrolidine from neutral furan.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate (50 mL).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl (2 x 25 mL). The basic pyrrolidine will be protonated and move into the aqueous layer, while the neutral furan remains in the organic layer.

  • Isolate Furan (Optional): The organic layer can be washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to isolate the furan byproduct for characterization.

  • Regenerate Pyrrolidine: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 2 M NaOH) with stirring until the solution is strongly basic (pH > 10), which will deprotonate the pyrrolidinium salt back to the free base.

  • Final Extraction: Extract the basified aqueous solution with fresh organic solvent (3 x 25 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified pyrrolidine product.[6]

If acid-base extraction is not suitable (e.g., for acid-sensitive products), silica gel column chromatography is a reliable alternative.

  • Recommendation: Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. The less polar furan byproduct will elute from the column first, followed by the more polar pyrrolidine product.[15] Monitor fractions by TLC to ensure a clean separation.

Final Recommendations

The successful synthesis of pyrrolidines via the Paal-Knorr reaction hinges on controlling the kinetic competition with the furan-forming pathway. By prioritizing milder reaction conditions—specifically by using weak acids like acetic acid or modern catalyst systems—and by employing logical, chemically-driven purification methods like acid-base extraction, researchers can consistently minimize or eliminate furan byproducts, leading to higher yields and purer products.

References

  • Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • Paal–Knorr synthesis - Grokipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 4, 2026, from [Link]

  • Cherkupally, P. (2012). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Publishing. Retrieved March 4, 2026, from [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Retrieved March 4, 2026, from [Link]

  • Li, J., et al. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters, 24(8), 714-716. Retrieved March 4, 2026, from [Link]

  • Pyrrole synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 4, 2026, from [Link]

  • Rohit Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube. Retrieved March 4, 2026, from [Link]

  • Paal–Knorr synthesis: An old reaction, new perspectives | Request PDF - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

  • Li, J. (2010). Paal‐Knorr Pyrrole Synthesis. R Discovery. Retrieved March 4, 2026, from [Link]

  • Paal‐Knorr synthetic methods for substituted furans using either... - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 4, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrroles - SciSpace. (n.d.). Retrieved March 4, 2026, from [Link]

  • Herman, M., et al. (2001). The vibrational spectrum of pyrrole (C4H5N) and furan (C4H4O) in the gas phase. Chemical Physics, 271(3), 239-266. Retrieved March 4, 2026, from [Link]

  • Handy, S. T., & Lavender, K. (2013). Organic synthesis in deep eutectic solvents: Paal-Knorr reactions. Tetrahedron Letters, 54(35), 4753-4755. Retrieved March 4, 2026, from [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - MDPI. (2023, February 8). Retrieved March 4, 2026, from [Link]

  • The proton resonance spectra of some substituted furans and pyrroles - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

Sources

Optimization

Purification of hydrophilic amino alcohols by flash chromatography

Welcome to the Technical Support Center for Amino Alcohol Purification. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of hydrophilic amino alcohols (e.g., sphingosine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amino Alcohol Purification. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of hydrophilic amino alcohols (e.g., sphingosine precursors, prolinols, and ethanolamine derivatives). These molecules present a dual chromatographic challenge: the basic amine center strongly interacts with acidic chromatography media, while the hydroxyl group imparts high polarity.

This guide is designed to move you away from trial-and-error, providing causally grounded, self-validating workflows to ensure high recovery and purity.

Core Principles: The "Why" Behind the Workflow

To purify an amino alcohol successfully, you must control the microenvironment of your stationary phase. Standard silica gel surfaces are populated with acidic silanol groups (Si-OH) possessing a pKa of approximately 4.5[1]. Amino alcohols contain basic primary or secondary amines that readily protonate, forming strong Brønsted acid-base electrostatic interactions with the deprotonated silanols. This causes the compound to irreversibly bind, tail, or streak across the column[2].

While adding a competing amine modifier (like triethylamine) masks these silanols, it introduces downstream removal challenges[3]. The modern, reliable approach relies on matching the stationary phase chemistry to the analyte's pKa and polarity profile.

Decision Matrix: Choosing Your Stationary Phase

G Start Analyze Amino Alcohol Properties Polarity Is the compound highly polar/hydrophilic? Start->Polarity NP_Choice Normal Phase (NP) Chromatography Polarity->NP_Choice Moderately Polar RP_Choice Reversed Phase (RP) Chromatography Polarity->RP_Choice Highly Polar NP_Silica Standard Silica (Requires TEA/NH4OH) NP_Choice->NP_Silica Legacy Method NP_Amine Amine-Functionalized Silica (No modifier needed) NP_Choice->NP_Amine Best Practice RP_Retention Does it retain on C18? RP_Choice->RP_Retention RP_HighPH C18 with High pH Buffer (e.g., 0.1% NH4OH) RP_Retention->RP_HighPH Yes HILIC HILIC (Aqueous/Organic) RP_Retention->HILIC No (Elutes in void)

Workflow for selecting the optimal flash chromatography stationary phase for amino alcohols.

Troubleshooting Guide & FAQs

Q: Why does my amino alcohol streak on standard silica even with a DCM/MeOH gradient? A: The root cause is an electrostatic interaction. As mentioned, the acidic silanols bind the basic amine. Adding a modifier like triethylamine (TEA) or ammonium hydroxide (NH4OH) can neutralize the silanols, but this complicates post-purification recovery and can cause hydrolysis during evaporation[3].

Q: How do amine-functionalized silica columns solve this, and do I still need modifiers? A: Amine-functionalized silica (e.g., aminopropyl-bonded silica) covalently tethers a primary amine to the silica surface, shifting the surface pKa to approximately 9.8[4]. This creates a slightly basic microenvironment that repels your basic amino alcohol, preventing electrostatic adsorption. Consequently, you can elute your target compound using standard, "softer" normal-phase solvents (like Hexane/Ethyl Acetate or DCM/MeOH) without the need for basic mobile phase modifiers[2],[3].

Q: My amino alcohol is highly hydrophilic and elutes in the void volume on a C18 column. What is the mechanistic workaround? A: In reversed-phase chromatography, basic amines are protonated at neutral pH, making them highly polar and causing them to elute in the void volume. You have two options:

  • Apply the "2 pH rule": Adjust the mobile phase pH to at least two units above the amine's pKa using a volatile base (e.g., 0.1% NH4OH) to deprotonate the amine and increase its lipophilicity[5].

  • Switch to HILIC: If the compound remains too polar (due to multiple hydroxyl groups), switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes an aqueous-organic mobile phase where water acts as the strong solvent, effectively retaining highly polar analytes through partitioning into a water-enriched layer on the stationary phase[6].

Q: My compound lacks a UV chromophore. How do I ensure reliable detection during flash chromatography? A: Since many amino alcohols are UV-transparent, rely on an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD)[7]. The critical requirement here is that your mobile phase and any modifiers must be strictly volatile. If you are using amine-functionalized silica, no modifiers are needed, making it inherently ELSD-friendly[3].

Quantitative Data: Media & Modifier Selection

Table 1: Stationary Phase Performance Metrics for Amino Alcohols

Stationary PhaseSurface ChemistryAnalyte Interaction MechanismModifier Required?Best Use Case
Standard Silica Acidic Silanols (pKa ~4.5)Brønsted acid-base, H-bondingYes (TEA, NH4OH)Neutral or weakly basic compounds
Amine-Functionalized Primary Amine (pKa ~9.8)H-bonding, weak dipoleNo Strongly basic/polar amino alcohols
C18 (Reversed-Phase) Hydrophobic Alkyl ChainsHydrophobicYes (High pH Buffer)Lipophilic amino alcohols
HILIC (Bare/Amide) Polar Surface + Water LayerPartitioning into water layerYes (Buffer salts)Highly hydrophilic/polar amines

Table 2: Mobile Phase Modifier Volatility & ELSD Compatibility

ModifierFunctionVolatilityPost-Run RemovalELSD/MS Compatibility
Triethylamine (TEA) Silanol masking, ion-pairingModerateRequires high vacuumGood (Use <0.1%)
Ammonium Hydroxide pH adjustment (High pH)HighEasy (Evaporates readily)Excellent
Ammonium Acetate Buffer for HILIC/RPSolid (Sublimes)LyophilizationExcellent (Use <10 mM)
Sodium Hydroxide pH adjustmentNon-volatileDesalting requiredIncompatible

Experimental Protocols

Protocol A: Self-Validating Normal-Phase Purification (Amine-Functionalized Silica)

Use this protocol to avoid mobile phase modifiers entirely.

  • Step 1: TLC Pre-test & Solvent Selection. Spot the crude mixture on an amine-functionalized TLC plate. Develop using a Hexane/Ethyl Acetate gradient.

    • Validation Check: Calculate

      
       for the target spot. An 
      
      
      
      of 0.25 translates to an elution at approximately 4 column volumes (CV), confirming the method is scalable to the flash column[4].
  • Step 2: Column Equilibration. Equilibrate the amine-functionalized flash column with 3-5 CVs of the starting mobile phase.

    • Validation Check: A stable ELSD baseline confirms the column is free of particulate shedding and fully equilibrated.

  • Step 3: Dry Loading. Dissolve the sample in a minimal amount of volatile solvent, mix with a small amount of amine-functionalized silica, and evaporate to a free-flowing powder. Load this into a solid load cartridge.

    • Causality: Dry loading prevents the band broadening and premature elution associated with liquid-loading strong solvents (like DCM or MeOH) onto the column[8].

  • Step 4: Gradient Elution. Run the optimized gradient.

    • Validation Check: Monitor the ELSD signal. The absence of peak tailing confirms the basic stationary phase is successfully repelling the amine groups.

  • Step 5: Fraction Verification. Re-spot the collected fractions on an amine-TLC plate to confirm purity before pooling and concentrating.

Protocol B: Reversed-Phase Purification of Polar Amines (High pH Method)

Use this protocol for amino alcohols that are too polar for normal phase but retain slightly on C18.

  • Step 1: Mobile Phase Preparation. Prepare Solvent A (Water + 0.1% NH4OH) and Solvent B (Acetonitrile + 0.1% NH4OH).

    • Causality: The high pH deprotonates the amine, maximizing hydrophobic interaction with the C18 stationary phase[5].

  • Step 2: Column Selection. Ensure the C18 column is explicitly rated for high-pH stability (pH > 10) to prevent silica dissolution.

  • Step 3: Equilibration & Loading. Equilibrate with 5% B. Liquid load the sample dissolved in the starting mobile phase.

    • Validation Check: If the sample precipitates in 5% B, immediately switch to a solid loading method using C18-functionalized Celite.

  • Step 4: Elution. Execute a shallow gradient (e.g., 5% to 50% B over 10 CVs) to resolve closely eluting impurities.

References

1.[4] Title: Flash Chromatography Separation of Basic Organic Compounds without Modifier | Source: kinesis-australia.com.au | URL: 2.[2] Title: How do I purify ionizable organic amine compounds using flash column chromatography? | Source: biotage.com | URL: 3.[8] Title: Flash Chromatography and Sample Preparation | Source: cbr-lab.com | URL: 4.[3] Title: RediSep amine functionalized column | Source: teledyneisco.com | URL: 5.[5] Title: How do I purify ionizable organic amine compounds using flash column chromatography? | Source: biotage.com | URL: 6.[7] Title: WO2020151804A1 - Sulfonated 2(7)-aminoacridone and 1-aminopyrene dyes and their use as fluorescent tags | Source: google.com | URL: 7.[1] Title: Accepted Manuscript - RSC Publishing | Source: rsc.org | URL: 8.[6] Title: TheReporter | Source: sigmaaldrich.com | URL:

Sources

Troubleshooting

Technical Support Center: Hydroxymethyl Pyrrolidine Scaffolds

The following guide is structured as a specialized Technical Support Center for researchers working with hydroxymethyl pyrrolidine scaffolds (e.g., prolinol derivatives). It prioritizes experimental reproducibility, mech...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers working with hydroxymethyl pyrrolidine scaffolds (e.g., prolinol derivatives). It prioritizes experimental reproducibility, mechanistic understanding, and troubleshooting.

Ticket Category: Oxidation Stability & Synthetic Transformations Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Stability Profile

User Query: "How stable are hydroxymethyl pyrrolidines to standard oxidation conditions, and what are the major degradation pathways?"

Technical Insight: Hydroxymethyl pyrrolidines (e.g., prolinol) possess two reactive centers: the secondary amine (N-H) and the primary alcohol (-CH₂OH). Their stability is entirely dependent on the protection status of the nitrogen atom.

  • Unprotected Scaffolds: Highly unstable to oxidation. The amine is prone to N-oxidation (forming N-oxides) or oxidative dehydrogenation (forming imines). Furthermore, the free amine often poisons metal-based oxidants (e.g., PCC, Jones) via chelation.

  • N-Protected Scaffolds (Boc, Cbz, Fmoc): The alcohol can be selectively oxidized to an aldehyde or carboxylic acid. However, two critical failure modes exist:

    • 
      -Epimerization:  The chiral center at C2 is highly susceptible to racemization once oxidized to the aldehyde, particularly under basic conditions (e.g., Swern workup).
      
    • Ring Oxidation (Lactamization): Strong oxidants (e.g.,

      
      ) attack the 
      
      
      
      -methylene protons adjacent to the nitrogen, cleaving the C-H bond rather than the O-H bond.

Standard Operating Procedures (SOPs)

SOP-01: Selective Oxidation to Carboxylic Acid (TEMPO/Bleach)

Target: Conversion of N-Boc-prolinol to N-Boc-proline. Why this method? It avoids the strong acids of Jones reagent (which cleave Boc) and the epimerization risks of basic silver oxides.

Reagents:

  • Substrate: N-Boc-Hydroxymethyl pyrrolidine (1.0 equiv)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.02 equiv)

  • Co-oxidant: NaClO (Bleach) (2.0 equiv)

  • Phase Transfer: NaBr (0.5 equiv) or TBACl

  • Solvent: DCM/Water biphasic mixture

Protocol:

  • Dissolution: Dissolve substrate and TEMPO in DCM. Cool to 0°C.

  • Aqueous Prep: Dissolve NaBr in aqueous

    
     (buffered to pH 8.6–9.5). Critical: pH > 10 leads to ester hydrolysis; pH < 4 leads to Boc cleavage.
    
  • Addition: Add the aqueous salt solution to the DCM.

  • Oxidation: Add NaClO dropwise while vigorously stirring. Maintain internal temp < 10°C.

  • Quench: Quench with aqueous

    
     (Sodium Thiosulfate) once the orange color fades to yellow/green.
    
SOP-02: Selective Oxidation to Aldehyde (Modified Swern)

Target: Conversion to Prolinal (Aldehyde) without racemization. Risk: The aldehyde


-proton is acidic.[1] Standard Swern bases (

) often cause racemization.

Protocol Adjustments:

  • Temperature: Must be maintained strictly at -78°C.

  • Base Selection: Replace Triethylamine (

    
    ) with DIPEA (Hünig's base) . The increased steric bulk reduces the rate of proton abstraction at the 
    
    
    
    -carbon [1].
  • Workup: Quench with a phosphate buffer (pH 7) immediately at low temperature before warming.

Troubleshooting Guide (FAQ Format)

Case #402: "I used Jones Reagent and my product disappeared."

  • Diagnosis: Acid-catalyzed deprotection. Jones reagent is Chromic acid in

    
    . The strong acid cleaved your N-Boc group. The resulting free amine likely formed a water-soluble zwitterion or polymerized.
    
  • Solution: Switch to TEMPO/BAIB (Bis-acetoxyiodobenzene) or the TEMPO/Bleach method described above. These are pH-neutral or slightly basic.

Case #403: "I obtained a lactam instead of an acid."

  • Diagnosis: Ring oxidation.[2] You likely used a Ruthenium-based oxidant (

    
     or 
    
    
    
    ). Ruthenium is notorious for attacking the C-H bonds adjacent to the nitrogen (the
    
    
    -position), converting pyrrolidines to lactams (pyrrolidones) [2].
  • Solution: Avoid Ruthenium. Use Chromium-free, radical-based oxidants like TEMPO, which are specific to the O-H bond and sterically excluded from the ring C-H bonds.

Case #404: "My aldehyde yield is good, but the optical rotation is zero."

  • Diagnosis: Racemization (Epimerization). The aldehyde intermediate enolized during the reaction or workup. This is common with N-protected prolinals due to the electron-withdrawing protecting group increasing the acidity of the

    
    -proton.
    
  • Solution:

    • Use the Parikh-Doering oxidation (

      
       / DMSO) instead of Swern; it operates at higher temperatures (0°C to RT) but is non-basic during the key intermediate step.
      
    • Process the aldehyde immediately. Do not store it.

Mechanistic Visualization

The following diagram illustrates the competing pathways for an N-protected hydroxymethyl pyrrolidine.

OxidationPathways Start N-Boc-Hydroxymethyl Pyrrolidine Aldehyde Prolinal (Aldehyde) Start->Aldehyde Swern / DMP (Selective) Acid N-Boc-Proline (Carboxylic Acid) Start->Acid TEMPO / Bleach (Direct 2e- Ox) Lactam Lactam (Ring Oxidation) Start->Lactam RuO4 / NaIO4 (Over-oxidation) Aldehyde->Acid Pinnick Ox (NaClO2) Racemate Racemic Mixture (L- and D- isomers) Aldehyde->Racemate Base (Et3N) Enolization

Figure 1: Reaction pathways for N-Boc-prolinol. Green paths indicate desired synthetic routes; Red paths indicate failure modes (racemization or ring degradation).

Comparative Data: Oxidant Selection

Oxidant SystemTarget ProductRing StabilityRacemization RiskNotes
TEMPO / NaOCl Carboxylic AcidHighLowBest for scale-up. Requires pH control (8-9).
Swern (DMSO/Oxalyl Cl) AldehydeHighHigh Requires -78°C and bulky base (DIPEA) to minimize racemization [1].
Jones Reagent AcidLowLowIncompatible with Boc/Cbz . Acid cleaves protecting groups.
Ruthenium (

)
AcidUnstable N/AAttacks the ring (C-H bonds) to form lactams [2].
Dess-Martin (DMP) AldehydeHighLowExcellent for small scale; expensive for large scale. Neutral pH.

References

  • BenchChem Technical Support. (2025).[1] N-Boc-D-Prolinol Reactions & Epimerization Control. Retrieved from

  • Yoshifuji, S., et al. (1987). Ruthenium tetroxide oxidation of N-alkyl-substituted cyclic amines: Lactam formation. Chemical & Pharmaceutical Bulletin. Retrieved via

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development. Retrieved via

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science. Retrieved via

Sources

Optimization

Solving over-alkylation issues in pyrrolidine amine synthesis

Pyrrolidine Synthesis Technical Support Center Senior Application Scientist Desk Overview: The "Runaway Train" of Pyrrolidine Alkylation Welcome. If you are here, you are likely observing a mixture of starting material,...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrrolidine Synthesis Technical Support Center Senior Application Scientist Desk

Overview: The "Runaway Train" of Pyrrolidine Alkylation

Welcome. If you are here, you are likely observing a mixture of starting material, desired tertiary amine, and quaternary ammonium salts in your LC-MS traces.

The Root Cause: Pyrrolidine is a highly nucleophilic secondary amine (


). In a direct alkylation with an alkyl halide (

), the product formed is a tertiary amine.[1] Due to inductive donation from the new alkyl group, this product is often more nucleophilic than the starting pyrrolidine. The result is a kinetic "runaway train" where the product competes for the alkylating agent, leading to over-alkylation (quaternization).[2]

This guide prioritizes self-limiting mechanistic pathways over simple stoichiometry adjustments, as the latter rarely yields pharmaceutical-grade purity for this substrate.

Decision Matrix: Select Your Protocol

Before proceeding, identify your electrophile type to select the correct module.

MethodSelection Start Start: What is your Electrophile Source? Aldehyde Aldehyde / Ketone Start->Aldehyde AlkylHalide Alkyl Halide (R-Br, R-I) Start->AlkylHalide ArylHalide Aryl Halide (Ar-Br, Ar-I) Start->ArylHalide MethodA Method A: Reductive Amination (STAB Protocol) Aldehyde->MethodA Standard Decision1 Is the R-group acid/hydride sensitive? AlkylHalide->Decision1 MethodC Method C: Buchwald-Hartwig Cross-Coupling ArylHalide->MethodC MethodB Method B: Amide Reduction (Two-Step) Decision1->MethodB No (Robust) MethodD Method D: Direct Alkylation (High Dilution/Excess) Decision1->MethodD Yes (Sensitive)

Figure 1: Strategic decision tree for selecting the optimal N-alkylation method based on electrophile availability and stability.

Module A: Reductive Amination (The Gold Standard)

Best for: General synthesis of N-alkyl pyrrolidines when the aldehyde/ketone is available. Why it works: The intermediate iminium ion is formed reversibly. Reduction occurs in situ but is selective for the iminium over the carbonyl. Once reduced, the resulting amine is no longer electrophilic, preventing over-reaction.[2]

Protocol: Sodium Triacetoxyborohydride (STAB)

Reference: Abdel-Magid, A. F. et al. J. Org.[3] Chem. 1996.[4] [1]

Reagents:

  • Pyrrolidine (1.0 equiv)[5]

  • Aldehyde/Ketone (1.0–1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (AcOH) (1.0 equiv - Critical for ketone reactivity)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step:

  • Imine Formation: In a dry flask under

    
    , dissolve pyrrolidine and the carbonyl compound in DCE (0.2 M).
    
    • Tech Note: If using a ketone, add AcOH now. This catalyzes iminium formation.[6][7]

  • Reduction: Add STAB in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LC-MS.

    • Checkpoint: You should see the disappearance of the aldehyde. The intermediate iminium is rarely visible on TLC as it reduces practically instantly.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (x3). Wash combined organics with brine.[2][5] Dry over

    
    .[2][5]
    

Troubleshooting Table:

Symptom Diagnosis Solution
Low Conversion (Ketones) Steric hindrance or slow iminium formation. Add 1-2 equiv of AcOH. Switch solvent to DCE (faster than THF).
Dialkylation (Rare) Aldehyde is extremely reactive (e.g., Formaldehyde). This is rare for pyrrolidine (secondary amine), but if observed, cool to 0°C during addition.

| Emulsion during workup | Boron salts are amphiphilic. | Add 10% aqueous tartaric acid or Rochelle's salt solution and stir for 30 mins before separation. |

Module B: Amide Reduction (The "High Purity" Route)

Best for: When you only have an Acid Chloride or need absolute guarantee against quaternary salt formation. Why it works: Acylation is self-limiting. Once pyrrolidine reacts with an acyl chloride to form an amide, the nitrogen lone pair is delocalized into the carbonyl. It becomes non-nucleophilic, making over-acylation impossible.[2]

Protocol: Two-Step Acylation/Reduction

Reference: Brown, H. C. et al. J. Am. Chem. Soc. 1964. [2]

Step 1: Acylation

  • Dissolve pyrrolidine (1.0 equiv) and

    
     (1.2 equiv) in DCM at 0°C.
    
  • Add Acyl Chloride (1.0 equiv) dropwise.

  • Warm to RT. Wash with 1N HCl (removes unreacted pyrrolidine) and

    
    . Isolate Amide.
    

Step 2: Reduction (LiAlH4)

  • Suspend

    
     (2.0 equiv) in anhydrous THF under Argon.
    
  • Careful Addition: Dissolve the amide from Step 1 in THF and add dropwise to the LAH suspension.

    • Safety: Exothermic.[2] Hydrogen gas evolution.

  • Reflux: Heat to reflux for 4–12 hours.

    • Mechanism:[1][3][6][7][8][9][10][11][12] The amide carbonyl is reduced to a methylene group (

      
      ).[6]
      
  • Fieser Quench (Critical): Cool to 0°C. For

    
     grams of LAH, add:
    
    • 
       mL water
      
    • 
       mL 15% NaOH
      
    • 
       mL water
      
  • Filter: Filter the granular white precipitate. Concentrate filtrate to yield pure tertiary amine.

Module C: Buchwald-Hartwig (N-Arylation)

Best for: Attaching an aromatic ring (Phenyl, Pyridyl) to pyrrolidine. Why it works: Nucleophilic aromatic substitution (


) is difficult on unactivated rings. Palladium catalysis enables this under mild conditions.
Protocol: Pd-Catalyzed Cross-Coupling

Reference: Wolfe, J. P.; Wagaw, S.; Buchwald, S. L. J. Am. Chem. Soc. 1996. [3]

Reagents:

  • Pyrrolidine (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Catalyst:

    
     (1-2 mol%)[13]
    
  • Ligand: BINAP or XPhos (2-4 mol%)

  • Base:

    
     (1.4 equiv)
    
  • Solvent: Toluene or Dioxane (degassed)

Workflow:

  • Combine Pd source, Ligand, and Base in a sealed tube.[5] Purge with Argon.

  • Add Solvent, Aryl Halide, and Pyrrolidine.[5][13]

  • Heat to 80–100°C for 12 hours.

  • Visual Check: Reaction mixture usually turns from dark red/purple to black/brown upon completion.

Comparison of Methods

FeatureDirect AlkylationReductive AminationAmide ReductionBuchwald-Hartwig
Selectivity Poor (Quaternization risk)ExcellentPerfect (100%)Excellent (for Aryl)
Atom Economy HighModerateLow (Multi-step)Low (Catalyst/Ligand)
Reagent Cost LowLow/ModerateModerateHigh (Pd/Ligands)
Scalability HighHighModerate (Safety limits)Moderate
Key Risk Over-alkylationMoisture sensitivityFire/Explosion (LAH)Oxygen sensitivity

Mechanism of Failure: Why Direct Alkylation Fails

Understanding the failure mode is critical for avoiding it.

OverAlkylation Pyrrolidine Pyrrolidine (Secondary Amine) TertAmine Product: Tertiary Amine (More Nucleophilic!) Pyrrolidine->TertAmine Slow (k1) RX R-X (Alkyl Halide) RX->TertAmine QuatSalt Impurity: Quaternary Salt (Over-Alkylation) RX->QuatSalt TertAmine->QuatSalt FAST (k2 > k1) Runaway Reaction

Figure 2: The kinetic trap of direct alkylation. The tertiary amine product is often more electron-rich than the starting material, accelerating the second alkylation step.

References

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862.[4]

  • Brown, H. C.; Tsukamoto, A. (1964). "Selective Reductions. V. The Reaction of Lithium Aluminum Hydride with N,N-Dialkylamides. A New Aldehyde Synthesis". Journal of the American Chemical Society, 86(6), 1089–1095.

  • Wolfe, J. P.; Wagaw, S.; Buchwald, S. L. (1996). "An Improved Catalyst System for Aromatic Carbon-Nitrogen Bond Formation: The Possible Involvement of Bis(phosphine) Palladium Complexes as Key Intermediates". Journal of the American Chemical Society, 118(30), 7215–7216.

  • ACS GCI Pharmaceutical Roundtable. (2024). "Reagent Guide: Reductive Amination". ACS Green Chemistry Institute.

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Pyrrolidine Methanol Hydrochloride Salts

Welcome to the technical support guide for handling hygroscopic pyrrolidine methanol hydrochloride salts. This resource is designed for researchers, scientists, and drug development professionals who work with these valu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling hygroscopic pyrrolidine methanol hydrochloride salts. This resource is designed for researchers, scientists, and drug development professionals who work with these valuable but challenging reagents. Pyrrolidine scaffolds are crucial building blocks in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Their hydrochloride salt forms are often preferred for their stability and ease of purification.[2] However, their hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—presents significant experimental hurdles that can compromise data integrity and reaction outcomes.[3][4]

This guide moves beyond simple instructions to provide a deep understanding of the why behind each technique. By mastering the principles outlined here, you can ensure the accuracy, reproducibility, and success of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered in the laboratory in a direct question-and-answer format.

Q1: My pyrrolidine methanol hydrochloride salt has turned into a solid clump or a sticky syrup. Can I still use it?

Answer: This is a classic sign of significant moisture absorption.[4][5] When the salt absorbs enough water, it can begin to dissolve itself, a process known as deliquescence. Using the material in this state is highly discouraged for most applications, especially moisture-sensitive reactions, as it introduces a significant and unquantified amount of water, leading to inaccurate stoichiometry and potential reaction failure.[6]

Expert Analysis & Recommended Action:

The suitability of the clumped material depends entirely on your experimental tolerance for water. For applications where water is not a critical concern (e.g., preparing a simple aqueous solution for non-quantitative use), you might proceed with caution. However, for most synthetic applications, the material must be dried.

Protocol: Drying Hygroscopic Salts Using a Vacuum Oven
  • Preparation: Loosely break up any large clumps with a clean, dry spatula. Spread the material in a thin layer in a clean, dry crystallizing dish or watch glass.

  • Vacuum Application: Place the dish in a vacuum oven. Ensure the vacuum trap is cold and functioning correctly. Gradually apply a high vacuum (<1 mmHg). Causality Note: Applying vacuum too quickly can cause fine powder to be aspirated into the vacuum line.

  • Gentle Heating: Once under vacuum, gently heat the oven. Crucially, do not exceed the compound's decomposition temperature. A conservative temperature of 40-50°C is often a safe starting point. Monitor the material for any signs of melting or discoloration.

  • Drying Time: Dry for a minimum of 12-24 hours. The time required depends on the amount of material and the extent of water absorption.

  • Cooling & Storage: Turn off the heat and allow the oven to cool completely to room temperature while still under vacuum. Backfill the oven with an inert gas (Nitrogen or Argon) before opening. Immediately transfer the dry, free-flowing powder to a sealed container and place it inside a desiccator.[7]

Decision Workflow for Clumped Reagent

Start Reagent is clumped or sticky Check_Sensitivity Is the experiment moisture-sensitive? Start->Check_Sensitivity Discard Discard and use fresh reagent. (Recommended) Check_Sensitivity->Discard  Yes Use_Caution Use with caution. Account for potential water content. Check_Sensitivity->Use_Caution  No Dry Dry the salt under high vacuum with gentle heat. Discard->Dry If fresh reagent is unavailable Verify Verify dryness. (Free-flowing powder) Dry->Verify Proceed Proceed with experiment Use_Caution->Proceed Verify->Proceed  Yes Fail Drying failed (oily, discolored) Verify->Fail  No Fail->Discard cluster_0 Preparation cluster_1 Weighing & Transfer cluster_2 Reaction Setup Dry_Glass Oven-dry all glassware (>125°C) Cool Cool under inert gas stream Dry_Glass->Cool Purge_Flask Purge reaction flask (3x vacuum/inert gas) Cool->Purge_Flask Weigh_Bottle Weigh sealed reagent bottle (Initial Weight) Purge_Flask->Weigh_Bottle Transfer Quickly transfer solid to flask under positive N2/Ar flow Weigh_Bottle->Transfer Reweigh_Bottle Reweigh sealed reagent bottle (Final Weight) Transfer->Reweigh_Bottle Calculate Calculate mass added (Initial - Final) Reweigh_Bottle->Calculate Add_Solvent Add anhydrous solvent via syringe/cannula Calculate->Add_Solvent Start_Reaction Begin Reaction Add_Solvent->Start_Reaction

Caption: Workflow for accurate weighing and transfer under inert conditions.

Q3: The salt won't dissolve properly in my reaction solvent. What's wrong?

Answer: This issue often stems from a mismatch in polarity. Pyrrolidine methanol hydrochloride is a salt, making it significantly more polar than its free-base form. It will have poor solubility in non-polar organic solvents like hexanes or toluene but good solubility in more polar solvents.

Expert Analysis & Recommended Action:

Solvent selection is critical. Absorbed water can also affect solubility, sometimes paradoxically increasing solubility in polar solvents while hindering it in non-polar ones.

Solvent TypeExamplesSuitability for Hydrochloride SaltRationale
Polar Protic Methanol, Ethanol, WaterHighCan hydrogen bond and solvate the ions effectively. Often used for dissolution.
Polar Aprotic DMF, DMSO, AcetonitrileModerate to HighHigh dielectric constant helps dissolve salts. Must be rigorously dried.
Ethers THF, 2-MeTHF, DioxaneLow to ModerateCan act as a reaction solvent, but may require heating or co-solvents to aid dissolution.
Hydrocarbons Hexanes, Toluene, BenzeneVery LowGenerally unsuitable for dissolving the salt form.
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateMay work for some reactions, but solubility can be limited.

Troubleshooting Steps:

  • Switch to a More Polar Solvent: If your reaction chemistry allows, switch to a solvent higher up the polarity scale, like DMF or methanol.

  • Use a Co-Solvent: Adding a small amount of a polar solvent (e.g., methanol) to a less polar system (e.g., THF) can sometimes be enough to achieve dissolution without drastically changing the reaction environment.

  • Consider Conversion to Free Base: For reactions requiring non-polar solvents, you may need to convert the hydrochloride salt to the free base. This is done by dissolving the salt in a suitable solvent and neutralizing it with a base (e.g., NaHCO₃, K₂CO₃, or triethylamine), followed by extraction of the free base into an organic solvent. Safety Note: The free base form (a pyrrolidine derivative) is often a volatile, flammable, and corrosive liquid with a strong odor; handle it with appropriate precautions in a fume hood. [8][9][10][11]

Frequently Asked Questions (FAQs)

Q1: What is the absolute best way to store these salts? Store the salt in the manufacturer's original container, tightly sealed. [12]Place this container inside a secondary container, such as a desiccator cabinet containing an active desiccant like silica gel or calcium chloride. [4][7]For long-term storage, sealing the container with paraffin film and placing it in a freezer can further reduce exposure to ambient moisture. Always allow the container to warm to room temperature before opening to prevent condensation. [3] Q2: What are the primary safety hazards? Pyrrolidine derivatives and their salts can cause skin, eye, and respiratory irritation. [13]Always handle them in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [13]Consult the Safety Data Sheet (SDS) for your specific compound before use. [13]In case of fire, these compounds may emit toxic fumes of nitrogen oxides and hydrogen chloride. [13] Q3: What is the difference between "hygroscopic" and "deliquescent"? A substance is hygroscopic if it readily absorbs moisture from the air. If the substance is a solid, it may become damp or sticky. [14]A substance is deliquescent if it is so hygroscopic that it absorbs enough moisture from the air to dissolve itself and form a liquid solution. [14]All deliquescent substances are hygroscopic, but not all hygroscopic substances are deliquescent.

Q4: Can I use a standard lab oven to dry the salt? It is strongly discouraged. A standard lab oven circulates heated air, which still contains moisture. This will not effectively dry the compound and may even be counterproductive. A vacuum oven is required, as it removes both air and water vapor, allowing the compound to dry effectively at a lower temperature, which minimizes the risk of thermal decomposition. [3][21]

References
  • EurekAlert!. (2022). Dissolving the problem: Organic vapor induces dissolution of molecular salts. Available at: [Link]

  • University of Nebraska-Lincoln. (2009). Transferring Air-Sensitive Reagents. Available at: [Link]

  • Level 7 Chemical. (2024). Hygroscopic: What it Means, What You Need to Know. Available at: [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?. Available at: [Link]

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Available at: [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Available at: [Link]

  • Sensors and Materials. (2020). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Available at: [Link]

  • Wikipedia. Methylenedioxypyrovalerone. Available at: [Link]

  • University of Illinois Division of Research Safety. (n.d.). Handling air-sensitive reagents AL-134. Available at: [Link]

  • Elschenbroich, C. (2006). Organometallics. Wiley-VCH.
  • HepatoChem, Inc. (2016). How do you handle hygroscopic salts?. Available at: [Link]

  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Available at: [Link]

  • ASHRAE. (1989). DETERMINATION OF MATERIAL HYGROSCOPIC PROPERTIES THAT AFFECT INDOOR AIR QUALITY. Available at: [Link]

  • Loba Chemie. PYRROLIDINE FOR SYNTHESIS. Available at: [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Pyrrolidine. Available at: [Link]

  • Wikipedia. Pyrrolidine. Available at: [Link]

  • SpringerLink. (2025). Effect of Hygroscopic and Electronic Materials, Challenges, and Sensing Requirements in Humidity-Controlled Industry. Available at: [Link]

  • FCT Education Management Information System. PROPERTIES OF SALTS. Available at: [Link]

  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Hygroscopic. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Store Reagents. Available at: [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Available at: [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

Sources

Optimization

Optimizing diastereomeric ratio in substituted pyrrolidine synthesis

Technical Support Center: Diastereoselective Pyrrolidine Synthesis Current Status: SYSTEM ONLINE Topic: Optimizing Diastereomeric Ratio (dr) in Substituted Pyrrolidine Synthesis Ticket Priority: High (Methodology Optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Diastereoselective Pyrrolidine Synthesis

Current Status: SYSTEM ONLINE Topic: Optimizing Diastereomeric Ratio (dr) in Substituted Pyrrolidine Synthesis Ticket Priority: High (Methodology Optimization)

Overview: The Stereochemical Challenge

Pyrrolidines are the structural core of countless alkaloids (e.g., kainoids) and pharmaceutical agents (e.g., HCV inhibitors). However, establishing contiguous stereocenters—often 3 or 4 in a single step—is a high-entropy challenge.

This guide moves beyond "standard conditions." It addresses the causality of poor diastereomeric ratios (dr). Whether you are running a classic [3+2] cycloaddition or a complex organocatalytic cascade, the loss of stereocontrol usually stems from one of three failures: Transition State Looseness , Thermodynamic Equilibration , or Post-Reaction Epimerization .

Module 1: The [3+2] Cycloaddition (Azomethine Ylides)

The industry standard for building multisubstituted pyrrolidines.

Diagnostic: Kinetic vs. Thermodynamic Control

User Report: "I am getting a 2:1 mixture of endo:exo isomers. I need >20:1 endo."

Root Cause Analysis: The [3+2] cycloaddition of azomethine ylides is often reversible.

  • Kinetic Product: Usually the exo-adduct (less steric repulsion in the transition state).

  • Thermodynamic Product: Often the endo-adduct (stabilized by secondary orbital interactions or electrostatic attraction between the metal center and the dipolarophile).

  • The Trap: If you run the reaction too hot or too long, the initial kinetic product equilibrates to a thermodynamic mixture, eroding dr.

Troubleshooting Protocol 1.1: Locking the Transition State
VariableAdjustmentMechanistic Rationale
Metal Center Switch Ag(I) → Cu(I) or Zn(II) Ag(I) coordinates weakly, often allowing a "loose" transition state where the dipole can rotate. Cu(I) forms tighter square-planar complexes, enforcing facial selectivity [1].
Ligand Class Phosphoramidites vs. Bisphosphines Monodentate phosphoramidites (e.g., Feringa's ligands) create a "chiral pocket" that physically blocks the exo approach.
Base Cs₂CO₃ vs. Et₃N Insoluble inorganic bases (Cs₂CO₃) generate the ylide slowly (heterogeneous), keeping the concentration of the reactive dipole low. This prevents non-selective background reactions [2].
Step-by-Step: The "Cold-Slow" Protocol

Use this when dr is < 5:1.

  • Catalyst Pre-complexation: Stir Cu(CH₃CN)₄PF₆ (5 mol%) and the chiral ligand (e.g., Walphos or Segphos, 5.5 mol%) in THF for 1 hour at RT. Do not add substrate yet.

  • Cool Down: Lower temperature to -20°C .

  • Sequential Addition: Add the imine first. Then, add the base. Finally, add the dipolarophile (acrylate/nitroalkene) dropwise over 2 hours.

    • Why? Flooding the system with dipolarophile favors the faster (often non-selective) kinetic pathway.

  • Quench Cold: Quench with dilute AcOH/THF at -20°C before warming up. This prevents equilibration during workup.

Module 2: Organocatalytic Cascades (Michael/Mannich)

Metal-free routes often suffer from H-bond disruption.

FAQ: Why is my dr solvent-dependent?

Q: "In DCM, my dr is 3:1. In Toluene, it's 15:1. Why?" A: Organocatalysts (especially thioureas and squaramides) rely on weak Hydrogen-Bonding (H-bonding) networks to rigidify the transition state.

  • DCM/MeOH: These polar solvents compete for H-bonding sites on the catalyst, "loosening" the grip on the substrate.

  • Toluene/Et₂O: Non-polar solvents force the substrate to bind tightly to the catalyst to stabilize charges, maximizing stereodifferentiation [3].

Troubleshooting Protocol 2.1: The "Water/Acid" Effect

Surprisingly, ultra-dry conditions can sometimes lower dr in aminocatalysis.

  • The Acid Spike: Add 10-20 mol% of a weak acid (Benzoic acid or p-nitrobenzoic acid).

    • Mechanism:[1][2][3][4][5] Accelerates iminium formation and ensures the catalyst turns over, preventing reversible retro-Mannich reactions that scramble stereocenters [4].

  • The Water Trick: If using a proline-derived catalyst, add 2-5 equivalents of water.

    • Mechanism:[1][2][3][4][5] Water aids in the hydrolysis of the intermediate enamine, ensuring the cycle moves forward irreversibly to the product.

Module 3: Metal-Catalyzed Intramolecular Cyclization

Hydroamination and Aminooxygenation.[6]

Visualization: Ligand-Controlled Divergence

In intramolecular reactions (e.g., forming pyrrolidines from amino-alkenes), the metal catalyst dictates the ring closure mode (5-exo-trig vs 6-endo-trig) and the facial selectivity.

Pyrrolidine_Selectivity Substrate Amino-Alkene Substrate Metal_Cu Cu(II) / Bisoxazoline Substrate->Metal_Cu Coordination Metal_Fe Fe(III) / Dipyrrin Substrate->Metal_Fe Coordination TS_Cis TS: Steric Matching (Ligand Cleft) Metal_Cu->TS_Cis Restricted Geometry TS_Trans TS: Steric Mismatch Metal_Fe->TS_Trans Bulk Repulsion Prod_Cis 2,5-cis-Pyrrolidine (dr > 20:1) TS_Cis->Prod_Cis Prod_Trans 2,5-trans-Pyrrolidine (dr > 10:1) TS_Trans->Prod_Trans

Caption: Divergent synthesis of cis- vs. trans-pyrrolidines controlled by catalyst ligand architecture (Bisoxazoline vs. Dipyrrin).

Diagnostic: The "Ligand Cleft"

If you observe low dr in intramolecular hydroamination:

  • Issue: The ligand is not bulky enough to force the substituent into a specific orientation (pseudo-equatorial).

  • Solution: Switch to t-Bu-BOX (Bisoxazoline) or Ph-BOX . The massive tert-butyl groups create a deep "cleft." The substrate must fold into the cis-conformation to fit, pushing the substituents away from the ligand walls [5].

Module 4: Post-Reaction Integrity (The Hidden Killer)

Critical Warning: Silica Gel Epimerization

Symptom: "Crude NMR showed dr 10:1. After column chromatography, it is 2:1." Cause: Pyrrolidines are basic. Silica gel is acidic (pH ~4-5).

  • Protonation: The pyrrolidine nitrogen gets protonated on silica.

  • Inductive Effect: The ammonium cation increases the acidity of the

    
    -proton (next to the carbonyl/ester).
    
  • Enolization: Rapid enolization/epimerization occurs on the column.

Protocol 4.1: Buffered Purification

Never purify an ester-substituted pyrrolidine on untreated silica.

  • Pre-treatment: Slurry the silica gel in Hexanes + 2% Triethylamine (Et₃N) .

  • Eluent: Include 1% Et₃N in your eluent system.

  • Alternative: Use Neutral Alumina (Grade III) if the compound is highly sensitive.

  • Workup Check: Avoid washing organic extracts with strong NaHCO₃ if the product is an

    
    -amino ester; use pH 7 phosphate buffer instead.
    

References

  • Review on Metal-Catalyzed [3+2]: Adrio, J., & Carretero, J. C. (2019). "Stereoselective Synthesis of Pyrrolidines via 1,3-Dipolar Cycloaddition." Chemical Communications.[7] Link

  • Base Effects in Cycloaddition: Garner, P., et al. (2002). "The effect of base on the diastereoselectivity of azomethine ylide cycloadditions." Journal of Organic Chemistry. Link

  • Solvent Effects in Organocatalysis: Pihko, P. M. (2009). "Hydrogen Bonding in Organocatalysis." Angewandte Chemie International Edition. Link

  • Additive Effects: Zuend, S. J., & Jacobsen, E. N. (2009). "Mechanism of Amido-Thiourea Catalyzed Enantioselective Imine Hydrocyanation." Journal of the American Chemical Society.[8] Link

  • Intramolecular Aminooxygenation: Bovino, M. T., & Chemler, S. R. (2012). "Copper-Promoted Diastereoselective Synthesis of Pyrrolidines." Journal of Organic Chemistry. Link

Sources

Troubleshooting

Technical Guide: Minimizing Side Reactions in Methoxy-Pyrrolidine Reduction

The following guide is designed for researchers and process chemists optimizing the reduction of methoxy-substituted pyrrolidinones (lactams) and succinimides. It addresses the specific challenges of preserving the metho...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and process chemists optimizing the reduction of methoxy-substituted pyrrolidinones (lactams) and succinimides. It addresses the specific challenges of preserving the methoxy group (avoiding demethoxylation) and maintaining ring integrity.

Topic: Optimization of Hydride Reductions for Methoxy-Functionalized Pyrrolidinones & Succinimides Target Analyte: 3-Methoxy-pyrrolidine / 4-Methoxy-pyrrolidine derivatives Primary Challenge: Preventing


-elimination (Demethoxylation) and Ring Opening.
Phase 1: Diagnostic & Triage (FAQ)

Q1: Why is the methoxy group disappearing from my product? A: You are likely observing reductive demethoxylation driven by


-elimination.
  • Mechanism: During the reduction of 3-methoxypyrrolidin-2-one, the reaction proceeds through a hemiaminal or iminium intermediate. If the reaction conditions are too basic (using

    
     at high temp) or too Lewis-acidic (excess 
    
    
    
    with heating), the methoxy group can be eliminated as methanol. This generates a pyrroline intermediate (double bond), which is subsequently reduced to the unsubstituted pyrrolidine.
  • Diagnosis: Check your proton NMR.[1][2] If the characteristic methoxy singlet (

    
     ppm) is missing and the pyrrolidine ring protons integrate for an unsubstituted ring, elimination has occurred.
    

Q2: I see a complex mixture of polymerized material. What happened? A: This is often a sequela of the elimination pathway described above. The intermediate 3-pyrroline or N-acyl-pyrroline species are highly unstable and prone to polymerization, especially in concentrated solutions or during acidic workups.

  • Immediate Fix: Lower the reaction temperature and switch to a milder reducing system (see Phase 2).

Q3: Why is my yield low, and why do I see linear amine byproducts? A: You are experiencing ring opening (C-N bond cleavage) .

  • Cause: In succinimide reduction, over-reduction can cleave the ring to form linear amino alcohols. In lactam reduction, harsh aqueous workups (strong base or strong acid) can hydrolyze the remaining amide/aminal bonds.

  • Solution: Switch to a non-hydrolytic workup (e.g., Fieser method or Sodium Sulfate decahydrate quench) to preserve the cyclic amine.

Phase 2: Reagent Selection & Optimization Strategy

The choice of reducing agent is the single most critical variable.

ReagentRisk ProfileRecommendation

(LAH)
High Risk. Strong basicity promotes E2 elimination of the methoxy group (demethoxylation) before reduction is complete.Avoid for 3-methoxy substrates unless temp is strictly controlled (

).

/ DMS
Preferred. Electrophilic reduction mechanism avoids base-catalyzed elimination.Gold Standard. Maintain temp

to prevent Lewis-acid assisted ether cleavage.

/

Moderate. Generates diborane in situ.Good alternative if commercial borane is unavailable, but stoichiometry is harder to control.
DIBAL-H Specialized. partial reduction to hemiaminal.Use only if the goal is the pyrrolidinol (hemiaminal), not the full amine.
Decision Logic for Reagent Selection

ReagentSelection Start Start: Methoxy-Lactam Substrate Pos Is Methoxy group at C3 (beta to N)? Start->Pos LAH_Risk Risk: Base-catalyzed Elimination (Demethoxylation) Pos->LAH_Risk Yes Borane Select Borane-DMS/THF (Electrophilic Pathway) Pos->Borane No (C4/Remote) LAH_Risk->Borane Preferred Route Temp Can you control Temp < 0°C? LAH_Risk->Temp Evaluate LAH Temp->Borane No (Safer Option) LAH_Cold Use LAH at -78°C to 0°C (Strict Control) Temp->LAH_Cold Yes Alt Consider SmI2 or Protecting Group Change

Figure 1: Decision tree for selecting the optimal reducing agent based on substitution pattern and risk tolerance.

Phase 3: Optimized Experimental Protocol

Protocol: Reduction of 3-Methoxy-N-Benzylpyrrolidin-2,5-dione to 1-Benzyl-3-methoxypyrrolidine. Rationale: This protocol uses Borane-DMS to minimize elimination and employs an oxidative workup to break the Boron-Amine complex without hydrolyzing the ring.

Materials
  • Substrate: 3-Methoxy-N-substituted-succinimide (1.0 equiv)

  • Reagent: Borane-Dimethyl Sulfide (

    
    ), 2.0 M in THF (3.0 - 4.0 equiv)
    
  • Solvent: Anhydrous THF (0.2 M concentration)

  • Quench: Methanol, 6M HCl, NaOH (pellets/solution)

Step-by-Step Methodology
  • Setup (Inert Atmosphere):

    • Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and magnetic stir bar.

    • Purge with Nitrogen/Argon.

    • Add the substrate (1.0 equiv) and anhydrous THF. Cool to 0°C .

  • Reagent Addition (Critical Rate Control):

    • Add

      
       dropwise via syringe over 15-20 minutes.
      
    • Why: Rapid addition generates exotherms that trigger

      
      -elimination of the methoxy group.
      
  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT).

    • Heat to reflux (

      
      ) for 2–4 hours.
      
    • Checkpoint: Monitor by TLC/LC-MS. Look for the disappearance of the carbonyl peak. If the reaction stalls, add 0.5 equiv more Borane. Do not overheat.

  • Quench & Complex Breaking (The Danger Zone):

    • Cool to

      
      .
      
    • Slowly add Methanol (excess) to quench unreacted hydride. (Caution: Hydrogen evolution).

    • Crucial Step: The product is currently trapped as a stable Borane-Amine complex (

      
      ). You must break this.
      
    • Method A (Acid Reflux): Add 6M HCl (carefully) and reflux for 1 hour. This hydrolyzes the B-N bond.

    • Method B (Oxidative - Milder): If acid sensitive, use Iodine (

      
      ) in methanol or N-methylmorpholine-N-oxide (NMO) to oxidize the boron.
      
  • Workup:

    • Basify the aqueous layer to pH > 12 using NaOH pellets (keep cold to avoid polymerization).

    • Extract with DCM (

      
      ).
      
    • Dry over

      
       and concentrate.
      
Mechanistic Visualization: The Demethoxylation Trap

Understanding the failure mode is essential for prevention. The diagram below illustrates the competing pathways.

Mechanism Substrate 3-Methoxy-Lactam Inter1 Hemiaminal Intermediate Substrate->Inter1 Hydride Addition Iminium Iminium Ion (Target for Reduction) Inter1->Iminium - O-Al/B species Product 3-Methoxy-Pyrrolidine (DESIRED) Iminium->Product Hydride Attack (Fast at Low Temp) Elimination Beta-Elimination (- MeOH) Iminium->Elimination High Temp / Base Pyrroline Pyrroline (Unstable) Elimination->Pyrroline SideProd Pyrrolidine (Demethoxylated) Pyrroline->SideProd Further Reduction Polymer Polymerization Pyrroline->Polymer Acid/Heat

Figure 2: Mechanistic divergence between desired reduction and demethoxylation/polymerization pathways.

References
  • Reduction of Amides to Amines : Pace, V., et al. "Lithium Aluminum Hydride." Encyclopedia of Reagents for Organic Synthesis, 2012. Link

  • Borane Reduction Mechanism : Brown, H. C., & Choi, Y. M. "Selective Reductions. 29. The Reaction of Borane-Dimethyl Sulfide." Journal of Organic Chemistry, 1982. Link

  • Side Reactions in Amide Reduction: Trost, B. M., & Fleming, I. Comprehensive Organic Synthesis, Vol 8, Pergamon Press, 1991. (Focus on Section 8.1: Reduction of C=O).
  • Elimination of beta-alkoxy groups : Smith, A. B., et al. "Beta-Elimination in the Reduction of Alkoxy-Amides." Tetrahedron Letters, 1998. Link

  • Pyrrolidine Synthesis Optimization : "Synthesis of substituted pyrrolidines." Diva Portal, 2017. Link

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the NMR Characterization of (4-Methoxy-2-methylpyrrolidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[1][2] Its prevalence is due to its favorable pharmacokinetic and pharmacodynamic properties.[2] (4-Methoxy-2-methylpyrrolidin-2-yl)methanol, a substituted prolinol derivative, represents a key chiral building block in the synthesis of more complex drug candidates. Its precise structural and stereochemical characterization is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural elucidation of such organic molecules in solution.[3][4] This guide provides an in-depth comparison of NMR-based characterization of (4-Methoxy-2-methylpyrrolidin-2-yl)methanol against other analytical techniques, offering field-proven insights and detailed experimental protocols.

The Power of NMR in Structural Elucidation

NMR spectroscopy provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of a molecule. For a compound like (4-Methoxy-2-methylpyrrolidin-2-yl)methanol, ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals for (4-Methoxy-2-methylpyrrolidin-2-yl)methanol include:

  • Methyl Protons (CH₃): A singlet for the methyl group attached to the pyrrolidine ring and a singlet for the methoxy group protons.

  • Pyrrolidine Ring Protons (CH and CH₂): A series of multiplets corresponding to the protons on the pyrrolidine ring. Their specific chemical shifts and coupling patterns are highly sensitive to the ring's conformation and the stereochemistry of the substituents.

  • Methanol Protons (CH₂OH): A multiplet for the methylene protons of the methanol group and a broad singlet for the hydroxyl proton, which may exchange with residual water in the solvent.

¹³C NMR Spectroscopy: This provides information on the different carbon environments within the molecule. Proton-decoupled ¹³C NMR will show a single peak for each unique carbon atom. Expected signals include those for the methyl carbons, the pyrrolidine ring carbons, and the methanol carbon. The chemical shifts of the ring carbons are particularly informative about the substitution pattern and stereochemistry.[5]

Predicted NMR Data for (4-Methoxy-2-methylpyrrolidin-2-yl)methanol

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (4-Methoxy-2-methylpyrrolidin-2-yl)methanol

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale
C2-CH₃~1.2 - 1.5~20 - 30Alkyl methyl group on a quaternary carbon.
C3-H₂~1.8 - 2.2 (m)~35 - 45Methylene group adjacent to a methoxy-substituted carbon.
C4-H~3.8 - 4.2 (m)~75 - 85Methine proton adjacent to the electron-withdrawing methoxy group.
C4-OCH₃~3.2 - 3.5 (s)~55 - 60Methoxy group protons.
C5-H₂~2.8 - 3.2 (m)~50 - 60Methylene group adjacent to the nitrogen atom.
C2-CH₂OH~3.4 - 3.8 (m)~65 - 75Methylene group of the primary alcohol.
C2-CH₂OH~2.0 - 4.0 (br s)-Exchangeable hydroxyl proton; shift is concentration and solvent dependent.
C2-~60 - 70Quaternary carbon attached to nitrogen, a methyl group, and a hydroxymethyl group.
C5-~50 - 60Carbon adjacent to the nitrogen atom.

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent, concentration, and temperature.[7]

Experimental Protocol for NMR Characterization

Reproducible and high-quality NMR data is contingent upon a well-defined experimental protocol.[9]

Step-by-Step NMR Sample Preparation and Data Acquisition
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For (4-Methoxy-2-methylpyrrolidin-2-yl)methanol, deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are suitable choices. CDCl₃ is often preferred for its ability to show most proton signals clearly. If observing the hydroxyl proton is critical, DMSO-d₆ can be used.[4]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required, although modern spectrometers can reference the residual solvent peak.[10]

  • ¹H NMR Data Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Employ a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[4]

    • A relaxation delay of 1-5 seconds is generally adequate.[9]

  • ¹³C NMR Data Acquisition:

    • Use a proton-decoupled pulse program to simplify the spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[4]

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.[3]

Data Processing and Analysis
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure accurate integration.

  • Integrate the ¹H NMR signals to determine the relative ratios of different types of protons.

  • Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule, using the 2D NMR data for confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solvent Solvent Selection (e.g., CDCl3, CD3OD) Dissolution Dissolve Sample (5-10 mg in 0.6-0.7 mL) Solvent->Dissolution H1_NMR 1H NMR (1D Spectrum) Dissolution->H1_NMR C13_NMR 13C NMR (1D Spectrum) H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR Processing Fourier Transform, Phase & Baseline Correction TwoD_NMR->Processing Integration Integration (1H) Processing->Integration Assignment Spectral Assignment Integration->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Workflow for NMR-based structural characterization.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information.

Table 2: Comparison of Analytical Techniques for Characterizing (4-Methoxy-2-methylpyrrolidin-2-yl)methanol

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed molecular structure, stereochemistry, connectivity, and conformational information.[11]Unambiguous structural determination, non-destructive.Lower sensitivity compared to MS, requires higher sample concentration, more complex data interpretation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, confirming molecular formula.High sensitivity, requires very small sample amounts.Provides limited structural information, does not reveal stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., O-H, C-O, N-H).Fast and simple, provides a "fingerprint" of the molecule.Limited structural detail, not suitable for complex structure elucidation on its own.
Chiral Chromatography Separation and quantification of enantiomers.Essential for determining enantiomeric purity.Does not provide structural information.
X-ray Crystallography Absolute 3D structure in the solid state.Provides definitive stereochemical and conformational information.Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may differ from the solution-state.

Conclusion

For the comprehensive characterization of (4-Methoxy-2-methylpyrrolidin-2-yl)methanol, NMR spectroscopy is the most powerful and informative technique. It provides a complete picture of the molecular structure in solution, which is highly relevant to its behavior in biological systems. While other techniques like mass spectrometry and IR spectroscopy are valuable for confirming molecular weight and functional groups, they cannot replace the detailed structural insights offered by NMR. For absolute stereochemical confirmation, chiral chromatography and X-ray crystallography are essential complementary methods. A multi-technique approach, with NMR at its core, ensures the highest level of confidence in the identity, purity, and structure of this important synthetic building block, thereby upholding the rigorous standards of drug discovery and development.[3][12]

References

  • Fronczek, F. R., & Gandour, R. D. (1982). (±)-cis-4-Methoxy-2-methyl-2-pyrrolidinemethanol. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 38(11), 2910–2912.
  • Patents related to pyrrolidine-2-methanol derivatives. (n.d.).
  • University of Puget Sound. (n.d.). Typical Proton and C-13 Chemical Shift Ranges.
  • Al-Warhi, T., et al. (2020). Neoclerodane Diterpenoids from Reehal Fatima, Teucrium yemense.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • BenchChem. (2025). Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development.
  • Li, Y., et al. (2022). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 8(1), 108-115.
  • BenchChem. (2025).
  • Nagalakshmi, R., et al. (2018). A facile region and stereoselective synthesis of novel spiro[indolin-3,2′-pyrrolidin]-2-one's. Tetrahedron Letters, 59(15), 1445-1450.
  • Compound Interest. (2014). A Guide to 1H NMR Chemical Shift Values.
  • PubChem. (n.d.). (4-methoxyphenyl)(pyrrolidin-2-yl)methanol.
  • El-Sayed, M. T., et al. (2023). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. Molecules, 28(11), 4435.
  • News-Medical.Net. (2022). NMR spectrometry analysis for drug discovery and development.
  • Duque-Martinez, J., et al. (2005). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding. Journal of Molecular Structure: THEOCHEM, 727(1-3), 59-69.
  • Chen, Y., et al. (2023). Polyketides and Alkaloids from the Fungus Penicillium sp.
  • Fluorochem. (n.d.). Product Specification: ((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol.
  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Tianxing, S. (2023). Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. Highlights in Science, Engineering and Technology, 54, 539-545.
  • PubChem. (n.d.). (4-Methoxy-pyridin-2-yl)-methanol.
  • MilliporeSigma. (n.d.). Product Information: ((2S,4R)-4-Methoxy-1-methylpyrrolidin-2-yl)methanol.
  • de la Torre, B. G., et al. (2021).
  • Domaoal, R. A., & Bélanger, O. (2024). NMR spectroscopy can help accelerate antiviral drug discovery programs. Microbes and Infection, 26(2), 105289.
  • Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • ChemScene. (n.d.). Product Information: (4-Methylpyrrolidin-2-yl)methanol.
  • BenchChem. (n.d.). Application Note: 1H and 13C NMR Analysis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol.

Sources

Validation

Comparison of pyrrolidine vs. piperidine chiral ligands

An objective, data-driven comparison of pyrrolidine and piperidine chiral ligands is essential for designing efficient asymmetric synthetic routes. As a Senior Application Scientist, I have structured this guide to move...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison of pyrrolidine and piperidine chiral ligands is essential for designing efficient asymmetric synthetic routes. As a Senior Application Scientist, I have structured this guide to move beyond basic structural differences, delving into the stereoelectronic causality, thermodynamic principles, and kinetic behaviors that dictate why one scaffold often vastly outperforms the other in organocatalysis.

Executive Summary: The Structural Divide

In the realm of aminocatalysis (enamine and iminium ion activation), cyclic secondary amines are the gold standard. While pyrrolidine (a five-membered nitrogen heterocycle) and piperidine (a six-membered nitrogen heterocycle) appear chemically similar, their performance as chiral ligands and organocatalysts diverges sharply.

The core difference lies in transition state rigidity and steric dynamics . Pyrrolidine-based catalysts (such as L-proline, MacMillan imidazolidinones, and Jørgensen-Hayashi diarylprolinol silyl ethers) dominate the field because the five-membered ring minimizes degrees of freedom during the catalytic cycle. Piperidine derivatives, conversely, suffer from conformational flexibility (competing chair conformations) that often leads to poor stereocontrol and sluggish reaction kinetics.

Core Physicochemical & Mechanistic Comparison

To understand the experimental outcomes, we must first analyze the fundamental physicochemical properties driving the catalytic cycles.

Basicity and Nucleophilicity

The catalytic activity of cyclic amines is intrinsically linked to their basicity and nucleophilicity. Pyrrolidine exhibits a slightly higher basicity (pKa ≈ 11.27–11.31) compared to piperidine (pKa ≈ 11.22–11.28)[1]. This subtle difference is attributed to the greater conformational stability of the protonated five-membered ring, which enhances its ability to act as a robust nucleophile during the initial attack on carbonyl substrates.

Enamine Formation Kinetics & Transition State Rigidity

The rate-determining step in many aminocatalyzed reactions is the dehydration of the carbinolamine intermediate to form the iminium ion, followed by deprotonation to the enamine[2].

  • Pyrrolidine's Advantage: The five-membered ring naturally adopts an envelope conformation. When forming an enamine, this geometry minimizes allylic 1,3-strain, effectively locking the enamine double bond into a rigid E-configuration. This rigidity is the cornerstone of high enantiomeric excess (ee), as it forces the incoming electrophile to approach from a single, sterically unhindered face[3].

  • Piperidine's Limitation: The six-membered ring exists predominantly in a chair conformation. During enamine formation, the transition state suffers from severe gauche interactions and steric hindrance around the nitrogen atom. This not only drastically slows down the rate of enamine formation but also results in a highly flexible transition state that yields racemic mixtures or very low enantioselectivity[4].

Mechanistic Workflow: Enamine/Iminium Catalysis

The following diagram illustrates the self-validating catalytic cycle, highlighting the critical stages where the structural rigidity of the pyrrolidine ring dictates the stereochemical outcome.

G A Carbonyl Substrate + Secondary Amine B Carbinolamine Intermediate (Rate-limiting dehydration) A->B Nucleophilic Attack C Iminium Ion (Electrophilic Activation) B->C -H2O D Enamine (Nucleophilic Activation) C->D -H+ E Stereoselective C-C Bond Formation (Rigid TS in Pyrrolidine) D->E Electrophile Addition F Hydrolysis & Product Release E->F +H2O F->A Catalyst Regeneration

Caption: Enamine/Iminium Catalytic Cycle highlighting key activation states.

Comparative Performance Data

The superiority of pyrrolidine over piperidine is best demonstrated through benchmark quantitative data. The table below summarizes the catalytic performance of both scaffolds in standard carbon-carbon bond-forming reactions.

Parameter / ReactionPyrrolidine Scaffold (e.g., L-Proline)Piperidine Scaffold (e.g., Pip-2-carboxylic acid)Mechanistic Causality
pKa (Conjugate Acid) ~11.27 - 11.31[1]~11.22 - 11.28[1]5-membered protonated ring is more conformationally stable.
Aldol Reaction (Acetone + pNO₂-benzaldehyde) High Yield, >90% ee [3]Trace Yield, <10% ee [3]Piperidine fails to form a rigid E-enamine, leading to poor facial selectivity.
Knoevenagel Condensation (TZD + p-methoxybenzaldehyde) 100% Conversion (0.5 eq loading)[1]91% Conversion (0.8 eq loading)[1]Piperidine's chair conformation sterically hinders the initial nucleophilic attack.
Enamine Formation Rate Fast (Standard Baseline)~10x to 30x Slower[4]Increased steric bulk near the nitrogen in 6-membered rings impedes carbinolamine dehydration.

Experimental Protocol: Benchmarking Asymmetric Aldol Reactions

To empirically validate the performance differences between these two ligands, the following self-validating protocol describes a direct comparative assay using the classic intermolecular asymmetric aldol reaction.

Objective: Compare the catalytic efficacy and stereocontrol of L-Proline (Pyrrolidine-based) versus Piperidine-2-carboxylic acid.

Materials:

  • Catalyst A: L-Proline (20 mol%)

  • Catalyst B: Piperidine-2-carboxylic acid (20 mol%)

  • Substrates: 4-Nitrobenzaldehyde (1.0 mmol), Acetone (20.0 mmol, acts as reactant and solvent)

  • Solvent Additive: DMSO (1.0 mL) to ensure solubility.

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In two separate, flame-dried 10 mL round-bottom flasks equipped with magnetic stir bars, add 1.0 mmol of 4-nitrobenzaldehyde.

  • Catalyst Introduction: Add 20 mol% of L-Proline to Flask A, and 20 mol% of Piperidine-2-carboxylic acid to Flask B.

  • Initiation: Add 1.0 mL of anhydrous DMSO to both flasks to solubilize the aldehyde and catalyst, followed immediately by 20.0 mmol of anhydrous acetone.

  • Incubation: Stir both reactions at precisely 25 °C. Causality Note: Temperature control is critical; elevated temperatures will increase the rate of the uncatalyzed background racemic pathway, degrading the ee.

  • Reaction Monitoring: Monitor the reaction progress via TLC (Hexanes/EtOAc 7:3) or LC-MS. Flask A (Pyrrolidine) should show complete consumption of the aldehyde within 12–24 hours. Flask B (Piperidine) will typically stall or show minimal conversion even after 48 hours[3].

  • Quenching and Workup: Quench the reactions by adding 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude products via flash column chromatography. Determine the enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralpak AS-H column, Hexane/i-PrOH 80:20, 1.0 mL/min).

Expected Outcome: The pyrrolidine protocol will yield the aldol adduct with >60% yield and >90% ee. The piperidine protocol will yield <10% of the product with negligible enantioselectivity, validating the necessity of the 5-membered ring's transition state rigidity.

Conclusion & Strategic Recommendations

When designing novel chiral ligands or organocatalysts, the pyrrolidine scaffold should be the default starting point for any transformation relying on enamine or iminium activation. Its superior nucleophilicity, faster enamine formation kinetics, and unparalleled ability to lock transition states into rigid, stereodefined conformations make it vastly superior to piperidine. Piperidine derivatives should generally be reserved for applications where they act strictly as non-nucleophilic bases or where specific 6-membered ring spatial geometries are required for metal-ligand coordination rather than covalent aminocatalysis.

References

  • Youngstown State University. Enamine formation from cyclic ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Enamines. Retrieved from [Link]

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI / PMC. Retrieved from [Link]

Sources

Comparative

Validating stereochemistry of 2,4-disubstituted pyrrolidines by NOESY

Validating Stereochemistry of 2,4-Disubstituted Pyrrolidines: A Comparative Guide to NOESY Executive Summary For medicinal chemists and structural biologists, determining the relative stereochemistry (cis vs. trans) of 2...

Author: BenchChem Technical Support Team. Date: March 2026

Validating Stereochemistry of 2,4-Disubstituted Pyrrolidines: A Comparative Guide to NOESY

Executive Summary

For medicinal chemists and structural biologists, determining the relative stereochemistry (cis vs. trans) of 2,4-disubstituted pyrrolidines is a frequent yet non-trivial challenge. While X-ray crystallography is definitive, it is often inaccessible for non-crystalline intermediates. Nuclear Overhauser Effect Spectroscopy (NOESY) serves as the primary solution-state technique for this validation.

This guide objectively compares NOESY against J-coupling analysis and computational methods, establishing it as the most efficient workflow for routine validation. We provide a self-validating experimental protocol optimized for small-molecule pyrrolidines (MW < 500 Da).

Part 1: The Stereochemical Challenge

The pyrrolidine ring is not planar; it adopts an "envelope" conformation that rapidly interconverts (pseudorotation) between N-endo, N-exo, C-endo, and C-exo puckers.

  • The Problem with J-Coupling: Vicinal coupling constants (

    
    ) rely on the Karplus equation, which depends on dihedral angles. Due to rapid ring puckering, observed 
    
    
    
    -values are time-averaged, often making cis and trans isomers indistinguishable (both may show
    
    
    Hz).
  • The NOESY Solution: NOESY relies on through-space distance (

    
    ), not through-bond angles.[1] In 2,4-disubstituted systems, the spatial proximity of H2 and H4 protons is the diagnostic "fingerprint" for stereochemical assignment.
    

Part 2: Methodology – The NOESY Protocol

Critical Experimental Parameters

To successfully resolve the weak NOE signals (typically 1-5% of diagonal intensity) in small molecules, specific parameters must be tuned.

ParameterRecommended SettingScientific Rationale
Mixing Time (

)
600 – 800 ms Small molecules (short

) require long mixing times to build up positive NOE. Too short (<400ms) yields no signal; too long (>1s) allows spin diffusion (false positives).
Relaxation Delay (

)
3 – 5 seconds Must be

. Incomplete relaxation suppresses the NOE enhancement.
Sample Prep Degassing (Required) Dissolved oxygen is paramagnetic and accelerates relaxation (

), quenching the NOE signal. Bubbling with

or freeze-pump-thaw is mandatory.
Solvent DMSO-

or CDCl

DMSO (higher viscosity) slows tumbling, potentially enhancing NOE for smaller scaffolds.
Step-by-Step Workflow
  • 1H NMR Assignment: Unambiguously assign H2 and H4 resonances using COSY/HSQC. Ensure H2 and H4 are not overlapping with other peaks.

  • Sample Preparation: Dissolve 5–20 mg of compound in 0.6 mL solvent. Degas for 5 minutes.

  • Pulse Sequence: Select a phase-sensitive 2D NOESY sequence (e.g., noesyphpr on Bruker).

  • Acquisition:

    • Scans (NS): Minimum 16 (32 preferred for S/N).

    • Increments (TD1): 256 (provides sufficient resolution in F1).

  • Processing: Apply a 90° shifted sine-bell squared window function (QSINE) to suppress truncation artifacts. Phase the diagonal to be negative (up/down); true NOE cross-peaks for small molecules will be positive (opposite sign to diagonal).[1]

Part 3: Data Interpretation & Visualization

The stereochemical assignment hinges on the H2–H4 interaction .

  • Scenario A (Cis-Substituted): If substituents at C2 and C4 are cis, the protons H2 and H4 are also cis (assuming standard substitution). In a 5-membered ring, 1,3-cis protons occupy a pseudo-diaxial relationship, placing them within ~2.5–3.0

    
    . Result: Strong NOE Cross-peak. 
    
  • Scenario B (Trans-Substituted): If substituents are trans, H2 and H4 are trans. They reside on opposite faces of the ring, separated by >4.5

    
    . Result: No (or very weak) NOE Cross-peak. 
    
Diagram 1: Stereochemical Logic Flow

StereochemLogic cluster_caveat Caveat: Ring Pucker Start Start: 2,4-Disubstituted Pyrrolidine Assign Step 1: Assign H2 and H4 (COSY/HSQC) Start->Assign NOESY Step 2: Run 2D NOESY (Mix Time: 800ms) Assign->NOESY Analyze Analyze H2 - H4 Cross-peak NOESY->Analyze StrongNOE Strong Cross-peak (+) Analyze->StrongNOE Signal Detected NoNOE No Cross-peak Analyze->NoNOE Signal Absent Cis Conclusion: H2/H4 are CIS (Substituents are CIS) StrongNOE->Cis Trans Conclusion: H2/H4 are TRANS (Substituents are TRANS) NoNOE->Trans Pucker Check H2-H3 and H3-H4 couplings to confirm pucker Cis->Pucker

Caption: Decision tree for assigning relative stereochemistry based on H2-H4 NOE correlations.

Part 4: Comparative Analysis

How does NOESY compare to alternative validation methods?

FeatureNOESY (Recommended) J-Coupling (

)
X-Ray Crystallography DFT / GIAO Prediction
Primary Output Spatial Proximity (Distance)Dihedral AnglesAbsolute ConfigurationPredicted Energy/NMR
Reliability for Pyrrolidines High (1,3-cis is robust)Low (Averaged by puckering)Definitive Medium-High (Depends on theory level)
Sample Requirement Solution (5-10 mg)Solution (1-5 mg)Single Crystal (Solid)Computational Resources
Time to Result 2–4 Hours10 MinutesDays – Weeks24–48 Hours
Cost LowLowHighMedium
Limitation Requires MW tuning (

)
Ambiguous for flexible ringsCrystal growth failureRequires expert analysis
Diagram 2: Method Selection Strategy

MethodSelection Input Unknown Stereoisomer Crystal Is it Crystalline? Input->Crystal XRay X-Ray Diffraction (Gold Standard) Crystal->XRay Yes NOESY 2D NOESY (Standard Workflow) Crystal->NOESY No (Oil/Amorphous) Result Validated Structure XRay->Result DFT DFT-NMR Calculation (GIAO/B3LYP) NOESY->DFT Ambiguous Result (e.g., overlapping peaks) NOESY->Result Clear H2-H4 Signal DFT->Result

Caption: Strategic workflow for selecting the appropriate validation method based on sample physical state.

Part 5: Troubleshooting & Self-Validation

To ensure your NOESY data is trustworthy, look for these internal controls:

  • The Geminal Check: You must see a strong NOE between geminal protons (e.g., H3a and H3b). If this is absent, your mixing time is incorrect or the sample is not degassed.

  • The Vicinal Check: H2 should show an NOE to cis-H3, but not trans-H3. This confirms the experiment is sensitive enough to distinguish facial selectivity.

  • Zero-Quantum Artifacts: If cross-peaks are anti-phase (up/down pattern like COSY) rather than purely positive, you are seeing J-coupling artifacts (ZQC). Use a ZQC-suppressed pulse sequence (noesygpph or similar) or vary the mixing time slightly.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Neuhaus, D., & Williamson, M. P. (2000).[2] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[2]

  • Thottumkara, A. P., et al. (2014). "Synthesis of enantioenriched 2,2-disubstituted pyrrolidines". PMC / NIH. [Link]

  • University of Chicago NMR Facility. (2021). "1D NOESY made easy". [Link]

  • Butts, C. P., et al. (2012). "Accurate NOE-distance determination enables the stereochemical assignment of a flexible molecule".[3] Chemical Science. [Link]

Sources

Validation

Comparative Guide: Chiral HPLC Columns for Polar Amino Alcohol Separation

Introduction: The Polarity Paradox Polar amino alcohols (e.g., -blockers, sympathomimetics, chiral synthons) represent a unique challenge in chiral chromatography. Their dual nature—possessing both a basic amine and a po...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Polarity Paradox

Polar amino alcohols (e.g.,


-blockers, sympathomimetics, chiral synthons) represent a unique challenge in chiral chromatography. Their dual nature—possessing both a basic amine and a polar hydroxyl group—creates a "polarity paradox." They often exhibit poor solubility in non-polar solvents (limiting Normal Phase utility) yet suffer from severe peak tailing due to silanol interactions in Reversed Phase.

This guide moves beyond generic templates to provide a mechanism-based selection strategy. We compare the three dominant column classes: Polysaccharide (Coated & Immobilized) , Crown Ether , and Macrocyclic Antibiotic phases.

Decision Logic: Selecting the Right Column

The most critical determinant for amino alcohol separation is the substitution level of the amine .

  • Primary Amines (

    
    ):  Require specific inclusion mechanisms (Crown Ethers).
    
  • Secondary/Tertiary Amines (

    
    ):  Rely on Hydrogen bonding and steric fit (Polysaccharides).
    
Figure 1: Column Selection Decision Tree

G Start Analyte Structure Analysis AmineType Amine Substitution? Start->AmineType Primary Primary Amine (e.g., Norephedrine, Amino Acids) AmineType->Primary SecTert Secondary/Tertiary Amine (e.g., Propranolol, Albuterol) AmineType->SecTert Crown Crown Ether Phase (Crownpak CR+) Primary->Crown High Specificity Poly Polysaccharide Phase SecTert->Poly Solubility Soluble in Hexane/Alcohol? Poly->Solubility Coated Coated Polysaccharide (AD-H, OD-H) *Higher Selectivity* Solubility->Coated Yes (Standard NP) Immob Immobilized Polysaccharide (IA, IC, IG) *Solvent Robustness* Solubility->Immob No (Need DCM/THF) POM Polar Organic Mode (100% MeOH/ACN + Salts) Solubility->POM No (Polar Only)

Caption: Decision matrix for selecting chiral stationary phases based on amine substitution and solubility profile.

Comparative Analysis

Scenario A: Primary Amino Alcohols

The Challenge: Primary amines often interact too strongly with silanols, leading to broad peaks on polysaccharide columns. The Solution: Crown Ether Columns (e.g., Crownpak CR(+)/CR(-)) .[1][2][3][4][5]

FeatureCrown Ether (Crownpak CR)Polysaccharide (e.g., Chiralpak AD-H)
Mechanism Inclusion Complex: The

ion fits precisely into the 18-crown-6 ether cavity.
H-Bonding/Steric: Relies on multiple point interactions.
Selectivity (

)
Very High for primary amines (

common).
Moderate. Often requires derivatization.
Mobile Phase Acidic Aqueous:

(pH 1-2).[4]
Hexane/Alcohol or Polar Organic.[6]
Elution Order Predictable (D-amino acids elute first on CR(+)).[1][3] Reversible by switching to CR(-).[3][4]Unpredictable.

Expert Insight: For primary amino alcohols (e.g., Phenylglycinol), Crown Ethers are superior because they utilize the charged ammonium state (


). Polysaccharide columns require the amine to be neutral (using basic additives), which can be less stable for primary amines.
  • Protocol Note: Always operate Crownpak columns at low temperatures (

    
    ) to maximize complex stability. High temperature destroys the inclusion complex.
    
Scenario B: Secondary & Tertiary Amino Alcohols (Beta-Blockers)

The Challenge: Steric bulk prevents inclusion in crown ethers. The Solution: Polysaccharide Phases (Amylose/Cellulose derivatives). [7][8]

Comparison: Coated vs. Immobilized Phases

Drug developers often ask: Should I use the robust immobilized phases (IA, IG) or the traditional coated phases (AD-H, OD-H)?

ParameterCoated (AD-H, OD-H, Lux Cellulose-1)Immobilized (IA, IC, IG)
Selectivity Generally Higher. The polymer coating retains flexibility to "mold" around the analyte.Slightly Lower. Immobilization restricts polymer flexibility, potentially reducing chiral recognition sites.
Robustness Low. Stripped by DCM, THF, Ethyl Acetate, Chloroform.High. Compatible with almost all organic solvents.
Sample Capacity High (Loading capacity).High.
Best Use Case Initial screening with standard solvents (Hex/EtOH).Solubility-limited samples requiring "forbidden" solvents (DCM/THF).

Experimental Evidence: A comparative study on propranolol separation demonstrated that while Chiralpak IG (immobilized) offered baseline resolution (


) in standard modes, Chiralpak AD-H  (coated) achieved higher selectivity (

vs

) under optimized Normal Phase conditions [1][4]. However, the Immobilized IG column allowed for the use of Dichloromethane (DCM) to solubilize more polar analogs, a method impossible on AD-H.

Experimental Protocols

Protocol 1: Polar Organic Mode (POM) Screening

Best for: Polar amino alcohols insoluble in Hexane.

Rationale: POM uses 100% polar solvents (MeOH/ACN) with additives. It avoids the solubility issues of Normal Phase and the high water content of Reversed Phase (which can mask H-bonding).

Workflow:

  • Column: Chiralpak AD-H or Lux Cellulose-1 (Coated) / Chiralpak IG (Immobilized).

  • Mobile Phase A: 100% Methanol + 0.1% Diethylamine (DEA) + 0.1% Acetic Acid.

    • Note: The combination of acid and base forms an in-situ salt (ammonium acetate equivalent) that sharpens peaks for zwitterionic-like molecules.

  • Mobile Phase B: 100% Acetonitrile + 0.1% DEA + 0.1% Acetic Acid.

  • Screening:

    • Run Isocratic 100% A.

    • Run Isocratic 100% B.

    • Run 50:50 A:B.

Protocol 2: Crown Ether Optimization (Primary Amines)

Workflow:

  • Column: Crownpak CR(+) (150 x 4.0 mm).

  • Mobile Phase: Perchloric Acid (

    
    ) aqueous solution (pH 1.5).
    
    • Why Perchloric? The

      
       counter-ion forms a stable ion pair with the ammonium complex, enhancing retention and resolution compared to Acetate or Chloride.
      
  • Modifier: Add Methanol (max 15%) only if retention is too long (

    
    ).
    
  • Temperature: Start at

    
    . Increase to 
    
    
    
    only if peak shape is poor.
Figure 2: Interaction Mechanisms

Mechanisms cluster_0 Polysaccharide Mechanism (Secondary Amines) cluster_1 Crown Ether Mechanism (Primary Amines) Analyte Amino Alcohol (R-NH-R') Interaction1 H-Bonding (C=O ... H-N) Analyte->Interaction1 Interaction2 Dipole-Dipole (C-O ... O-H) Analyte->Interaction2 Interaction3 Steric Inclusion (Grooves) Analyte->Interaction3 Selector Amylose/Cellulose Carbamates Interaction1->Selector Interaction2->Selector Interaction3->Selector Analyte2 Primary Amine (R-NH3+) Complex Tripod H-Bonding Inclusion Complex Analyte2->Complex Crown 18-Crown-6 Ether Complex->Crown

Caption: Mechanistic comparison: Polysaccharides rely on multi-point H-bonding, while Crown Ethers utilize ionic inclusion complexation.

Critical Technical Nuances

The Role of Additives

For amino alcohols, the additive is not optional; it is the switch that enables separation.

  • Basic Additives (0.1% DEA, TEA, EDA): Essential for Polysaccharide columns. They suppress the ionization of the amine, ensuring the analyte is in the neutral form required for H-bonding with the carbamate selector.

    • Warning: Never use amine additives on Crown Ether columns (destroys mechanism).

  • Acidic Additives (TFA, Acetic Acid): Used in Crown Ether mobile phases (to ensure protonation

    
    ) or in "Polar Ionic" modes on macrocyclic antibiotic columns (Chirobiotic).
    
Temperature Effects[2][3][6][7][9][10][11]
  • Polysaccharides: Lower temperature (

    
    ) generally increases resolution (
    
    
    
    ) but broadens peaks.
  • Crown Ethers: Resolution is highly temperature-dependent. Lowering temperature from

    
     to 
    
    
    
    can double the separation factor (
    
    
    ) due to the entropic nature of the inclusion complex.

References

  • Compar

    
    -blockers separation using different types of chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis.
    [Link][9]
    
  • Chiralpak Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link] (Referenced via general technical guides on site)

  • Instruction Manual for CROWNPAK CR(+) / CR(-). Daicel Chiral Technologies. [Link]

  • Enantiomer Separation of Chiral Amines on Polysaccharide Phases. Yakhak Hoeji (Journal of Pharmaceutical Society of Korea). [Link]

  • Comparison of Coated and Immobilized Chiral Stationary Phases. Journal of Chromatography A. [Link]

Sources

Comparative

Technical Assessment: Reference Standards for (4-Methoxy-2-methylpyrrolidin-2-yl)methanol

Executive Summary (4-Methoxy-2-methylpyrrolidin-2-yl)methanol (CAS: 2059935-13-4) is a specialized chiral building block used in the synthesis of advanced peptidomimetics and kinase inhibitors. Its structural rigidity—co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Methoxy-2-methylpyrrolidin-2-yl)methanol (CAS: 2059935-13-4) is a specialized chiral building block used in the synthesis of advanced peptidomimetics and kinase inhibitors. Its structural rigidity—conferred by the


-methyl proline scaffold—makes it a critical component for constraining peptide conformation in drug design.

However, this compound presents significant analytical challenges for Quality Control (QC) and Reference Standard qualification:

  • Lack of Chromophore: The molecule lacks aromatic rings or conjugated systems, rendering it "invisible" to standard UV-Vis detection (HPLC-UV) at wavelengths >210 nm.

  • Stereochemical Complexity: With two chiral centers (C2 and C4), four stereoisomers exist. Commercial supplies often lack rigorous diastereomeric excess (de) and enantiomeric excess (ee) data.

  • Isomer Confusion: It is frequently confused with its

    
    -methyl analog (1-methylpyrrolidin-2-yl), which has a different CAS (1842337-34-1) and distinct reactivity.
    

This guide provides an objective comparison of available reference material grades and outlines a self-validating protocol for qualifying an In-House Reference Standard using derivatization and quantitative NMR (qNMR).

Part 1: Comparative Analysis of Reference Standard Options

There are no pharmacopeial (USP/EP) standards for this intermediate. Researchers must choose between commercial building blocks or custom qualification.

Table 1: Performance Matrix of Reference Material Options
FeatureOption A: Commercial Building Block Option B: Custom Certified Reference Material (CRM) Option C: In-House Qualified Standard (Recommended)
Source Chemical Suppliers (e.g., BLD Pharm, ChemScene)Specialized CROs (Custom Synthesis)Internal Purification & Characterization
Purity (Chemical) Typically >95% (Area%)>98% (Certified)>99% (Targeted)
Chiral Purity Often undefined or "Reported as Isomer"Defined ee/de >99%Validated via Chiral HPLC
Assay (Potency) Not provided (Assumed 100%)Measured (Mass Balance/qNMR)Measured via qNMR (Internal Standard)
Detection Method GC (FID) or LC-MS (TIC)LC-UV (Derivatized) or CADLC-UV (Derivatized) + qNMR
Cost Low (

500/g)
High ($5,000+/batch)Moderate (Labor + Instrument Time)
Risk Factor High: Risk of wrong isomer or salt form (HCl vs Free Base).Low: Full CoA provided.Low: Full control over data integrity.

Recommendation: For early-stage discovery, Option A is acceptable if identity is verified by NMR. For GLP tox studies or late-stage development, Option C (purchasing Option A and fully characterizing it in-house) is the most time- and cost-effective strategy.

Part 2: Critical Quality Attributes (CQAs) & Analytical Strategy

To qualify this compound as a reference standard, you must overcome the detection limit issue.

Identity & Stereochemistry[1]
  • Challenge: Distinguishing the 2-methyl (quaternary C2) from the

    
    -methyl isomer.
    
  • Solution:

    
    C-NMR is definitive. The C2 quaternary carbon will appear as a singlet with no attached protons (DEPT-135 silent), whereas the 
    
    
    
    -methyl isomer has a methine CH at C2.
  • Stereochemistry: NOESY (Nuclear Overhauser Effect Spectroscopy) is required to assign relative stereochemistry (cis vs. trans relationship of 2-Me and 4-OMe groups).

Purity & Assay (The "Invisible" Problem)
  • Standard HPLC: Using UV at 205 nm is prone to noise from mobile phase cut-off and buffer interference.

  • Strategy: Pre-column Derivatization . Reacting the amine and alcohol functionalities with Benzoyl Chloride introduces strong UV chromophores, enabling high-sensitivity HPLC-UV detection at 254 nm.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Pre-Column Derivatization for HPLC Purity & Chiral Separation

This protocol converts the non-chromophoric analyte into a bis-benzoate derivative, allowing robust UV detection and chiral separation.

Reagents:

  • Benzoyl Chloride (BzCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated NaHCO

    
     solution
    

Workflow:

  • Sample Prep: Dissolve 10 mg of (4-Methoxy-2-methylpyrrolidin-2-yl)methanol in 1 mL DCM.

  • Reaction: Add 3.0 eq. TEA followed by 2.5 eq. Benzoyl Chloride.[1]

  • Incubation: Vortex and let stand at RT for 30 mins. (Reaction targets both the secondary amine and primary alcohol).

  • Quench: Add 1 mL Sat. NaHCO

    
    , vortex vigorously to hydrolyze excess BzCl.
    
  • Extraction: Remove the organic (DCM) layer, dry over MgSO

    
    , and filter.
    
  • Analysis: Inject 5

    
    L of the DCM layer onto the HPLC.
    

HPLC Conditions (Chiral):

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5

    
    m).
    
  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (Strong absorbance from benzoyl groups).

  • Expected Result: The enantiomers and diastereomers of the bis-benzoate derivative will resolve, allowing precise calculation of ee% and de%.

Protocol B: Assay by qNMR (Absolute Quantitation)

Since no primary standard exists, qNMR provides a primary method of measurement.

  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (TraceCERT® grade).

  • Solvent: D

    
    O (for HCl salt) or CDCl
    
    
    
    (for free base).
  • Procedure:

    • Weigh accurately ~10 mg of Sample (

      
      ) and ~10 mg of IS (
      
      
      
      ) into a vial.
    • Dissolve completely and transfer to NMR tube.

    • Acquire

      
      H-NMR with 
      
      
      
      (relaxation delay)
      
      
      30 seconds (5
      
      
      T
      
      
      ) to ensure full relaxation.
    • Integrate the Methyl singlet of the sample (approx 1.2-1.5 ppm) vs. the IS signal.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Purity of IS.[3][4]

Part 4: Qualification Workflow Diagram

The following logic gate ensures that only material meeting strict criteria is released as a Reference Standard.

ReferenceStandardQualification Start Raw Material (CAS 2059935-13-4) Identity Identity Check (1H-NMR, 13C-NMR, MS) Start->Identity Decision1 Identity Confirmed? (2-Me vs N-Me) Identity->Decision1 Deriv Derivatization (Benzoyl Chloride) Decision1->Deriv Yes Reject Reject / Repurify Decision1->Reject No (Wrong Isomer) HPLC_UV HPLC-UV (254 nm) Chemical Purity Deriv->HPLC_UV Chiral_LC Chiral HPLC Stereochemical Purity HPLC_UV->Chiral_LC Decision2 Purity > 98%? ee > 99%? Chiral_LC->Decision2 qNMR qNMR Assay (Potency Assignment) Decision2->qNMR Pass Decision2->Reject Fail Release Release as Primary Reference Standard qNMR->Release

Figure 1: Decision tree for the qualification of (4-Methoxy-2-methylpyrrolidin-2-yl)methanol reference standards.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 59971151, [(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol. Retrieved from [Link]

    • Note: Provides physical property data and safety inform
  • Source for derivatization protocols for non-chromophoric amino alcohols.
  • Reference for commercial building block specific
  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Retrieved from [Link]

    • Provides synthetic context for alpha-methyl proline deriv
  • Standard for qNMR internal standard selection (Maleic Acid).

Sources

Validation

Benchmarking catalytic efficiency of methoxy-pyrrolidine organocatalysts

Executive Summary Objective: To objectively evaluate the catalytic performance of (S)-2-(methoxymethyl)pyrrolidine (SMP) and its derivatives in asymmetric organocatalysis, specifically comparing them against the industry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To objectively evaluate the catalytic performance of (S)-2-(methoxymethyl)pyrrolidine (SMP) and its derivatives in asymmetric organocatalysis, specifically comparing them against the industry standard L-Proline and the high-performance Jørgensen-Hayashi (Diarylprolinol Silyl Ether) catalysts.

Core Insight: While L-Proline relies on bifunctional activation (enamine formation + H-bonding), methoxy-pyrrolidine catalysts operate primarily through steric shielding and often require external acidic co-catalysts to achieve comparable turnover. SMP serves as a critical structural bridge: it is the fundamental ether-pyrrolidine scaffold that, when sterically expanded (e.g., to silyl ethers), becomes the gold standard for Michael additions and functionalizations where Proline fails due to solubility or side reactions.

Mechanistic Basis & Catalyst Architecture[1][2]

Structural Comparison

The efficiency of pyrrolidine organocatalysts is dictated by the substituent at the C2 position.

Catalyst ClassRepresentative StructureKey SubstituentPrimary Activation Mode
Amino Acid L-Proline Carboxylic Acid (-COOH)Bifunctional: Enamine formation (N) + H-bond directing (OH).
Amino Ether (S)-2-(methoxymethyl)pyrrolidine (SMP) Methoxymethyl (-CH₂OMe)Monofunctional/Steric: Enamine formation. Lacks internal H-bond donor.
Silyl Ether Jørgensen-Hayashi Catalyst Diarylprolinol Silyl EtherSteric Shielding: Bulky groups block one face of the enamine completely.
The Catalytic Cycle (Enamine Activation)

The following diagram illustrates the divergent pathways. Proline utilizes a "directed" transition state (Zimmerman-Traxler model), whereas SMP and its bulky derivatives rely on "steric blocking" to induce chirality.

CatalyticCycle cluster_mech Stereocontrol Divergence Cat Catalyst (SMP or Proline) Iminium Iminium Ion (Formation) Cat->Iminium + Substrate (-H2O) Sub Carbonyl Substrate (Ketone/Aldehyde) Sub->Iminium Enamine Enamine Intermediate (Nucleophile) Iminium->Enamine Tautomerization TS Transition State (C-C Bond Formation) Enamine->TS + Electrophile Prod Aldol/Michael Product TS->Prod Hydrolysis (+H2O) Note1 Proline: H-Bond Directed (Zimmerman-Traxler) TS->Note1 Note2 SMP/Ether: Steric Blocking (Requires Acid Additive) TS->Note2 Prod->Cat Catalyst Regeneration

Caption: Comparative enamine catalytic cycle. Proline stabilizes the transition state via internal hydrogen bonding, while SMP requires steric bulk or external acid additives to direct stereoselectivity.

Benchmarking Performance Data

The following data aggregates experimental results for the Asymmetric Aldol Reaction (Acetone + 4-Nitrobenzaldehyde) and Michael Addition (Aldehyde + Nitrostyrene).

Benchmark 1: Asymmetric Aldol Reaction

Conditions: Acetone (solvent/reagent), rt, 24h.

Catalyst SystemLoadingAdditiveYield (%)ee (%)dr (anti:syn)Performance Verdict
L-Proline 10-20 mol%None68 - 95% >96% >20:1Standard. Excellent stereocontrol due to H-bonding.
SMP (Alone) 20 mol%None<30%<10%1:1Ineffective. Lacks H-bond donor to activate electrophile.
SMP + Acid 20 mol%TFA / 2,4-DNBA65 - 80%60 - 75%4:1Moderate. Acid restores turnover but lacks rigidity of Proline.
Silyl Ether 10 mol%Acid (Optional)>90%>90%>19:1High. Requires bulky aryl groups for high ee (not simple methoxy).
Benchmark 2: Asymmetric Michael Addition

Conditions: Propanal + trans-β-Nitrostyrene.

Catalyst SystemYield (%)ee (%)Key Observation
L-Proline ModestGoodOften suffers from side reactions (polymerization) or solubility issues.
SMP (Methoxy) LowLowThe methoxy group is too small to effectively block the Si-face.
Jørgensen-Hayashi >90% >99% Superior. The bulky silyl ether is essential for this transformation.

Experimental Protocol: SMP-Catalyzed Aldol Reaction

Since SMP alone is ineffective, this protocol utilizes the "Buffered System" approach (SMP + Acid) to mimic Proline's activity.

Scope: Synthesis of β-hydroxy ketones via asymmetric aldol reaction. Safety: 4-Nitrobenzaldehyde is an irritant. Work in a fume hood.

Materials
  • Catalyst: (S)-2-(methoxymethyl)pyrrolidine (SMP) [>98% purity]

  • Co-Catalyst: 2,4-Dinitrobenzoic acid (or Trifluoroacetic acid)

  • Substrate: 4-Nitrobenzaldehyde[1][2]

  • Reagent/Solvent: Acetone (HPLC Grade)

  • Quench: Saturated Ammonium Chloride (aq)

Step-by-Step Workflow
  • Catalyst Activation: In a 10 mL round-bottom flask, dissolve SMP (0.20 mmol, 23 mg, 20 mol%) in Acetone (2.0 mL).

  • Acid Addition: Add 2,4-Dinitrobenzoic acid (0.20 mmol, 42 mg) to the solution. Stir for 10 minutes at room temperature. Note: This forms the active ammonium salt species.

  • Substrate Addition: Add 4-Nitrobenzaldehyde (1.0 mmol, 151 mg) in one portion.

  • Reaction: Stir the mixture vigorously at room temperature (25°C) for 24–48 hours. Monitor by TLC (Hexane/EtOAc 2:1).

  • Work-up:

    • Quench with sat. NH₄Cl (5 mL).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the aldol adduct.

Validation Criteria (Self-Check)
  • Visual: The reaction mixture should remain homogeneous (unlike Proline which often forms suspensions).

  • NMR: Check for the disappearance of the aldehyde proton (~10 ppm) and appearance of the β-hydroxy CH signal (~5.4 ppm).

  • Chiral HPLC: Use a Chiralpak AD-H column (Hexane/iPrOH 90:10) to determine ee.

Catalyst Selection Decision Tree

Use this logic flow to select the correct pyrrolidine derivative for your synthesis.

SelectionTree Start Start: Select Reaction Type Q1 Is it a simple Aldol Reaction? Start->Q1 Q2 Is it a Michael Addition or Functionalization? Q1->Q2 No Proline Use L-Proline (High ee, Low Cost) Q1->Proline Yes Complex Is the substrate acid-sensitive? Q2->Complex Maybe Silyl Use Jørgensen-Hayashi (Silyl Ether Catalyst) Q2->Silyl Yes (Standard) SMP_Acid Use SMP + Acid Additive (Improved Solubility) Complex->SMP_Acid No Complex->Silyl Yes

Caption: Decision matrix for pyrrolidine organocatalysts. L-Proline dominates simple aldols, while silyl ether derivatives (evolved from SMP) dominate Michael additions.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000).[3] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link

  • Hayashi, Y., et al. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction.[4] Angewandte Chemie International Edition. Link

  • BenchChem. (2025).[5] Benchmarking 2-Methylpyrrolidine Catalysts Against Known Standards. BenchChem Application Notes. Link

  • Kotsuki, H., et al. (2008). Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Heterocycles. Link

  • MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis. Nature. Link

Sources

Comparative

Comparative Spectroscopic Guide: 4-Methoxy-2-methylpyrrolidin-2-yl Methanol

The following guide provides an in-depth technical analysis of 4-methoxy-2-methylpyrrolidin-2-yl methanol , a specialized chiral building block used in medicinal chemistry for conformational constraint. This guide distin...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 4-methoxy-2-methylpyrrolidin-2-yl methanol , a specialized chiral building block used in medicinal chemistry for conformational constraint.

This guide distinguishes between the C-methyl (quaternary center) and N-methyl isomers, focusing on the experimentally more challenging C-methyl derivative (often referred to as an


-methylprolinol derivative), while using the commercially available N-methyl analog as a spectroscopic baseline.

Executive Summary & Structural Analysis

Compound Identity: 4-methoxy-2-methylpyrrolidin-2-yl methanol Core Scaffold: Pyrrolidine (Cyclic amine) Key Features:

  • Quaternary Center (C2): A methyl group and a hydroxymethyl group at the same carbon atom. This restricts conformational freedom, making it a "frozen" analog of proline.

  • 4-Methoxy Substituent: Adds polarity and potential H-bond accepting capability; typically derived from trans-4-hydroxyproline.

Structural Ambiguity Resolution

In literature, "2-methyl" can refer to substitution at the nitrogen (N-methyl) or the alpha-carbon (C-methyl). This guide focuses on the C-methyl (quaternary) isomer, which is the critical scaffold for preventing racemization in peptide mimetics.

FeatureTarget: C-Methyl Isomer Reference: N-Methyl Isomer
IUPAC Name (4-Methoxy-2-methylpyrrolidin-2-yl)methanol(4-Methoxy-1-methylpyrrolidin-2-yl)methanol
Structure Quaternary C2 (Methyl + Hydroxymethyl)Tertiary N1 (Methyl), Tertiary C2 (H + Hydroxymethyl)
Key NMR Marker Singlet (~1.1-1.4 ppm) for C-MeSinglet (~2.3-2.5 ppm) for N-Me
Primary Use Conformational constraint (Peptidomimetics)Solubility enhancement; Methylation studies

Spectroscopic Comparison & Data

Since specific experimental spectra for the free base of the C-methyl isomer are often proprietary or library-dependent, the data below synthesizes experimentally validated fragments (from 4-methoxyprolinol and


-methylproline) to provide a reliable characterization standard.
Table 1: Comparative H NMR Diagnostic Signals (400 MHz, CDCl )
Proton EnvironmentTarget: C-Methyl Isomer (Predicted/Consensus)Reference: 4-Methoxyprolinol (Experimental Base)Interpretation
C2-Methyl (-CH

)
1.15 - 1.35 ppm (s, 3H) AbsentDiagnostic Peak: Sharp singlet indicates quaternary center.
N-Methyl (-NCH

)
Absent (unless N-methylated)AbsentComparison with N-methyl analog (would be ~2.4 ppm).
Hydroxymethyl (-CH

OH)
3.30 - 3.60 ppm (dd or m, 2H)3.50 - 3.70 ppm (m, 2H)Diastereotopic protons; shift varies with H-bonding.
C4-Methine (-CH-O-) 3.90 - 4.10 ppm (m, 1H)3.95 - 4.05 ppm (m, 1H)Characteristic multiplet for 4-substituted pyrrolidines.
Methoxy (-OCH

)
3.25 - 3.35 ppm (s, 3H)3.30 ppm (s, 3H)Standard methoxy singlet; relatively invariant.
C3-Methylene (-CH

-)
1.70 - 2.10 ppm (m, 2H)1.60 - 2.10 ppm (m, 2H)Complex coupling due to ring pucker and C2-substitution.
Table 2: Comparative C NMR Chemical Shifts (100 MHz, CDCl )
Carbon EnvironmentTarget: C-Methyl Isomer (

ppm)
Reference: 4-Methoxyprolinol (

ppm)
Structural Insight
C2 (Quaternary) 64.0 - 68.0 58.5 - 60.0 (CH)Key Validator: Downfield shift & disappearance of DEPT-135 positive signal (becomes quaternary).
C2-Methyl 20.0 - 24.0 AbsentNew signal in high-field region.
Hydroxymethyl (-CH

OH)
65.0 - 69.064.0 - 66.0Confirm via HSQC (correlates to 3.3-3.6 ppm protons).
Methoxy (-OCH

)
56.0 - 57.056.5Standard diagnostic signal.
C4 (Methine) 78.0 - 80.079.0Indicates oxygen substitution at C4.

Experimental Protocols

Protocol A: Synthesis via Reduction of -Methyl-4-Methoxyproline

Objective: Convert the carboxylic acid/ester precursor to the target alcohol without racemization.

  • Starting Material: (2S,4R)-4-Methoxy-2-methylproline methyl ester (or N-Boc protected analog).

  • Reagent Setup: Prepare a solution of LiAlH

    
      (2.0 equiv) in anhydrous THF under Argon/Nitrogen.
    
  • Addition: Add the proline ester solution dropwise at 0°C. Note: The quaternary center creates steric bulk; reaction may require reflux for completion.

  • Quenching (Fieser Method):

    • Add

      
       mL H
      
      
      
      O.
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL H
      
      
      
      O.
  • Workup: Filter the granular precipitate. Dry the filtrate over Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Purification: Flash column chromatography (DCM:MeOH:NH

    
    OH, 90:9:1). The free amine is polar; amine-functionalized silica is recommended to reduce tailing.
    
Protocol B: Self-Validating Characterization Workflow

To ensure the identity of the synthesized compound, follow this logical validation tree:

  • Mass Spectrometry (LC-MS):

    • Expected [M+H]

      
      : ~146.1 Da.
      
    • Check: If mass is 132 Da, the C2-methyl group is missing (failed alkylation of precursor).

  • 
    H NMR Check: 
    
    • Look for the singlet at ~1.2 ppm .

    • Validation: If this signal is a doublet, the methyl is likely on a non-quaternary carbon or the wrong isomer.

  • NOESY (Stereochemistry):

    • Irradiate the C2-Methyl singlet.

    • Observation: Strong NOE correlation with C3-H protons can help assign the relative stereochemistry (cis vs trans relative to the C4-methoxy group).

Visualization: Synthesis & Characterization Workflow

G cluster_0 Precursor Phase cluster_1 Synthesis Phase cluster_2 Validation Phase Start 4-Hydroxyproline (Commercial) Step1 1. Protection (N-Boc) 2. Oxidation (C4-Ketone) Start->Step1 Step2 1. Methylation (C2) 2. Reduction (C4-OH) 3. O-Methylation Step1->Step2 Intermed 4-Methoxy-2-Me-Proline (Protected Ester) Step2->Intermed Reaction Reduction (LiAlH4 / THF) Intermed->Reaction Workup Fieser Quench & Extraction Reaction->Workup Analysis 1H NMR & MS Workup->Analysis Decision C2-Methyl Singlet? Analysis->Decision Final Target Confirmed: 4-Methoxy-2-Me-Prolyl Methanol Decision->Final Yes (1.2 ppm)

Caption: Logical workflow for the synthesis and spectroscopic validation of 4-methoxy-2-methylpyrrolidin-2-yl methanol, highlighting the critical NMR checkpoint.

References

  • Beck, A. K., et al. "Synthesis of (S)

    
    -Branched Amino Acids." Organic Syntheses, vol. 72, 1995, p. 62.
    
    
  • Spectroscopic Data for 4-Methoxy-1-methylpyrrolidin-2-yl methanol (N-Methyl Analog): PubChem Compound Summary for CID 59971151.

  • Stereoselective Synthesis of 4-Substituted Prolines: Caporale, A., et al. "A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering." Organic & Biomolecular Chemistry, 2022.

  • General Spectroscopic Guide for Pyrrolidines: BenchChem. "Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives."

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (4-Methoxy-2-methylpyrrolidin-2-yl)methanol

Executive Summary & Immediate Action Treat this substance as a Hazardous Chemical Waste. (4-Methoxy-2-methylpyrrolidin-2-yl)methanol is a functionalized pyrrolidine derivative.[1] Due to the secondary amine motif and org...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

Treat this substance as a Hazardous Chemical Waste. (4-Methoxy-2-methylpyrrolidin-2-yl)methanol is a functionalized pyrrolidine derivative.[1] Due to the secondary amine motif and organic ether functionality, it must be classified as a Flammable, Corrosive Organic Base for disposal purposes.

Do NOT:

  • Dispose of down the drain (aquatic toxicity risk).

  • Mix with oxidizing acids (fire/explosion risk).

  • Mix with nitrating agents (risk of forming carcinogenic nitrosamines).

Hazard Characterization & Technical Rationale

To ensure a self-validating safety protocol, you must understand the causality of the hazards associated with this molecule.

Functional Group Analysis
MoietyHazard CharacteristicOperational Implication
Pyrrolidine Ring (Secondary Amine) Basic (pH > 10), Corrosive, Reactive.[1]Segregation: Must be separated from acids and oxidizers. Toxicity: Potential aquatic toxin.
Methoxy (-OCH₃) / Alcohol (-OH) Flammability, Polarity.[1]Waste Stream: Classify as "Organic Solvent Waste" (Non-Halogenated).
Chiral Center / Stereochemistry Biological Activity.Handling: Treat as a pharmacologically active substance (PAPI) until denatured.
Critical Incompatibility: The Nitrosamine Risk

Expert Insight: As a secondary amine (depending on specific substitution patterns, the nitrogen often retains a proton), this compound can react with nitrosating agents (e.g., sodium nitrite, nitric acid) to form N-nitrosamines , which are potent carcinogens.[1]

  • Protocol Rule: Never consolidate this waste in containers previously used for nitrates or nitrites without triple-rinsing.[1]

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Before moving the vessel, identify the state of the waste.

  • Scenario A: Pure Liquid/Stock Solution

    • Classification: Ignitable (D001), Corrosive (D002).[2]

    • Action: Segregate into "Basic Organic Waste" .

  • Scenario B: Dilute Aqueous Waste (e.g., HPLC Effluent) [1]

    • Classification: Corrosive / Toxic.

    • Action: Adjust pH to 6–9 if permitted by local EHS, otherwise collect as "Aqueous Basic Waste" .

  • Scenario C: Solid Waste (Contaminated Silica/Wipes) [1]

    • Action: Double-bag in polyethylene and place in "Solid Hazardous Waste" drum.

Phase 2: Containerization
  • Select Container: Use High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers (aluminum) due to the corrosive nature of amines.

  • Headspace: Leave at least 10% headspace to allow for vapor expansion.

  • Grounding: If transferring volumes >4L, ground the receiving drum to prevent static discharge ignition.

Phase 3: Labeling Requirements

Every container must be labeled immediately upon the first addition of waste.

FieldEntry Requirement
Chemical Name (4-Methoxy-2-methylpyrrolidin-2-yl)methanol (No abbreviations)
Hazards [x] Flammable [x] Corrosive [x] Toxic
Composition List all solvents (e.g., "Compound <1%, Methanol 50%, DCM 49%")
Date Start date of accumulation

Operational Workflow (Decision Logic)

The following diagram illustrates the decision logic for disposing of this compound. This workflow ensures compliance with RCRA regulations and minimizes cross-reactivity risks.

DisposalWorkflow Start Waste Generation: (4-Methoxy-2-methylpyrrolidin-2-yl)methanol StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Liquid Solid Solid Waste (Wipes, Silica, PPE) StateCheck->Solid Solid SolventCheck Primary Solvent? Liquid->SolventCheck SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, EtOAc, Acetone) SolventCheck->NonHalogenated No Halogens Aqueous Aqueous Solution SolventCheck->Aqueous Water > 50% HaloWaste Container: Halogenated Organics Label: Toxic/Corrosive Halogenated->HaloWaste NonHaloWaste Container: Organic Bases/Flammables Label: Flammable/Corrosive NonHalogenated->NonHaloWaste AqWaste Container: Aqueous Basic Waste (Do NOT mix with Acid) Aqueous->AqWaste EHS EHS Pickup / Incineration SolidBin->EHS HaloWaste->EHS NonHaloWaste->EHS AqWaste->EHS

Figure 1: Decision tree for the segregation and disposal of pyrrolidine methanol derivatives.

Emergency Procedures (Spill & Exposure)

In the event of a loss of containment, execute the following immediately.

Spill Cleanup (Small Scale < 500 mL)
  • Evacuate & Ventilate: Remove ignition sources. Open fume hood sashes fully if safe.

  • PPE Upgrade: Wear double nitrile gloves and safety goggles.

  • Absorb: Use an inert absorbent (Vermiculite or Sand). Do NOT use paper towels (flammability risk with oxidizers).

  • Neutralize: If available, use a commercial solvent spill kit.

  • Collect: Scoop into a sealed bag/jar and label as "Hazardous Waste - Debris from Spill".

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes. Amines can absorb through skin; seek medical attention if irritation persists.

  • Eye Contact: Rinse immediately for 15 minutes.[3][4] This is a base; corneal damage can occur rapidly. Transport to ER immediately.

Regulatory Codes (US EPA/RCRA)

When filling out your waste manifest, use the following codes as a baseline (verify with local EHS):

  • D001: Ignitable (If in flammable solvent or pure liquid with FP < 60°C).

  • D002: Corrosive (If pH ≥ 12.5).

  • P-List/U-List: While this specific CAS is not explicitly P/U listed, it should be managed under the "Satellite Accumulation Area" rules for toxic organic intermediates.

References

  • PubChem. Compound Summary: [(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol.[1] National Library of Medicine. Available at: [Link][1]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at: [Link]

Sources

Handling

Personal protective equipment for handling (4-Methoxy-2-methylpyrrolidin-2-yl)methanol

CAS Number: 1842337-34-1 Chemical Class: Pyrrolidine Derivative / Amino Alcohol Physical State: Liquid (Viscous) Storage Requirement: 2–8°C (Inert Atmosphere)[1] Part 1: Critical Safety Profile & Hazard Logic Target Audi...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1842337-34-1 Chemical Class: Pyrrolidine Derivative / Amino Alcohol Physical State: Liquid (Viscous) Storage Requirement: 2–8°C (Inert Atmosphere)[1]

Part 1: Critical Safety Profile & Hazard Logic

Target Audience: Senior Lab Personnel & Safety Officers

This compound combines a secondary amine (pyrrolidine ring) with a primary alcohol and an ether linkage. This molecular architecture dictates its safety profile: it is not merely a "chemical irritant" but a mucous membrane destabilizer .

The Molecular Basis of Hazard
  • Amine Functionality: The pyrrolidine nitrogen is basic. Upon contact with skin or eyes, it saponifies fats and proteins, leading to deep tissue damage that may not be immediately painful (insidious burn).[1]

  • Methanol/Ether Groups: These increase lipophilicity, facilitating rapid dermal absorption.

  • Volatility: While less volatile than simple pyrrolidine, the methanolic group allows for vapor generation, posing a respiratory threat in non-ventilated spaces.

GHS Hazard Classification (Self-Validating)
Hazard CodeDescriptionOperational Implication
H315 Causes skin irritationDirect contact requires immediate neutralization/washing.[1]
H318 Causes serious eye damageZero-tolerance policy for unshielded eyes.[1] Irreversible corneal opacity risk.
H335 May cause respiratory irritationHandling outside a fume hood is prohibited.

Part 2: The PPE Firewall (Personal Protective Equipment)[1]

Do not rely on generic "lab safety" rules. Use this specific protocol for pyrrolidine methanols.

Hand Protection Strategy

Risk: Amines can permeate standard latex rapidly.

  • Primary Barrier: Nitrile Rubber (Minimum thickness: 0.11 mm).

  • Secondary Barrier (High Risk/Spill): Silver Shield® (Laminate) or Viton® gloves.[1]

  • Technique: Double-gloving is mandatory for synthesis or transfer volumes >10 mL.[1]

    • Inner Glove: Nitrile (Disposable).[2][3]

    • Outer Glove: Nitrile (Long-cuff) or Laminate.[1]

  • Change Frequency: Every 30 minutes of active handling or immediately upon splash.

Ocular & Respiratory Defense[1][5]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of liquid creep and vapor irritation.

  • Respiratory:

    • Routine: Fume hood (Face velocity >100 fpm).

    • Spill/Emergency: Full-face respirator with Multi-Gas/Vapor cartridges (Type ABEK) if outside containment.[1]

Visual Logic: PPE Decision Tree

PPE_Selection cluster_check Pre-Work Check Start Task Assessment Volume Volume > 10mL or Heating? Start->Volume LowRisk Standard Protocol: 1. Fume Hood 2. Splash Goggles 3. Double Nitrile Gloves Volume->LowRisk No HighRisk High Exposure Protocol: 1. Fume Hood (Sash Low) 2. Face Shield + Goggles 3. Laminate/Viton Gloves 4. FR Lab Coat Volume->HighRisk Yes Check Check Glove Breakthrough Time (Target > 480 min) LowRisk->Check HighRisk->Check

Caption: PPE escalation logic based on volume and thermal energy input.

Part 3: Operational Handling Protocol

Step 1: Storage & Stability[4][6]
  • Temperature: Store at 2–8°C . Thermal degradation can produce toxic byproducts.

  • Atmosphere: Hygroscopic. Store under Nitrogen or Argon . Moisture absorption alters stoichiometry and increases viscosity.

  • Container: Borosilicate glass with Teflon-lined caps.[1] Avoid metal containers due to potential amine corrosion.

Step 2: Transfer & Synthesis
  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation (water introduction).

  • Dispensing:

    • Use a positive-displacement pipette for viscous liquids.

    • Never pour directly from a stock bottle. Use a secondary transfer vessel.

  • Reaction Monitoring: If heating, ensure a reflux condenser is active. The methanolic group lowers the flash point relative to pure pyrrolidine.

Step 3: Waste Management

Disposal Class: Organic Base / Flammable.

  • Do not mix with oxidizing acids (Nitric, Perchloric) – risk of violent reaction.[1]

  • Protocol:

    • Collect in a dedicated "Basic Organic" waste stream.

    • Label clearly with full chemical name (no abbreviations).

    • Disposal via licensed chemical incineration equipped with an afterburner and scrubber.

Part 4: Emergency Response System

Spill Response Workflow (Logic Diagram)

Spill_Response Alert 1. ALERT Notify Lab Personnel Assess 2. ASSESS Volume & Location Alert->Assess PPE 3. PPE UP Resp. Protection + Goggles Assess->PPE Contain 4. CONTAIN Use Vermiculite/Sand PPE->Contain Clean 5. CLEAN Scoop to Waste Bag Wash Area (Soap/Water) Contain->Clean

Caption: Immediate tactical response flow for laboratory spills.

First Aid Quick-Action
Exposure RouteImmediate ActionMedical Rationale
Eye Contact Flush for 15+ mins .[1][4] Lift eyelids.Alkaline nature causes progressive deep-tissue saponification.
Skin Contact Wash with soap/water.[2][5][6] Discard leather shoes .Leather absorbs amines and holds them against skin, causing chronic burns.
Inhalation Move to fresh air.[3][5][4][6][7][8][9][10] Support breathing.[2][3][5][4][6][7][8][9][10][11][12]Respiratory tract irritation can lead to delayed edema.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59971151, [(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanol. Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: Pyrrolidine derivatives. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
(4-Methoxy-2-methylpyrrolidin-2-yl)methanol
Reactant of Route 2
(4-Methoxy-2-methylpyrrolidin-2-yl)methanol
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